Product packaging for Benzamil(Cat. No.:CAS No. 2898-76-2)

Benzamil

货号: B1198395
CAS 编号: 2898-76-2
分子量: 319.75 g/mol
InChI 键: KXDROGADUISDGY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

Benzamil is a member of pyrazines and a member of guanidines.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H14ClN7O B1198395 Benzamil CAS No. 2898-76-2

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

3,5-diamino-N-(N'-benzylcarbamimidoyl)-6-chloropyrazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN7O/c14-9-11(16)20-10(15)8(19-9)12(22)21-13(17)18-6-7-4-2-1-3-5-7/h1-5H,6H2,(H4,15,16,20)(H3,17,18,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXDROGADUISDGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN=C(N)NC(=O)C2=C(N=C(C(=N2)Cl)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90183179
Record name Benzamil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90183179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2898-76-2
Record name Benzamil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2898-76-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzamil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002898762
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzamil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90183179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BENZAMIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04659UUJ94
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Comprehensive Pharmacological Profile of Benzamil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Benzamil, also known as benzylamiloride, is a potent derivative of the diuretic amiloride.[1] It is a critical pharmacological tool used extensively in research to probe the function of specific ion transport systems. Its primary mechanism of action is the potent and specific blockade of the epithelial sodium channel (ENaC).[1] Additionally, this compound is a known inhibitor of the sodium-calcium exchanger (NCX).[2][3] Its utility extends across various physiological systems, including renal, cardiovascular, and central nervous systems, where it has been instrumental in elucidating the roles of sodium transport in processes ranging from blood pressure regulation to mechanosensation. This document provides an in-depth technical overview of this compound's pharmacological profile, including its mechanism of action, pharmacodynamics, key experimental findings, and detailed protocols for its characterization.

Mechanism of Action

This compound exerts its effects by targeting multiple ion transporters and channels, with a distinct potency profile.

  • Epithelial Sodium Channel (ENaC) Inhibition: this compound's principal pharmacological action is the direct, high-affinity blockade of the ENaC.[1] ENaC is a heterotrimeric channel found in the apical membrane of epithelial cells in the kidney, airways, and colon, where it plays a crucial role in sodium reabsorption. This compound is structurally an analog of amiloride; the addition of a benzyl group to the terminal nitrogen of the guanidinium group increases its inhibitory potency by several hundredfold compared to amiloride.[1] This modification enhances its affinity for the channel pore, effectively blocking sodium influx.

  • Sodium-Calcium Exchanger (NCX) Inhibition: this compound is also a potent inhibitor of the Na+/Ca2+ exchanger (NCX).[2][3] The NCX is a bidirectional membrane transporter that is critical for maintaining calcium homeostasis in various cell types, particularly in cardiomyocytes and neurons. By inhibiting NCX, this compound can modulate intracellular calcium levels, which has significant downstream effects on cellular signaling and function.

  • Other Channel Interactions: While less potent, this compound also interacts with other channels. It has been shown to block the transient receptor potential polycystic 3 (TRPP3) channel and small-conductance Ca2+-activated K+ (SK) channels.[2][3][4] These off-target effects are typically observed at higher concentrations than those required for ENaC or NCX inhibition.

Pharmacodynamics: Potency and Selectivity

The potency of this compound varies depending on the target protein and the experimental system. The following table summarizes key quantitative data from published literature.

Target ProteinParameterValueSpecies/TissueReference
Epithelial Sodium Channel (ENaC)IC504 nMBovine Kidney Cortex[5]
Epithelial Sodium Channel (ENaC)Kd5 nMBovine Kidney Cortex[5]
Epithelial Sodium Channel (ENaC)IC5050 nMMurine Kidney (CD PC Monolayers)[6]
Sodium-Calcium Exchanger (NCX)IC50~100 nMGeneral[2][3]
TRPP3 ChannelIC501.1 µM(Ca2+-activated currents)[2][3]
Small-Conductance Ca2+-activated K+ (SK) Channels-Inhibits neuronal and heterologously expressed channelsHippocampal Pyramidal Neurons[4]

IC50: Half-maximal inhibitory concentration. Kd: Dissociation constant.

Key Pharmacological Effects and In Vivo Studies

Central Nervous System and Cardiovascular Regulation

A significant body of research highlights the critical role of this compound-sensitive channels within the central nervous system in the pathogenesis of salt-dependent hypertension.

  • Central Administration: Intracerebroventricular (ICV) infusion of this compound effectively blocks the pressor responses to acute osmotic stimuli (e.g., hypertonic NaCl infusion).[7][8] It abolishes the associated increases in arterial pressure, heart rate, sympathetic discharge, and plasma vasopressin.[7] Furthermore, continuous central infusion of this compound can prevent or reverse the development of hypertension in Dahl salt-sensitive rats on a high-salt diet.[8][9]

  • Systemic Administration: In contrast, systemic (intravenous) administration of this compound, even at higher doses, does not significantly affect blood pressure in these models, pointing to a central mechanism of action for its antihypertensive effects.[7][8]

  • Mechanism in Hypertension: The proposed mechanism involves the blockade of specific brain Na+ channels. High salt intake is thought to activate these channels, leading to an increase in endogenous "ouabain" in the hypothalamus and pituitary, which in turn drives the hypertensive response.[9] Central this compound administration blocks these increases in brain "ouabain" and subsequently prevents the rise in blood pressure.[9]

Renal and Epithelial Ion Transport
  • ENaC Blockade in Kidney: As a potent ENaC blocker, this compound inhibits sodium reabsorption in the distal tubules and collecting ducts of the kidney.[1]

  • Effects on Urinary pH: Interestingly, the acute urine alkalization effect of this compound appears to be caused by direct inhibition of H+-K+-ATPases in the collecting duct, rather than solely as a secondary consequence of ENaC blockade.[10][11]

  • Cystic Fibrosis Research: Due to its potent inhibition of airway ENaC, this compound has been studied as a potential therapeutic for cystic fibrosis (CF) to counteract the sodium hyperabsorption characteristic of the disease.[1][12] However, clinical results have been disappointing.[1]

Pharmacokinetics and Physicochemical Properties

Detailed pharmacokinetic data (ADME) for this compound is not extensively published. However, its physicochemical properties and use in experimental settings provide some insights.

PropertyValueReference
Molecular Weight356.21 g/mol (HCl salt)[2]
Chemical FormulaC13H14ClN7O·HCl[2]
Solubility (DMSO)35.62 mg/mL (100 mM)[2]
Solubility (Water)3.56 mg/mL (10 mM)[2]

In vivo studies typically utilize subcutaneous or intracerebroventricular routes of administration in animal models, with doses tailored to the specific experimental question.[3][7]

Experimental Protocols

Protocol: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This method is used to measure the effect of this compound on ENaC expressed heterologously in frog oocytes.

  • Oocyte Preparation: Harvest stage V–VI oocytes from an adult female Xenopus laevis. Defolliculate the oocytes by incubation in a collagenase solution.

  • cRNA Injection: Inject oocytes with cRNAs encoding the α, β, and γ subunits of ENaC (e.g., 1 ng of each). Incubate the injected oocytes for 20-30 hours at 18°C in a modified Barth's saline solution to allow for channel expression.[13]

  • Electrophysiological Recording: Place a single oocyte in a recording chamber continuously perfused with a standard bath solution (e.g., 110 mM Na+). Impale the oocyte with two microelectrodes filled with 3 M KCl, one for voltage sensing and one for current injection.

  • Voltage Clamp: Clamp the oocyte membrane potential to a holding potential, typically between -60 mV and -100 mV.[13][14]

  • Data Acquisition: Record the whole-cell current. The ENaC-specific current is determined as the amiloride- or this compound-sensitive portion of the total current.

  • Dose-Response Analysis: To determine the IC50, sequentially perfuse the oocyte with increasing concentrations of this compound (e.g., from 1 nM to 100 µM).[14] Measure the current at each concentration. Normalize the current at each this compound concentration to the baseline current recorded in the absence of the drug.

  • Data Fitting: Plot the normalized current against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response equation (e.g., Hill equation) to calculate the IC50 value.[13][14]

Protocol: Short-Circuit Current (Isc) Measurement in Polarized Epithelial Monolayers

This technique assesses ion transport across a confluent monolayer of epithelial cells (e.g., human bronchial epithelial cells, HBEC) grown on permeable supports.

  • Cell Culture: Culture primary epithelial cells on permeable filter supports until a confluent, polarized monolayer with high transepithelial resistance is formed.

  • Ussing Chamber Setup: Mount the permeable support containing the cell monolayer in an Ussing chamber, which separates the apical and basolateral compartments. Fill both compartments with identical physiological saline solution, warmed to 37°C and bubbled with 95% O2/5% CO2.

  • Short-Circuit Current Measurement: Clamp the transepithelial voltage to 0 mV using an automated voltage clamp amplifier. The current required to maintain this clamp is the short-circuit current (Isc), which represents the net active ion transport across the epithelium.

  • Experimental Procedure: After the baseline Isc stabilizes, add this compound in a cumulative, dose-wise fashion to the apical bath.[15]

  • Data Analysis: The decrease in Isc following the addition of this compound reflects the inhibition of ENaC-mediated sodium absorption.[15] Calculate the IC50 by plotting the change in Isc against the this compound concentration. The specificity of the effect can be confirmed by observing no further significant decrease in current upon subsequent addition of a maximal dose of another ENaC blocker.[15]

Signaling Pathways and Workflow Visualizations

Note: The following DOT language scripts can be rendered using any standard Graphviz tool to generate the diagrams.

This compound's Primary Mechanisms of Action

Benzamil_MOA This compound This compound enac Epithelial Sodium Channel (ENaC) This compound->enac ncx Na+/Ca2+ Exchanger (NCX) This compound->ncx na_influx ↓ Na+ Influx enac->na_influx ca_homeostasis Altered Intracellular Ca2+ Homeostasis ncx->ca_homeostasis

Caption: this compound's primary inhibitory effects on ENaC and NCX.

Experimental Workflow for TEVC Analysis

TEVC_Workflow start Harvest & Prepare Xenopus Oocytes inject Inject ENaC cRNA start->inject incubate Incubate (20-30 hrs) inject->incubate setup Mount Oocyte in TEVC Setup incubate->setup clamp Voltage Clamp (-60 mV) setup->clamp record_base Record Baseline Current clamp->record_base add_this compound Perfuse with Increasing [this compound] record_base->add_this compound record_drug Record Current at Each Concentration add_this compound->record_drug record_drug->add_this compound Repeat for all doses analyze Normalize Data & Fit to Dose-Response Curve record_drug->analyze end_node Calculate IC50 analyze->end_node

Caption: Workflow for determining this compound IC50 using TEVC.

CNS Mechanism in Salt-Sensitive Hypertension

CNS_Hypertension high_salt High Salt Intake brain_channels This compound-Sensitive Na+ Channels (Brain) high_salt->brain_channels Activates ouabain ↑ Endogenous 'Ouabain' in Hypothalamus brain_channels->ouabain hypertension ↑ Sympathetic Activity & Vasopressin Hypertension ouabain->hypertension This compound This compound (ICV) This compound->brain_channels Blocks

Caption: Proposed CNS pathway of salt-sensitive hypertension.

References

Benzamil: An In-depth Technical Guide to its Application as an Amiloride Analog in Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzamil, a potent analog of the diuretic amiloride, has emerged as a critical pharmacological tool in a diverse range of research fields. Its primary mechanism of action involves the blockade of specific ion channels, most notably the epithelial sodium channel (ENaC) and the sodium-calcium exchanger (NCX). This targeted inhibition allows for the precise dissection of cellular and physiological processes reliant on sodium and calcium homeostasis. This technical guide provides a comprehensive overview of this compound's applications in research, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Core Mechanisms of Action

This compound exerts its effects by binding to and inhibiting the function of key ion transport proteins. Its increased potency compared to amiloride makes it a preferred tool for specific applications.

  • Epithelial Sodium Channel (ENaC) Inhibition: this compound is a highly potent blocker of ENaC, a key channel in the regulation of sodium balance and blood pressure. By inhibiting ENaC, this compound prevents the reabsorption of sodium ions in epithelial tissues, a mechanism central to its diuretic effect and its use in hypertension and cystic fibrosis research.

  • Sodium-Calcium Exchanger (NCX) Inhibition: this compound also effectively inhibits the NCX, a bidirectional transporter that plays a crucial role in maintaining intracellular calcium concentrations. This inhibition is particularly relevant in cardiovascular and neurological research, where calcium signaling is paramount.

  • Other Targets: Research has also indicated that this compound can affect other ion channels, such as the transient receptor potential polycystic 3 (TRPP3) channel, albeit with lower potency than for ENaC and NCX.[1][2]

Quantitative Data: A Comparative Overview

The following tables summarize key quantitative parameters of this compound's activity, providing a basis for experimental design and data interpretation.

TargetIC50 ValueSpecies/TissueReference(s)
Epithelial Sodium Channel (ENaC)~4 nMBovine Kidney Cortex[3]
Epithelial Sodium Channel (ENaC)14 nMHuman Cystic Fibrosis Nasal Epithelium[4]
Epithelial Sodium Channel (ENaC)50 nMMurine Polycystic Kidney Disease Model[5]
Sodium-Calcium Exchanger (NCX)~100 nMNot Specified[1][2]
TRPP3 Channel1.1 µMNot Specified[1][2]

Table 1: Inhibitory Concentrations (IC50) of this compound for Various Ion Channels.

Research AreaAnimal ModelDosage and AdministrationKey FindingsReference(s)
HypertensionStroke-Prone Spontaneously Hypertensive Rats (SHRSP)0.7 mg/kg/day (subcutaneous)Increased survival time.[2]
HypertensionDeoxycorticosterone Acetate (DOCA)-Salt Hypertensive Rats1 or 10 nmol/kg/day (intracerebroventricular)Attenuated Na+-induced hypertension.[6][7]
Cystic FibrosisHuman Subjects1.7 x 10⁻³ M (topical nasal spray)Prolonged duration of action compared to amiloride.[8][9]

Table 2: In Vivo Experimental Data for this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound.

Whole-Cell Patch-Clamp Electrophysiology for ENaC Inhibition

This protocol is designed to measure the effect of this compound on ENaC activity in isolated cells.

Materials:

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

  • Borosilicate glass capillaries for pipette fabrication.

  • Cell culture of epithelial cells expressing ENaC (e.g., mpkCCD cells).

  • Extracellular (bath) solution: 145 mM NaCl, 1.2 mM MgCl2, 1.2 mM CaCl2, 2.5 mM KCl, 5.5 mM D-glucose, and 10 mM HEPES (pH 7.4).

  • Intracellular (pipette) solution: 120 mM KCl, 5 mM NaCl, 2 mM MgCl2, 5 mM EGTA, 10 mM HEPES, and 2 mM ATP (pH 7.2).

  • This compound stock solution (e.g., 10 mM in DMSO).

Procedure:

  • Prepare fresh extracellular and intracellular solutions and filter-sterilize.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution.

  • Plate ENaC-expressing cells on glass coverslips suitable for microscopy.

  • Mount the coverslip in the recording chamber and perfuse with extracellular solution.

  • Approach a target cell with the patch pipette and form a gigaohm seal (>1 GΩ) using gentle suction.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Clamp the cell membrane potential at a holding potential of -60 mV.

  • Record baseline whole-cell currents.

  • Perfuse the recording chamber with the extracellular solution containing the desired concentration of this compound (e.g., 10 nM to 1 µM).

  • Record the change in whole-cell current in the presence of this compound. The inhibition of ENaC will result in a decrease in the inward sodium current.

  • Wash out the this compound by perfusing with the control extracellular solution and observe the reversal of the current inhibition.

  • Analyze the data by measuring the amplitude of the this compound-sensitive current.

Ussing Chamber Assay for Transepithelial Ion Transport

This protocol measures the effect of this compound on net ion transport across an epithelial monolayer, a key technique in cystic fibrosis research.

Materials:

  • Ussing chamber system with voltage-clamp amplifier.

  • Cell culture inserts with a confluent monolayer of airway epithelial cells (e.g., primary human bronchial epithelial cells).

  • Ringer's solution: 120 mM NaCl, 25 mM NaHCO3, 3.3 mM KH2PO4, 0.8 mM K2HPO4, 1.2 mM MgCl2, 1.2 mM CaCl2, and 10 mM glucose.

  • This compound stock solution.

  • Gas mixture: 95% O2 / 5% CO2.

Procedure:

  • Prepare and warm the Ringer's solution to 37°C and continuously bubble with the gas mixture to maintain pH at 7.4.

  • Mount the cell culture insert between the two halves of the Ussing chamber, separating the apical and basolateral compartments.

  • Fill both compartments with an equal volume of pre-warmed and gassed Ringer's solution.

  • Equilibrate the system for 20-30 minutes, allowing the transepithelial potential difference (Vt) and short-circuit current (Isc) to stabilize.

  • Measure the baseline Isc, which represents the net ion transport across the epithelium.

  • Add this compound to the apical compartment to achieve the desired final concentration (e.g., 10 µM).

  • Record the change in Isc. Inhibition of ENaC by this compound will cause a significant decrease in the Isc.

  • The magnitude of the decrease in Isc represents the amiloride-sensitive sodium current.

In Vivo Hypertension Model: DOCA-Salt Induced Hypertension

This protocol describes the induction of hypertension in rats and the subsequent treatment with this compound to assess its antihypertensive effects.

Materials:

  • Male Sprague-Dawley rats.

  • Deoxycorticosterone acetate (DOCA) pellets (e.g., 25 mg).

  • Drinking water containing 1% NaCl and 0.2% KCl.

  • This compound for intracerebroventricular (ICV) infusion.

  • Stereotaxic apparatus for ICV cannula implantation.

  • Osmotic minipumps for continuous infusion.

  • Blood pressure monitoring system (e.g., radiotelemetry).

Procedure:

  • Anesthetize the rats and perform a unilateral nephrectomy.

  • Implant a DOCA pellet subcutaneously.

  • Provide the rats with drinking water containing 1% NaCl and 0.2% KCl to induce hypertension.

  • For ICV administration, use a stereotaxic apparatus to implant a cannula into the lateral ventricle of the brain.

  • Connect the cannula to an osmotic minipump filled with either vehicle or this compound solution (e.g., for a dose of 10 nmol/kg/day).

  • Monitor blood pressure continuously using a radiotelemetry system for several weeks.

  • Compare the blood pressure profiles of rats treated with this compound to the vehicle-treated control group to determine the antihypertensive effect of central ENaC blockade.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows involving this compound.

ENaC_Aldosterone_Pathway cluster_ECF Extracellular Fluid cluster_Cytoplasm Cytoplasm cluster_Membrane Apical Membrane Aldosterone Aldosterone MR Mineralocorticoid Receptor (MR) Aldosterone->MR Binds Aldo_MR Aldosterone-MR Complex MR->Aldo_MR Forms Complex SGK1 SGK1 Aldo_MR->SGK1 Upregulates Transcription ENaC ENaC Aldo_MR->ENaC Increases Expression Nedd4_2 Nedd4-2 SGK1->Nedd4_2 Phosphorylates & Inhibits Nedd4_2->ENaC Ubiquitinates for Degradation Na_ion Na+ ENaC->Na_ion Allows Influx This compound This compound This compound->ENaC Inhibits

Caption: Aldosterone signaling pathway leading to ENaC activation and its inhibition by this compound.

NCX_Calcium_Pathway cluster_Membrane Plasma Membrane Na_out High [Na+] NCX Na+/Ca2+ Exchanger (NCX) Na_out->NCX 3 Na+ in Ca_out Low [Ca2+] Na_in Low [Na+] Ca_in High [Ca2+] Ca_in->NCX 1 Ca2+ out NCX->Ca_out NCX->Na_in This compound This compound This compound->NCX Inhibits Benzamil_Cancer_Pathway This compound This compound Integrin Integrin This compound->Integrin Suppresses Mitochondria Mitochondrial Dysfunction This compound->Mitochondria Induces FAK FAK Integrin->FAK Activates STAT3 STAT3 FAK->STAT3 Activates CellGrowth Cell Growth & Proliferation FAK->CellGrowth STAT3->CellGrowth Promotes Apoptosis Apoptosis Mitochondria->Apoptosis Leads to Ussing_Chamber_Workflow start Start mount Mount Epithelial Monolayer in Ussing Chamber start->mount equilibrate Equilibrate and Measure Baseline Isc mount->equilibrate add_this compound Add this compound to Apical Chamber equilibrate->add_this compound record Record Decrease in Isc add_this compound->record analyze Analyze this compound-Sensitive Na+ Current record->analyze end End analyze->end

References

Primary Molecular Targets of Benzamil In Vitro: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzamil, a potent derivative of the diuretic amiloride, is a widely utilized pharmacological tool for the in vitro study of various ion channels and transporters. Its ability to selectively block specific targets at nanomolar to micromolar concentrations has made it invaluable in elucidating physiological and pathophysiological processes. This technical guide provides an in-depth overview of the primary molecular targets of this compound in vitro, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant signaling pathways and workflows to support researchers in their experimental design and data interpretation.

Primary Molecular Targets of this compound

This compound exhibits inhibitory activity against several distinct classes of ion channels and transporters. The primary molecular targets identified through in vitro studies are summarized below, with their respective potencies.

Quantitative Data Summary

The inhibitory potency of this compound against its primary molecular targets is presented in the tables below. These values, primarily half-maximal inhibitory concentrations (IC50), have been compiled from various in vitro studies.

Table 1: Inhibition of Epithelial Sodium Channels (ENaC) by this compound

Cell TypeENaC SubunitsAssay MethodIC50 (nM)References
Murine Cortical Collecting Duct (mpkCCD) CellsαβγShort-Circuit Current (Isc)50[1]
Human Bronchial Epithelial (HBE) CellsαβγShort-Circuit Current (Isc)87.3[2]
Human Embryonic Kidney (HEK293) CellsαβγWhole-Cell Patch Clamp~20[3]

Table 2: Inhibition of Acid-Sensing Ion Channels (ASICs) by this compound

Cell TypeASIC Subtype(s)Assay MethodIC50 (µM)References
Chinese Hamster Ovary (CHO) CellshASIC1aAutomated Patch Clamp3.65[1]
Mouse Cortical NeuronsEndogenous ASICsWhole-Cell Patch Clamp2.40[4]
Colonic Afferents (Mouse)ASIC2 and ASIC3Single Afferent Fiber RecordingsEffective at 1-300 µM[5]

Table 3: Inhibition of Other Molecular Targets by this compound

TargetCell/Tissue TypeAssay MethodIC50References
Na+/Ca2+ Exchanger (NCX) Not SpecifiedNot Specified~100 nM[6]
H+/K+-ATPase Pig Gastric MucosaIn vitro enzyme activityNot explicitly determined for this compound, but shown to be a direct inhibitor[4][7]
Small Conductance Ca2+-activated K+ (SK) Channels Hippocampal Pyramidal NeuronsWhole-Cell Patch ClampInhibition observed at micromolar concentrations[8][9]
Voltage-gated Ca2+ Channels Hippocampal Pyramidal NeuronsWhole-Cell Patch ClampInhibition observed[8][9]
TRPP3 Channels Xenopus laevis OocytesTwo-Microelectrode Voltage Clamp1.1 µM[6]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below. These protocols offer a foundation for researchers looking to replicate or adapt these assays for their own studies.

Electrophysiological Recording of ENaC Inhibition

Method: Whole-cell patch-clamp electrophysiology is a standard method to assess the inhibitory effect of this compound on ENaC channels expressed in cell lines such as mpkCCD or HEK293 cells.

Protocol Outline:

  • Cell Culture: Culture mpkCCD or HEK293 cells stably expressing αβγ-ENaC subunits on glass coverslips.

  • Pipette Preparation: Pull patch pipettes from borosilicate glass to a resistance of 3-5 MΩ and fill with an intracellular solution containing (in mM): 120 KCl, 5 NaCl, 1 MgCl2, 10 HEPES, and 10 EGTA, adjusted to pH 7.2 with KOH.

  • Extracellular Solution: Use an extracellular solution containing (in mM): 140 NaCl, 5 KCl, 1 CaCl2, 1 MgCl2, and 10 HEPES, adjusted to pH 7.4 with NaOH.

  • Recording:

    • Establish a whole-cell configuration.

    • Clamp the membrane potential at a holding potential of -60 mV.

    • Record baseline ENaC currents.

    • Perfuse the cells with the extracellular solution containing varying concentrations of this compound.

    • Measure the inhibition of the whole-cell current.

  • Data Analysis: Plot the percentage of current inhibition against the this compound concentration to determine the IC50 value using a sigmoidal dose-response curve fit.

Measurement of ASIC Inhibition

Method: Automated patch-clamp or conventional whole-cell patch-clamp techniques are employed to measure the inhibition of proton-gated currents through ASIC channels in transfected CHO cells or primary neurons.

Protocol Outline:

  • Cell Preparation: Use CHO cells stably expressing the ASIC subtype of interest (e.g., hASIC1a) or cultured primary neurons (e.g., mouse cortical neurons).

  • Solutions:

    • External Solution (pH 7.4): (in mM) 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4 with NaOH.

    • External Solution (pH 6.0): Same as above, but adjusted to pH 6.0 with MES.

    • Internal Solution: (in mM) 120 KCl, 10 NaCl, 1 MgCl2, 10 HEPES, and 10 EGTA, adjusted to pH 7.2 with KOH.

  • Recording:

    • Establish a whole-cell recording configuration.

    • Hold the cell at a membrane potential of -60 mV.

    • Activate ASIC currents by rapidly perfusing the cell with the pH 6.0 external solution.

    • Apply varying concentrations of this compound in the pH 7.4 external solution prior to and during the acidic challenge.

  • Data Analysis: Determine the IC50 for this compound by measuring the reduction in the peak amplitude of the acid-evoked current at different drug concentrations.

In Vitro Na+/Ca2+ Exchanger (NCX) Activity Assay

Method: The inhibitory effect of this compound on NCX can be assessed by measuring Na+-dependent Ca2+ uptake or efflux in isolated cells or membrane vesicles.

Protocol Outline:

  • Cell/Vesicle Preparation: Isolate cardiac myocytes or prepare sarcolemmal vesicles from heart tissue.

  • Loading: Load the cells or vesicles with a Ca2+-sensitive fluorescent dye (e.g., Fura-2 AM) or radioactive 45Ca2+.

  • Assay:

    • Initiate NCX activity by creating an outwardly directed Na+ gradient (for Ca2+ influx) or an inwardly directed Na+ gradient (for Ca2+ efflux).

    • For Ca2+ influx, replace the intracellular Na+ with K+ or another cation and then expose the cells/vesicles to an extracellular solution containing Na+.

    • Measure the change in intracellular Ca2+ concentration or the efflux of 45Ca2+ over time in the presence and absence of different concentrations of this compound.

  • Data Analysis: Calculate the rate of Ca2+ transport and determine the IC50 of this compound by fitting the dose-response data.

H+/K+-ATPase Inhibition Assay

Method: The activity of H+/K+-ATPase is typically measured in vitro using purified gastric membrane vesicles. The assay quantifies the ATP hydrolysis activity of the enzyme.

Protocol Outline:

  • Vesicle Preparation: Prepare H+/K+-ATPase-rich vesicles from porcine or rabbit gastric mucosa.

  • Reaction Mixture: Prepare a reaction buffer containing (in mM): 40 Tris-HCl (pH 7.4), 2 MgCl2, and 10 KCl.

  • Assay Procedure:

    • Pre-incubate the gastric vesicles with varying concentrations of this compound.

    • Initiate the reaction by adding ATP.

    • Incubate at 37°C for a defined period.

    • Stop the reaction by adding a quenching solution (e.g., trichloroacetic acid).

    • Measure the amount of inorganic phosphate (Pi) released from ATP hydrolysis using a colorimetric method (e.g., Malachite green assay).

  • Data Analysis: Determine the inhibitory effect of this compound by comparing the ATPase activity in the presence of the compound to the control activity.

Signaling Pathways and Experimental Workflows

Visual representations of the molecular interactions and experimental processes are provided below using the DOT language for Graphviz.

Signaling Pathway Diagrams

ENaC_Inhibition This compound This compound ENaC Epithelial Na+ Channel (ENaC) This compound->ENaC Inhibits Na_Influx Na+ Influx ENaC->Na_Influx Mediates Cell_Depolarization Membrane Depolarization Na_Influx->Cell_Depolarization Transepithelial_Na_Transport Transepithelial Na+ Transport Na_Influx->Transepithelial_Na_Transport

Caption: Inhibition of ENaC by this compound blocks sodium influx.

ASIC_Inhibition This compound This compound ASIC Acid-Sensing Ion Channel (ASIC) This compound->ASIC Inhibits Cation_Influx Cation (Na+, Ca2+) Influx ASIC->Cation_Influx Mediates Protons Extracellular Protons (Low pH) Protons->ASIC Activates Neuronal_Excitation Neuronal Excitation / Pain Signaling Cation_Influx->Neuronal_Excitation

Caption: this compound blocks proton-activated cation influx via ASICs.

Experimental Workflow Diagrams

Patch_Clamp_Workflow cluster_prep Preparation cluster_rec Recording cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., HEK293 with target channel) Giga_Seal Form Giga-ohm Seal Cell_Culture->Giga_Seal Solution_Prep Prepare Intra- & Extracellular Solutions Solution_Prep->Giga_Seal Pipette_Pulling Pull & Fire-polish Pipettes Pipette_Pulling->Giga_Seal Whole_Cell Establish Whole-Cell Configuration Giga_Seal->Whole_Cell Record_Baseline Record Baseline Current Whole_Cell->Record_Baseline Apply_this compound Apply this compound (Varying Concentrations) Record_Baseline->Apply_this compound Record_Inhibition Record Inhibited Current Apply_this compound->Record_Inhibition Measure_Current Measure Current Amplitudes Record_Inhibition->Measure_Current Dose_Response Construct Dose-Response Curve Measure_Current->Dose_Response Calculate_IC50 Calculate IC50 Dose_Response->Calculate_IC50

Caption: Workflow for whole-cell patch clamp experiments.

Conclusion

This compound is a versatile and potent inhibitor of several key ion channels and transporters in vitro. Its primary targets include ENaC, ASICs, NCX, H+/K+-ATPases, SK channels, and TRPP3 channels. Understanding the specific potency and mechanism of action of this compound at each of these targets is crucial for the accurate interpretation of experimental results. The quantitative data, detailed protocols, and visual workflows provided in this guide are intended to serve as a valuable resource for researchers utilizing this compound in their in vitro investigations, facilitating robust experimental design and advancing our understanding of the physiological roles of these important molecular targets.

References

Benzamil's Impact on Ion Transport: An In-Depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of ion transport modulation is paramount. Benzamil, a potent derivative of amiloride, serves as a critical tool in this exploration, primarily recognized for its high-affinity blockade of the Epithelial Sodium Channel (ENaC). This guide provides a comprehensive overview of this compound's effects on ion transport in cell culture, detailing its mechanism of action, experimental protocols for its study, and quantitative data on its efficacy.

Mechanism of Action: Beyond ENaC Inhibition

This compound's principal mechanism of action is the reversible, high-affinity blockade of the ENaC, a key player in sodium reabsorption in epithelial tissues.[1][2][3] By binding to the pore of the channel, this compound physically obstructs the passage of sodium ions, thereby inhibiting sodium influx.[4] This action is crucial in regulating processes such as fluid balance and blood pressure.

However, the effects of this compound extend beyond ENaC. At higher concentrations, it also demonstrates inhibitory activity against the Sodium-Calcium Exchanger (NCX), a critical component of intracellular calcium homeostasis.[5] The NCX typically extrudes calcium from the cell, but its inhibition by this compound can lead to alterations in intracellular calcium levels. Furthermore, off-target effects have been observed on other ion channels, including Small Conductance Calcium-activated K+ (SK) channels, voltage-gated calcium channels, and H+-K+-ATPases, highlighting the importance of careful dose-response studies to dissect its specific effects.[6][7]

Quantitative Data: A Comparative Overview of this compound's Potency

The inhibitory potency of this compound varies significantly across different ion channels and experimental conditions. The following tables summarize key quantitative data from published studies.

Target Cell Type/System IC50 Reference
ENaCTg737°rpk CD PC monolayers50 nM[2]
ENaCOocytesSee Table 2[4]
SK2 ChannelsRecombinant67 µM[8]
SK ChannelsHEK cells35-67 µM[9]
UNC-8d (a DEG/ENaC channel)Oocytes14.8 ± 1.6 µM[10]

Table 1: IC50 Values of this compound for Various Ion Channels. This table provides a summary of the half-maximal inhibitory concentrations (IC50) of this compound for different ion channels in various experimental systems.

Holding Voltage IC50 (µM)
-60 mV0.04 ± 0.003
-40 mV0.05 ± 0.004
-20 mV0.06 ± 0.005
0 mV0.07 ± 0.005

Table 2: Voltage-Dependent IC50 of this compound for ENaC. This table details the IC50 values of this compound for the Epithelial Sodium Channel (ENaC) at different membrane holding potentials, as determined from dose-response curves.[4]

Experimental Protocols: Methodologies for Studying this compound's Effects

To investigate the multifaceted effects of this compound on ion transport, a variety of experimental techniques are employed. Below are detailed protocols for key experiments.

Electrophysiology: Whole-Cell Patch-Clamp Recording

This technique allows for the direct measurement of ion channel activity and the effect of this compound on ionic currents.

Objective: To measure ENaC-mediated currents and their inhibition by this compound.

Materials:

  • Cell culture of interest (e.g., epithelial cells)

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

  • Borosilicate glass capillaries for pipette fabrication

  • Extracellular solution (in mM): 145 NaCl, 1 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4)

  • Intracellular solution (in mM): 120 KCl, 10 NaCl, 1 MgCl2, 10 HEPES, 1 EGTA (pH 7.2)

  • This compound stock solution

Procedure:

  • Prepare borosilicate glass pipettes with a resistance of 4-8 MΩ when filled with intracellular solution.

  • Plate cells on coverslips suitable for microscopy.

  • Mount a coverslip in the recording chamber and perfuse with extracellular solution.

  • Approach a single cell with the patch pipette and apply gentle suction to form a giga-ohm seal.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Clamp the cell membrane at a holding potential of -60 mV.

  • Record baseline currents.

  • Perfuse the chamber with extracellular solution containing varying concentrations of this compound.

  • Record the inhibition of the inward sodium current.

  • Wash out this compound to observe the reversibility of the block.

  • Analyze the data to determine the dose-response relationship and IC50 value.

Fluorescence Imaging: Measurement of Intracellular Calcium

This method is used to visualize and quantify changes in intracellular calcium concentration following this compound application, primarily to study its effects on NCX.

Objective: To measure changes in intracellular calcium levels in response to this compound.

Materials:

  • Cells cultured on glass-bottom dishes

  • Fluorescence microscope with appropriate filter sets for Fura-2 AM

  • Fura-2 AM calcium indicator dye

  • Pluronic F-127

  • HEPES-buffered saline (HBS)

  • This compound stock solution

Procedure:

  • Load cells with 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBS for 30-60 minutes at 37°C.

  • Wash the cells twice with HBS to remove extracellular dye.

  • Mount the dish on the microscope stage.

  • Excite the cells alternately at 340 nm and 380 nm and record the emission at 510 nm.

  • Establish a stable baseline fluorescence ratio (340/380).

  • Add this compound to the imaging chamber at the desired concentration.

  • Continuously record the fluorescence ratio to monitor changes in intracellular calcium.

  • Analyze the data by calculating the change in the 340/380 ratio over time.

Cell Volume Measurement: Fluorescence Exclusion Microscopy

This technique is employed to assess the role of this compound-sensitive ion channels in cell volume regulation.

Objective: To determine the effect of this compound on cell volume changes in response to osmotic stress.

Materials:

  • Cells cultured on coverslips

  • Fluorescence microscope

  • Calcein-AM (or other suitable fluorescent dye for cell volume)

  • Isotonic and hypertonic solutions

  • This compound stock solution

Procedure:

  • Load cells with Calcein-AM for 30 minutes at 37°C to label the cytoplasm.

  • Wash the cells to remove excess dye.

  • Mount the coverslip in an imaging chamber with isotonic solution.

  • Acquire baseline fluorescence images of the cells.

  • Induce cell shrinkage by replacing the isotonic solution with a hypertonic solution.

  • Monitor the change in cell volume by acquiring time-lapse fluorescence images.

  • In a parallel experiment, pre-incubate the cells with this compound for a specified period before inducing hypertonic stress.

  • Compare the rate and extent of cell volume change in the presence and absence of this compound.

  • Analyze the images to quantify cell volume based on the fluorescent area or intensity.

Signaling Pathways and Experimental Workflows

The inhibition of ion transport by this compound initiates a cascade of intracellular events. Visualizing these pathways and experimental workflows can aid in understanding the broader physiological consequences.

ENaC_Signaling_Pathway This compound This compound ENaC ENaC This compound->ENaC Inhibits Na_Influx Na+ Influx ENaC->Na_Influx Mediates Membrane_Depolarization Membrane Depolarization Na_Influx->Membrane_Depolarization Leads to Intracellular_Na [Na+]i Na_Influx->Intracellular_Na Increases Cell_Volume_Regulation Cell Volume Regulation Intracellular_Na->Cell_Volume_Regulation Affects

This compound's primary impact on the ENaC signaling cascade.

NCX_Calcium_Homeostasis_Pathway This compound This compound (High Concentration) NCX Na+/Ca2+ Exchanger (NCX) This compound->NCX Inhibits Ca_Efflux Ca2+ Efflux NCX->Ca_Efflux Mediates Intracellular_Ca [Ca2+]i Ca_Efflux->Intracellular_Ca Decreases Downstream_Signaling Ca2+-dependent Signaling Intracellular_Ca->Downstream_Signaling Regulates

Effect of this compound on NCX-mediated calcium homeostasis.

Patch_Clamp_Workflow Start Prepare Cells & Solutions Seal Form Giga-ohm Seal Start->Seal WholeCell Establish Whole-Cell Configuration Seal->WholeCell Record_Baseline Record Baseline Currents WholeCell->Record_Baseline Apply_this compound Apply this compound Record_Baseline->Apply_this compound Record_Inhibition Record Inhibited Currents Apply_this compound->Record_Inhibition Washout Washout Record_Inhibition->Washout Record_Recovery Record Recovered Currents Washout->Record_Recovery Analyze Data Analysis (IC50) Record_Recovery->Analyze

Workflow for a whole-cell patch-clamp experiment with this compound.

Calcium_Imaging_Workflow Start Culture & Plate Cells Load_Dye Load with Fura-2 AM Start->Load_Dye Wash Wash Cells Load_Dye->Wash Record_Baseline Record Baseline Fluorescence Ratio Wash->Record_Baseline Add_this compound Add this compound Record_Baseline->Add_this compound Record_Response Record Fluorescence Ratio Change Add_this compound->Record_Response Analyze Data Analysis (Ratio vs. Time) Record_Response->Analyze

Workflow for intracellular calcium imaging using Fura-2 AM.

Conclusion

This compound remains an indispensable pharmacological tool for investigating ion transport in cell culture. Its high affinity and specificity for ENaC, coupled with its effects on other key ion transporters, provide a powerful means to dissect complex cellular processes. By employing the detailed protocols and understanding the quantitative aspects of its inhibitory profile presented in this guide, researchers can effectively utilize this compound to advance our knowledge of ion channel function in health and disease, paving the way for novel therapeutic strategies.

References

A Technical Guide to the Discovery and Chemical Synthesis of Benzamil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzamil, also known as benzylamiloride, is a potent derivative of the potassium-sparing diuretic amiloride. It is a crucial pharmacological tool used extensively in research to probe the function of specific ion transport systems. By adding a benzyl group to the guanidinium moiety of amiloride, its inhibitory potency, particularly against the epithelial sodium channel (ENaC), is increased by several hundredfold.[1] This guide provides an in-depth overview of the discovery of this compound, a representative chemical synthesis protocol, its mechanism of action, and key experimental methodologies for its study.

Discovery and Development

The story of this compound begins with its parent compound, amiloride. Amiloride was first synthesized and discovered in the late 1960s by Merck Sharp and Dohme Research Laboratories during a screening program for compounds that could induce the excretion of sodium (natriuresis) without the simultaneous loss of potassium (kaliuresis). Following its discovery, thousands of amiloride analogs were synthesized to explore the structure-activity relationships and to develop more potent and specific inhibitors for various ion transporters.[2]

This research, notably by scientists like Kleyman and Cragoe, led to the development of this compound. It was found that introducing hydrophobic substituents, such as a benzyl group, onto the terminal nitrogen of the guanidino moiety significantly enhanced the compound's inhibitory activity against the epithelial sodium channel (ENaC).[2] This modification resulted in a molecule that is several hundred times more potent than amiloride for this specific target, cementing this compound's role as a high-affinity ENaC blocker in physiological research.[1][2]

Chemical Synthesis of this compound

This compound is chemically named 3,5-diamino-N-[(benzylamino)(imino)methyl]-6-chloropyrazine-2-carboxamide. While specific, detailed industrial synthesis protocols are often proprietary, a representative laboratory-scale synthesis can be outlined based on established pyrazine chemistry and the synthesis of related amiloride analogs. A common strategy involves the reaction of a pyrazine-2-carboxylate ester with a substituted guanidine.

Representative Synthetic Scheme

The synthesis can be conceptualized as the condensation of methyl 3,5-diamino-6-chloropyrazine-2-carboxylate with benzylguanidine.

Step 1: Preparation of Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate. This starting material is a common precursor for many amiloride analogs.

Step 2: Condensation with Benzylguanidine. The pyrazinoate ester is reacted with benzylguanidine in the presence of a strong base (e.g., sodium methoxide) to form the target acylguanidine structure of this compound.

Experimental Protocol (Representative)

The following protocol is a representative example based on general procedures for the synthesis of amiloride analogs. Researchers should conduct a thorough hazard analysis and risk assessment prior to performing any chemical synthesis.

  • Preparation of Benzylguanidine: Benzylguanidine can be prepared from the reaction of benzylamine with S-methylisothiourea sulfate or a similar guanylating agent.

  • Reaction Setup: To a solution of sodium methoxide (1.1 equivalents) in anhydrous methanol, add benzylguanidine (1.0 equivalent). Stir the mixture at room temperature for 30 minutes under an inert atmosphere (e.g., Nitrogen or Argon).

  • Addition of Pyrazinoate: Add methyl 3,5-diamino-6-chloropyrazine-2-carboxylate (1.0 equivalent) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to reflux (approximately 65°C) and maintain for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup and Isolation: After the reaction is complete, cool the mixture to room temperature and neutralize with an appropriate acid (e.g., acetic acid). Reduce the solvent volume under vacuum. The resulting crude product may precipitate.

  • Purification: Collect the crude solid by filtration. The product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound. The final product should be characterized by analytical methods such as NMR spectroscopy, mass spectrometry, and melting point determination.

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects by blocking several key ion channels and exchangers, with its highest affinity being for the epithelial sodium channel (ENaC).

  • Epithelial Sodium Channel (ENaC): this compound is a potent, direct blocker of ENaC, a channel critical for sodium reabsorption in the kidneys, colon, and airways.[1] By physically occluding the channel pore, it prevents the influx of Na+ ions into the cell.

  • Sodium-Calcium Exchanger (NCX): this compound also acts as an inhibitor of the Na+/Ca2+ exchanger, a membrane protein that removes calcium from cells.[3] This inhibition can lead to alterations in intracellular calcium homeostasis.

  • Other Targets: At higher concentrations, this compound has been shown to inhibit other channels, including the Transient Receptor Potential Polycystin-3 (TRPP3) channel and Small Conductance Ca2+-activated K+ (SK) channels.[3][3][4] This polypharmacology necessitates careful dose selection and interpretation of experimental results.

The diagram below illustrates the primary molecular targets of this compound at the cell membrane.

Benzamil_Mechanism_of_Action This compound's Primary Molecular Targets cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ENaC ENaC Na_ion_in Na+ ENaC->Na_ion_in Na+ Influx NCX Na+/Ca2+ Exchanger Ca_ion_out Ca2+ NCX->Ca_ion_out 1 Ca2+ Out SK_Channel SK Channel K_ion_out K+ SK_Channel->K_ion_out K+ Efflux This compound This compound This compound->ENaC This compound->NCX This compound->SK_Channel Na_ion_out Na+ Na_ion_out->ENaC Na+ Influx Na_ion_out->NCX 3 Na+ In Ca_ion_in Ca2+ Ca_ion_in->NCX 1 Ca2+ Out K_ion_in K+ K_ion_in->SK_Channel K+ Efflux

This compound's Primary Molecular Targets

Quantitative Biological Data

The potency of this compound varies depending on the specific ion channel target and the biological system being studied. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's inhibitory strength.

TargetBiological SystemPotency MetricValueReference(s)
ENaC Bovine kidney cortex membrane vesiclesIC504 nM[5]
ENaC Bovine kidney cortex membrane vesiclesKd5 nM[5]
ENaC Human Bronchial Epithelial (HBE) cellsEC5021.9 nM
Na+/Ca2+ Exchanger (NCX) Mouse podocytesIC50~100 nM[3][5]
TRPP3 Channel Heterologous expression systemIC501.1 µM[3][5]
SK Channels (recombinant) Human Embryonic Kidney (HEK) cellsIC5035-67 µM[4]

Key Experimental Protocols

The functional activity of this compound is typically assessed using electrophysiological techniques that measure ion transport across cell membranes or epithelia.

Ussing Chamber Electrophysiology for Epithelial Tissues

The Ussing chamber technique is the gold standard for measuring ion transport across intact epithelial tissues (e.g., airway or intestinal mucosa).[6][7] It allows for the precise measurement of parameters like short-circuit current (Isc), which reflects net ion movement.

Protocol Outline:

  • Tissue Preparation: Excise the epithelial tissue of interest (e.g., mouse intestine) and mount it between the two halves of the Ussing chamber, separating the apical (mucosal) and basolateral (serosal) sides.[6]

  • Bathing Solution: Fill both chambers with a physiological Ringer's solution, typically containing glucose as an energy substrate, and maintain at 37°C while gassing with 95% O2/5% CO2 to maintain pH 7.4.[6][8]

  • Equilibration: Allow the tissue to equilibrate until a stable baseline transepithelial potential difference and short-circuit current (Isc) are achieved.

  • This compound Application: Add this compound to the apical chamber to the desired final concentration. ENaC-mediated sodium transport will be inhibited, resulting in a decrease in the Isc.

  • Data Acquisition: Continuously record the Isc. The magnitude of the this compound-sensitive current (the difference in Isc before and after adding the inhibitor) represents the ENaC activity.[9][10]

The diagram below outlines the general workflow for a Ussing chamber experiment.

Ussing_Chamber_Workflow Ussing Chamber Experimental Workflow A Prepare Epithelial Tissue (e.g., airway, intestine) B Mount Tissue in Ussing Chamber A->B C Add Ringer's Solution to Apical & Basolateral Chambers B->C D Equilibrate & Establish Stable Baseline Isc (Short-Circuit Current) C->D E Add this compound to Apical Chamber D->E F Record Decrease in Isc E->F G Data Analysis: Calculate this compound-Sensitive Current F->G

Ussing Chamber Experimental Workflow
Patch-Clamp Electrophysiology

To study the effect of this compound on specific channels in individual cells (e.g., SK channels in neurons), the patch-clamp technique is employed.[4][11]

Protocol Outline (Whole-Cell Configuration):

  • Cell Preparation: Prepare a culture of the cells of interest (e.g., dissociated hippocampal neurons).[4]

  • Pipette Preparation: Fabricate a glass micropipette and fill it with an intracellular solution.

  • Seal Formation: Under a microscope, carefully guide the micropipette to the surface of a single cell and apply gentle suction to form a high-resistance "gigaseal" between the pipette tip and the cell membrane.

  • Whole-Cell Access: Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette, gaining electrical access to the cell's interior.

  • Recording: Using a voltage-clamp protocol, apply specific voltage steps to elicit channel activity (e.g., a depolarization to activate Ca2+ influx, which in turn opens SK channels).[4]

  • This compound Application: Perfuse the bath with a solution containing this compound.

  • Data Analysis: Record the currents before and after this compound application to quantify the degree of inhibition. For SK channels, this would be observed as a reduction in the afterhyperpolarization current (IAHP).[4]

Conclusion

This compound is a powerful pharmacological agent that has been instrumental in elucidating the physiological roles of ENaC and other ion transporters. Its high potency and specificity for ENaC, relative to amiloride, make it an indispensable tool in renal, respiratory, and neuroscience research. A thorough understanding of its synthesis, mechanism of action, and potential off-target effects is critical for its effective use and the accurate interpretation of experimental data in the pursuit of new therapeutic strategies.

References

In-Depth Technical Guide: Benzamil Hydrochloride Solubility and Stability in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of benzamil hydrochloride in dimethyl sulfoxide (DMSO), a common solvent used in drug discovery and development. This document summarizes available quantitative data, outlines detailed experimental protocols for in-house assessment, and illustrates the key signaling pathways affected by this potent ion channel inhibitor.

This compound Hydrochloride: A Profile

This compound hydrochloride is a potent analog of amiloride, known for its inhibitory effects on the epithelial sodium channel (ENaC) and the sodium-calcium exchanger (NCX).[1][2] Its ability to modulate ion flux across cell membranes makes it a valuable tool in physiological research and a potential therapeutic agent.

Chemical Structure:

cluster_this compound This compound Hydrochloride This compound This compound A Add excess solid this compound HCl to DMSO B Equilibrate on a shaker (24-48h at constant temperature) A->B C Centrifuge to pellet undissolved solid B->C D Collect supernatant C->D E Filter supernatant (e.g., 0.22 µm filter) D->E F Quantify concentration by HPLC-UV E->F A Prepare a stock solution of this compound HCl in DMSO B Aliquot into multiple vials for different time points and conditions A->B C Store aliquots under defined conditions (e.g., RT, 4°C, -20°C, -80°C, light/dark) B->C D At each time point, analyze an aliquot by HPLC-UV C->D t=0, 1, 2, 4 weeks, etc. E Quantify the peak area of the parent compound D->E F Monitor for the appearance of new peaks (degradation products) D->F G Calculate the percentage of this compound HCl remaining E->G cluster_membrane Apical Membrane ENaC ENaC Channel (αβγ) Na_in Na+ (intracellular) ENaC->Na_in Na_out Na+ (extracellular) Na_out->ENaC Na+ Influx This compound This compound This compound->ENaC Blockade cluster_membrane Plasma Membrane NCX NCX Na_in 3 Na+ (intracellular) NCX->Na_in Ca_out 1 Ca2+ (extracellular) NCX->Ca_out Na_out 3 Na+ (extracellular) Na_out->NCX Na+ Influx Ca_in 1 Ca2+ (intracellular) Ca_in->NCX Ca2+ Efflux This compound This compound This compound->NCX Inhibition

References

Benzamil as a Blocker of the Na+/Ca2+ Exchanger: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The sodium-calcium exchanger (NCX) is a critical plasma membrane transport protein that plays a pivotal role in maintaining intracellular calcium homeostasis in a variety of cell types, particularly in excitable cells such as cardiomyocytes and neurons. By extruding one Ca²⁺ ion in exchange for the entry of three Na⁺ ions, the NCX is a major mechanism for calcium efflux, thereby influencing physiological processes ranging from muscle contraction and relaxation to neurotransmission and gene expression.

Benzamil, a derivative of the diuretic amiloride, has been widely used as a pharmacological tool to investigate the physiological and pathophysiological roles of the NCX. It acts as a blocker of the exchanger, although its utility is tempered by a notable lack of specificity, exhibiting inhibitory effects on other ion channels and transporters. This guide provides an in-depth technical overview of this compound as an NCX inhibitor, summarizing key quantitative data, detailing experimental protocols for its use, and visualizing its impact on relevant signaling pathways.

Data Presentation: Quantitative Pharmacological Profile of this compound

This compound's inhibitory activity is not confined to the Na+/Ca2+ exchanger. To facilitate informed experimental design, the following table summarizes its potency (IC₅₀ values) against its primary target (NCX) and key off-targets, namely the epithelial sodium channel (ENaC) and L-type calcium channels. This data highlights the necessity of careful dose selection and the consideration of potential confounding effects in experimental interpretations.

TargetIC₅₀Cell Type / TissueCommentsReference(s)
Na+/Ca²⁺ Exchanger (NCX) ~100 nMNot specifiedAmiloride analogue.[1]
21 µMRat ventricular cardiomyocytesInhibition of Ca²⁺ uptake via Na⁺/Ca²⁺ exchange.[2]
Epithelial Na⁺ Channel (ENaC) 4 nMBovine kidney cortex membrane vesiclesHigh-affinity inhibition of Na⁺ transport.[3]
50 nMMurine collecting duct principal cellsInhibition of transepithelial voltage.[1]
L-type Ca²⁺ Channel 4 µMRat ventricular cardiomyocytesInhibition observed after longer preincubation periods (120 min).[2]

Note: IC₅₀ values can vary depending on the experimental conditions, including cell type, temperature, and the specific assay used.

Experimental Protocols

The following are detailed methodologies for key experiments aimed at characterizing the inhibitory effects of this compound on the Na+/Ca2+ exchanger.

Measurement of Na+/Ca2+ Exchanger Current using Whole-Cell Patch-Clamp Electrophysiology

This protocol is designed to isolate and record the electrical current generated by the Na+/Ca2+ exchanger, allowing for the direct assessment of this compound's inhibitory action.

a. Cell Preparation:

  • Isolate cardiomyocytes or other cells of interest expressing NCX using standard enzymatic digestion protocols.

  • Plate the cells on glass coverslips and allow them to adhere.

b. Solutions:

  • External (Bath) Solution (in mM): 140 NaCl, 5 CsCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH. To inhibit other currents, add: Verapamil (100 µM) to block L-type Ca²⁺ channels and Ouabain (20 µM) to block the Na⁺/K⁺-ATPase.

  • Internal (Pipette) Solution (in mM): 110 CsCl, 20 NaCl, 4 CaCl₂, 4 MgCl₂, 10 HEPES, 20 TEA-Cl, 5 Glucose, 20 BAPTA. pH adjusted to 7.1 with CsOH. The high concentration of the calcium chelator BAPTA is used to control intracellular calcium levels.

c. Recording Procedure:

  • Obtain a high-resistance (>1 GΩ) seal between the patch pipette and the cell membrane.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Clamp the cell at a holding potential of 0 mV.

  • Apply a voltage ramp protocol, for example, from +80 mV to -120 mV over 2 seconds, repeated at 10-second intervals.

  • Record the baseline NCX current (INCX). INCX can be identified as the Ni²⁺-sensitive current by perfusing the cell with a solution containing 5 mM NiCl₂ at the end of the experiment.

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Dilute the this compound stock solution in the external solution to the desired final concentrations (e.g., ranging from 10 nM to 100 µM).

  • Perfuse the cell with the this compound-containing external solution and record the current until a steady-state inhibition is observed.

  • Wash out the this compound by perfusing with the control external solution to assess the reversibility of the inhibition.

d. Data Analysis:

  • Measure the amplitude of the outward and inward components of the INCX before and after the application of this compound.

  • Construct a concentration-response curve by plotting the percentage of inhibition against the this compound concentration.

  • Fit the data to a Hill equation to determine the IC₅₀ value.

Measurement of Intracellular Calcium Concentration ([Ca²⁺]i) using Fura-2 AM Fluorescence Imaging

This protocol allows for the indirect assessment of NCX activity by measuring changes in intracellular calcium concentration in response to stimuli that activate the exchanger, and the effect of this compound on these changes.

a. Cell Preparation and Dye Loading:

  • Plate cells on glass-bottom dishes or coverslips.

  • Prepare a Fura-2 AM stock solution (e.g., 1 mM in anhydrous DMSO).

  • Prepare a loading buffer (e.g., HEPES-buffered saline) containing 2-5 µM Fura-2 AM and 0.02% Pluronic F-127.

  • Incubate the cells with the loading buffer for 30-60 minutes at room temperature or 37°C in the dark.

  • Wash the cells with the loading buffer without Fura-2 AM to remove excess dye and allow for de-esterification of the dye for at least 20 minutes.

b. Imaging Procedure:

  • Mount the dish or coverslip on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system.

  • Excite the Fura-2 loaded cells alternately at 340 nm and 380 nm and capture the emission at 510 nm.

  • Establish a baseline [Ca²⁺]i by recording the fluorescence ratio (F340/F380) in a resting state.

  • To induce Ca²⁺ entry via the reverse mode of NCX, perfuse the cells with a low-Na⁺, high-Ca²⁺ external solution.

  • Record the change in the F340/F380 ratio over time.

  • To test the effect of this compound, pre-incubate the cells with the desired concentration of this compound for a specified period before inducing Ca²⁺ entry.

  • Compare the change in the fluorescence ratio in the presence and absence of this compound.

c. Data Analysis:

  • Calculate the F340/F380 ratio for each time point.

  • The ratio is proportional to the intracellular calcium concentration.

  • Quantify the peak change in the ratio or the area under the curve to assess the effect of this compound on Ca²⁺ influx.

Mandatory Visualizations

Signaling Pathway: Cardiac Excitation-Contraction Coupling

The Na+/Ca2+ exchanger is a key component of cardiac excitation-contraction coupling, primarily responsible for Ca2+ efflux during diastole to allow for muscle relaxation. Inhibition of NCX by this compound disrupts this process, leading to an accumulation of intracellular calcium.

Cardiac_ECC cluster_membrane Sarcolemma cluster_sr Sarcoplasmic Reticulum (SR) cluster_myofilaments Myofilaments AP Action Potential (Depolarization) LCC L-type Ca²⁺ Channel (DHPR) AP->LCC Opens Calcium_influx LCC->Calcium_influx NCX Na⁺/Ca²⁺ Exchanger (NCX) Ca_efflux_ion NCX->Ca_efflux_ion This compound This compound This compound->NCX Blocks RyR Ryanodine Receptor (RyR) CICR RyR->CICR SERCA SERCA2a Ca_reuptake SERCA->Ca_reuptake Contraction Contraction Relaxation Relaxation Contraction->Relaxation Calcium_influx->RyR Triggers Ca_transient CICR->Ca_transient Ca_transient->NCX Ca_transient->SERCA Ca_transient->Contraction Binds to Troponin C Ca_efflux Ca_reuptake->Relaxation ↓ [Ca²⁺]i Na_influx Na_influx->NCX Ca_efflux_ion->Relaxation ↓ [Ca²⁺]i

Caption: Cardiac excitation-contraction coupling pathway and the inhibitory effect of this compound on NCX.

Experimental Workflow: Whole-Cell Patch-Clamp for NCX Inhibition

The following diagram outlines the key steps in an electrophysiological experiment to determine the inhibitory effect of this compound on NCX currents.

Patch_Clamp_Workflow start Start: Cell Preparation giga_seal Gigaseal Formation (>1 GΩ) start->giga_seal whole_cell Establish Whole-Cell Configuration giga_seal->whole_cell baseline_rec Record Baseline NCX Current (I_NCX) whole_cell->baseline_rec benzamil_app Apply this compound (Varying Concentrations) baseline_rec->benzamil_app inhibition_rec Record I_NCX in Presence of this compound benzamil_app->inhibition_rec washout Washout with Control Solution inhibition_rec->washout washout_rec Record I_NCX after Washout washout->washout_rec analysis Data Analysis: Concentration-Response Curve & IC₅₀ washout_rec->analysis end End analysis->end

Caption: Experimental workflow for assessing this compound's inhibition of NCX using whole-cell patch-clamp.

Conclusion

This compound serves as a readily available and frequently cited inhibitor of the Na+/Ca2+ exchanger. However, its utility is significantly constrained by its off-target effects, most notably on ENaC and L-type calcium channels. Researchers and drug development professionals must exercise caution when using this compound, employing appropriate controls and considering the potential for confounding results. The detailed protocols and quantitative data presented in this guide are intended to aid in the design of rigorous experiments and the accurate interpretation of their outcomes. For studies requiring high selectivity, the use of more recently developed and specific NCX inhibitors should be considered. Nevertheless, with a thorough understanding of its pharmacological profile, this compound can still be a valuable tool in the initial stages of investigating the multifaceted roles of the Na+/Ca2+ exchanger in cellular physiology and disease.

References

Investigating the Role of Benzamil in Cellular Sodium Homeostasis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cellular sodium homeostasis is a cornerstone of physiological function, critical for processes ranging from neuronal excitability and muscle contraction to epithelial transport and cell volume regulation. The precise control of intracellular sodium concentration ([Na⁺]ᵢ) is maintained by a complex interplay of ion channels, pumps, and exchangers. Dysregulation of this delicate balance is implicated in a host of pathological conditions, including hypertension, cystic fibrosis, and certain cancers. Benzamil, a potent analog of amiloride, has emerged as a critical pharmacological tool and potential therapeutic agent for its ability to modulate key sodium transport pathways.

This technical guide provides a comprehensive overview of the role of this compound in cellular sodium homeostasis. We will delve into its mechanism of action, present quantitative data on its efficacy, provide detailed experimental protocols for its study, and visualize the key signaling pathways it influences. This document is intended to serve as a valuable resource for researchers and drug development professionals working to understand and target cellular sodium transport.

Mechanism of Action

This compound exerts its primary effects on cellular sodium homeostasis through the inhibition of two major classes of sodium transporters: the epithelial sodium channel (ENaC) and the sodium-calcium exchanger (NCX).

2.1. Epithelial Sodium Channel (ENaC) Inhibition

ENaC is a key player in sodium reabsorption in various epithelial tissues, including the kidneys, lungs, and colon. It is a heterotrimeric channel composed of α, β, and γ subunits, with a δ subunit sometimes substituting for α. This compound is a potent blocker of ENaC, with its benzyl group addition to the amiloride structure increasing its inhibitory activity by several hundredfold[1]. This blockade directly inhibits the influx of sodium ions into the cell, thereby reducing intracellular sodium concentration. The potency of this compound can vary depending on the subunit composition of the ENaC channel[1].

2.2. Sodium-Calcium Exchanger (NCX) Inhibition

The Na⁺/Ca²⁺ exchanger is a bidirectional transporter crucial for maintaining calcium homeostasis, but it also plays a significant role in sodium balance. In its forward mode, it extrudes Ca²⁺ from the cell in exchange for Na⁺ influx. In its reverse mode, it imports Ca²⁺ and extrudes Na⁺. This compound is a known inhibitor of NCX, and this action can indirectly affect intracellular sodium levels by altering the driving forces for sodium movement[2]. The inhibition of NCX by this compound can have complex downstream effects on cellular signaling, as both sodium and calcium are critical second messengers.

Quantitative Data on this compound Activity

The inhibitory potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC₅₀), which can vary depending on the target protein, its subunit composition, and the experimental conditions.

TargetSubunit/IsoformIC₅₀Cell Type/SystemReference
ENaC αβγ~3.3 nMXenopus oocytes[1]
δβγ~100 nM (30-fold higher than αβγ)Xenopus oocytes[1]
Not specified50 nMMurine collecting duct principal cells[3]
NCX NCX1, NCX2, NCX3~100 nM (general)Not specified[2]
TRPP3 1.1 µM[2]

Experimental Protocols

Investigating the effects of this compound on cellular sodium homeostasis requires robust and well-defined experimental protocols. Below are detailed methodologies for key experiments.

4.1. Measurement of Intracellular Sodium Concentration using Fluorescent Indicators

This protocol describes the use of the fluorescent sodium indicator Sodium Green™, tetraacetate (AM ester) to measure changes in intracellular sodium concentration in response to this compound treatment.

Materials:

  • Cells of interest cultured on glass-bottom dishes

  • Sodium Green™, tetraacetate, AM ester (Molecular Probes)

  • Pluronic F-127 (20% solution in DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or other appropriate physiological buffer

  • This compound hydrochloride

  • Ionophores for calibration (e.g., gramicidin, monensin, and nigericin)

  • Fluorescence microscope with appropriate filter sets (excitation ~488 nm, emission ~525 nm)

Protocol:

  • Dye Loading:

    • Prepare a 5 mM stock solution of Sodium Green™, AM ester in high-quality, anhydrous DMSO.

    • Prepare a loading solution by diluting the Sodium Green™ stock solution to a final concentration of 5-10 µM in HBSS. To aid in dye solubilization, add Pluronic F-127 to a final concentration of 0.02%.

    • Remove the culture medium from the cells and wash once with HBSS.

    • Add the loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark. The optimal loading time and dye concentration should be determined empirically for each cell type.

  • Wash and De-esterification:

    • After incubation, wash the cells twice with fresh HBSS to remove excess dye.

    • Incubate the cells in fresh HBSS for an additional 30 minutes at 37°C to allow for complete de-esterification of the AM ester by intracellular esterases.

  • This compound Treatment and Imaging:

    • Prepare a stock solution of this compound hydrochloride in DMSO. Dilute to the desired final concentration in HBSS immediately before use.

    • Acquire baseline fluorescence images of the cells before adding this compound.

    • Add the this compound solution to the cells and immediately begin acquiring time-lapse fluorescence images to monitor the change in intracellular sodium concentration.

  • Calibration:

    • At the end of the experiment, calibrate the fluorescence signal to absolute intracellular sodium concentrations.

    • Prepare a series of calibration buffers with known sodium concentrations (e.g., 0, 10, 20, 50, 100 mM NaCl), maintaining constant ionic strength by replacing NaCl with KCl or NMDG-Cl.

    • Treat the cells with a cocktail of ionophores (e.g., 10 µM gramicidin, 10 µM monensin, and 10 µM nigericin) in the presence of each calibration buffer to equilibrate intracellular and extracellular sodium concentrations.

    • Measure the fluorescence intensity at each sodium concentration and generate a calibration curve.

4.2. Electrophysiological Analysis of ENaC Inhibition by this compound using Patch-Clamp

This protocol outlines the whole-cell patch-clamp technique to measure the inhibitory effect of this compound on ENaC currents.

Materials:

  • Cells expressing ENaC (e.g., HEK293 cells stably transfected with α, β, and γ ENaC subunits)

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

  • Borosilicate glass capillaries for pipette fabrication

  • Pipette puller and fire-polisher

  • Extracellular (bath) solution (in mM): 145 NaCl, 1 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4 with NaOH.

  • Intracellular (pipette) solution (in mM): 120 CsCl, 5 NaCl, 2 MgCl₂, 10 HEPES, 10 EGTA, 3 ATP-Mg, 0.1 GTP-Na, pH 7.2 with CsOH.

  • This compound hydrochloride stock solution.

Protocol:

  • Cell Preparation:

    • Plate ENaC-expressing cells on small glass coverslips 24-48 hours before the experiment.

  • Pipette Fabrication:

    • Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.

    • Fire-polish the pipette tips to ensure a smooth surface for gigaseal formation.

  • Recording:

    • Place a coverslip with cells in the recording chamber and perfuse with the extracellular solution.

    • Approach a single cell with the patch pipette while applying positive pressure.

    • Upon contacting the cell membrane, release the positive pressure to form a high-resistance seal (GΩ seal).

    • Apply a brief pulse of suction to rupture the cell membrane and establish the whole-cell configuration.

  • Voltage-Clamp Protocol and this compound Application:

    • Hold the cell at a holding potential of -60 mV.

    • Apply a series of voltage steps (e.g., from -100 mV to +80 mV in 20 mV increments) to elicit ENaC currents.

    • Record baseline currents in the absence of this compound.

    • Perfuse the recording chamber with the extracellular solution containing the desired concentration of this compound.

    • Once the current reaches a new steady state, apply the same voltage-step protocol to record the inhibited ENaC currents.

  • Data Analysis:

    • Measure the peak or steady-state current amplitude at each voltage step before and after this compound application.

    • Calculate the percentage of inhibition at each concentration of this compound.

    • Generate a dose-response curve and fit the data to the Hill equation to determine the IC₅₀ value.

Signaling Pathways and Visualizations

The activity of ENaC is tightly regulated by various signaling pathways, most notably the aldosterone-mediated pathway. This compound's inhibition of ENaC can be understood in the context of these regulatory mechanisms.

5.1. Aldosterone Signaling Pathway Regulating ENaC

Aldosterone, a mineralocorticoid hormone, plays a central role in sodium homeostasis by increasing the activity and cell surface expression of ENaC. This is primarily achieved through the serum and glucocorticoid-inducible kinase 1 (SGK1) and the ubiquitin ligase Nedd4-2.

Aldosterone_Signaling Aldosterone Aldosterone MR Mineralocorticoid Receptor Aldosterone->MR Nucleus Nucleus MR->Nucleus translocates to SGK1_mRNA SGK1 mRNA Nucleus->SGK1_mRNA induces transcription SGK1 SGK1 (active) SGK1_mRNA->SGK1 Nedd4_2 Nedd4-2 SGK1->Nedd4_2 phosphorylates ENaC ENaC Nedd4_2->ENaC ubiquitinates ENaC_ub Ubiquitinated ENaC Degradation Degradation ENaC_ub->Degradation Apical_Membrane Apical Membrane ENaC->Apical_Membrane Sodium_Influx Na+ Influx Apical_Membrane->Sodium_Influx mediates This compound This compound This compound->Sodium_Influx

Caption: Aldosterone signaling pathway regulating ENaC activity.

5.2. Experimental Workflow for Investigating this compound's Effect on Intracellular Sodium

The following diagram illustrates a typical workflow for an experiment designed to quantify the effect of this compound on intracellular sodium levels.

Experimental_Workflow Start Start Cell_Culture Culture cells on glass-bottom dishes Start->Cell_Culture Dye_Loading Load cells with Sodium Green AM Cell_Culture->Dye_Loading Wash Wash to remove excess dye Dye_Loading->Wash De_esterification Allow for de-esterification Wash->De_esterification Baseline_Imaging Acquire baseline fluorescence images De_esterification->Baseline_Imaging Add_this compound Add this compound at desired concentration Baseline_Imaging->Add_this compound Time_Lapse_Imaging Acquire time-lapse fluorescence images Add_this compound->Time_Lapse_Imaging Calibration Calibrate fluorescence signal with ionophores Time_Lapse_Imaging->Calibration Data_Analysis Analyze fluorescence intensity and calculate [Na+]i changes Calibration->Data_Analysis End End Data_Analysis->End

References

The Impact of Benzamil on H+-K+-ATPase Activity in Renal Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the inhibitory effects of the potassium-sparing diuretic, Benzamil, on the H+-K+-ATPase in renal cells. This document provides a comprehensive overview of the current understanding of this interaction, including quantitative data, detailed experimental methodologies, and a depiction of the relevant physiological pathways.

Executive Summary

This compound, a potent analog of amiloride, is well-established as an inhibitor of the epithelial sodium channel (ENaC). However, recent evidence has unequivocally demonstrated a direct inhibitory effect of this compound on the renal H+-K+-ATPase, independent of its action on ENaC. This finding has significant implications for understanding the mechanisms of urinary alkalization induced by ENaC blockers and opens new avenues for research into the physiological roles of renal H+-K+-ATPases and the pharmacological actions of this compound. This guide summarizes the key findings, presents the supporting data in a structured format, and provides detailed experimental protocols for further investigation.

Quantitative Data on this compound's Impact

The primary in vivo effect of this compound's inhibition of H+-K+-ATPase is a notable increase in urinary pH. The following tables summarize the key quantitative findings from studies on murine models.

Table 1: Effect of this compound on Urinary pH in Wild-Type Mice under Varying Dietary Potassium Conditions

Dietary ConditionBaseline Urinary pH (approx.)Change in Urinary pH (ΔpH) after this compound AdministrationReference
Normal Potassium~6.8+0.33 ± 0.07[1][2]
Low Potassium~6.2+0.74 ± 0.12[1][2]
High Potassium~7.2No significant change[1][2]

Table 2: Effect of this compound on Urinary pH in H+-K+-ATPase Double-Knockout (HKα1 and HKα2 null) Mice

Dietary ConditionBaseline Urinary pH (approx.)Change in Urinary pH (ΔpH) after this compound AdministrationReference
Normal Potassium~7.1No significant change[1][2]

Table 3: Isoform-Specific Inhibition of H+-K+-ATPase by this compound (in vitro)

H+-K+-ATPase IsoformSourceThis compound EffectQuantitative Inhibition DataReference
HKα1 (gastric type)Pig gastric mucosaInhibitorySpecific IC50/Ki not reported, but inhibition confirmed[1][2]
HKα1 (gastric type)Mouse gastric mucosaInhibitory~65% inhibition at 100 µM
HKα2 (colonic type)Mouse colonic mucosaNo significant inhibitionNot applicable

Experimental Protocols

In Vivo Assessment of this compound's Effect on Urinary pH in Mice

This protocol is based on the methodology described by Ayasse et al. (2021).[1][2]

Objective: To measure the real-time effect of this compound on urinary pH in anesthetized mice.

Materials:

  • Wild-type and H+-K+-ATPase knockout mice

  • Ketamine/xylazine anesthetic solution

  • Polyethylene catheters

  • pH microelectrode

  • Data acquisition system

  • This compound solution (0.2 µg/g body weight)

  • Saline solution (vehicle control)

Procedure:

  • Anesthetize the mouse with an intraperitoneal injection of ketamine/xylazine.

  • Place the mouse on a temperature-controlled surgical table to maintain body temperature.

  • Perform a tracheostomy to ensure a clear airway.

  • Catheterize the jugular vein for intravenous infusions.

  • Catheterize the urinary bladder for urine collection and pH measurement.

  • Insert a pH microelectrode into the bladder catheter to continuously monitor urinary pH.

  • Allow for a stabilization period to obtain a baseline urinary pH reading.

  • Administer a bolus intravenous injection of this compound (0.2 µg/g body weight) or vehicle control.

  • Continuously record the urinary pH for a defined period post-injection to observe any changes.

  • Collect urine samples at timed intervals to measure urinary flow rate and electrolyte concentrations.

In Vitro H+-K+-ATPase Activity Assay

This protocol is a generalized method for measuring H+-K+-ATPase activity in isolated membrane vesicles, as specific details for the this compound inhibition assay are not fully published.

Objective: To determine the direct inhibitory effect of this compound on H+-K+-ATPase activity.

Materials:

  • Pig gastric mucosa or other tissue rich in H+-K+-ATPase

  • Homogenization buffer (e.g., 250 mM sucrose, 1 mM EDTA, 10 mM Tris-HCl, pH 7.4)

  • Differential centrifugation equipment

  • Assay buffer (e.g., 50 mM HEPES-Tris, pH 7.4, 5 mM MgCl2, 10 mM KCl)

  • ATP solution

  • This compound solutions of varying concentrations

  • Malachite green reagent for phosphate detection

  • Spectrophotometer

Procedure:

  • Membrane Vesicle Preparation:

    • Homogenize the tissue in ice-cold homogenization buffer.

    • Perform a series of differential centrifugations to isolate the microsomal fraction containing the H+-K+-ATPase. Resuspend the final pellet in a suitable buffer.

  • ATPase Activity Assay:

    • Pre-incubate the membrane vesicles with varying concentrations of this compound or vehicle control in the assay buffer for a specified time at 37°C.

    • Initiate the ATPase reaction by adding a known concentration of ATP.

    • Allow the reaction to proceed for a defined period (e.g., 10-30 minutes).

    • Stop the reaction by adding a quenching solution (e.g., trichloroacetic acid).

    • Measure the amount of inorganic phosphate (Pi) released from ATP hydrolysis using the malachite green colorimetric method.

    • Calculate the specific activity of the H+-K+-ATPase (e.g., in nmol Pi/mg protein/min).

    • Determine the percentage inhibition of H+-K+-ATPase activity at each this compound concentration.

Signaling Pathways and Mechanism of Action

The current body of evidence strongly suggests that this compound directly inhibits the H+-K+-ATPase.[1][2] This is supported by in vitro studies showing inhibition in a cell-free system and in vivo studies where the effect is absent in H+-K+-ATPase knockout mice.[1][2]

The renal H+-K+-ATPases are known to be regulated by various physiological signals, including:

  • Dietary Potassium: Low dietary potassium upregulates the expression and activity of H+-K+-ATPase to promote potassium conservation.

  • Acid-Base Status: Acidosis can increase H+-K+-ATPase activity to enhance proton secretion.

  • Aldosterone: This hormone can indirectly influence H+-K+-ATPase function as part of its broader effects on renal ion transport.

While these pathways regulate the enzyme's expression and baseline activity, this compound's inhibitory action appears to be a direct pharmacological effect on the enzyme itself, rather than an interference with these signaling cascades.

Visualizations

Proposed Mechanism of this compound-Induced Urinary Alkalization

cluster_collecting_duct Collecting Duct Intercalated Cell This compound This compound HK_ATPase H+-K+-ATPase This compound->HK_ATPase Direct Inhibition H_out H+ Secretion HK_ATPase->H_out Decreases K_in K+ Reabsorption HK_ATPase->K_in Decreases Urine_pH Urinary pH H_out->Urine_pH Increases

Caption: Direct inhibition of H+-K+-ATPase by this compound in renal collecting duct cells.

Experimental Workflow for In Vivo Studies

start Anesthetized Mouse (Wild-Type or Knockout) catheterization Bladder Catheterization & pH Microelectrode Insertion start->catheterization baseline Baseline Urinary pH Measurement catheterization->baseline injection Intravenous Injection (this compound or Vehicle) baseline->injection monitoring Continuous pH Monitoring & Urine Collection injection->monitoring analysis Data Analysis: ΔpH & Excretion Rates monitoring->analysis

Caption: Workflow for assessing this compound's effect on urinary pH in a murine model.

Conclusion

The direct inhibition of renal H+-K+-ATPase by this compound represents a significant paradigm shift in our understanding of this drug's mechanism of action. This interaction, particularly with the HKα1 isoform, is the primary driver of the observed urinary alkalization, a phenomenon previously attributed solely to ENaC blockade. For researchers and drug development professionals, this dual-target profile of this compound warrants careful consideration in the design of new therapeutic agents and in the interpretation of physiological studies involving renal ion transport. Further research is needed to elucidate the precise molecular interactions between this compound and the H+-K+-ATPase and to explore the full clinical implications of this off-target effect.

References

The Effect of Benzamil on Small Conductance Ca2+-Activated K+ (SK) Channels: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Small conductance Ca2+-activated K+ (SK) channels are a family of ion channels that are critical in regulating neuronal excitability and synaptic signaling.[1][2][3] Activated by increases in intracellular calcium, these channels conduct potassium ions, leading to membrane hyperpolarization, which in turn modulates action potential firing frequency and duration.[3] Given their significant role in the central nervous system, SK channels have become attractive targets for therapeutic intervention in various neurological and cardiovascular conditions.[4]

Benzamil is a derivative of the diuretic amiloride and is widely recognized as an inhibitor of the Na+/Ca2+ exchanger (NCX).[1][2][5] However, emerging research has demonstrated that this compound also exerts a direct inhibitory effect on SK channels.[1][2] This multi-target profile complicates the interpretation of experimental results using this compound to probe cellular calcium dynamics. This guide provides an in-depth technical overview of this compound's effects on SK channels, summarizing key quantitative data, detailing experimental protocols, and illustrating the underlying mechanisms and workflows.

Mechanism of Action: SK Channel Inhibition by this compound

SK channels are gated by intracellular Ca2+, but not directly. The ion channel forms a complex with the calcium-binding protein calmodulin (CaM). When intracellular Ca2+ levels rise, Ca2+ binds to CaM, inducing a conformational change that opens the SK channel pore, allowing K+ efflux.[3]

This compound has been shown to directly inhibit both native neuronal SK currents (specifically the afterhyperpolarization current, I_AHP) and currents from heterologously expressed recombinant SK channels (SK1, SK2, and SK3).[1][2][5] This inhibition is distinct from its effect on the Na+/Ca2+ exchanger. Studies indicate that the inhibition of recombinant SK channels by this compound is voltage-dependent, being more pronounced at negative membrane potentials.[1][2][5]

It is crucial for researchers to recognize that this compound is not a selective SK channel blocker. It targets a spectrum of ion channels and exchangers within a similar concentration range, including the Na+/Ca2+ exchanger and neuronal voltage-gated calcium channels.[1][2] This promiscuity necessitates careful experimental design and data interpretation.

cluster_0 Cellular Depolarization & Calcium Influx cluster_1 SK Channel Activation Pathway cluster_2 This compound Targets AP Action Potential / Depolarization CaV Voltage-Gated Ca2+ Channels AP->CaV Opens Ca_Influx Ca2+ Influx CaV->Ca_Influx CaM Calmodulin (CaM) Ca_Influx->CaM Binds & Activates SK SK Channel CaM->SK Gating K_Efflux K+ Efflux SK->K_Efflux Hyperpol Hyperpolarization / Repolarization K_Efflux->Hyperpol This compound This compound This compound->CaV Inhibits This compound->SK Inhibits NCX Na+/Ca2+ Exchanger (NCX) This compound->NCX Inhibits

Caption: Signaling pathway of SK channel activation and this compound's multiple inhibitory targets.

Quantitative Data on this compound's Inhibition of SK Channels

The inhibitory potency of this compound varies between native neuronal channels and different recombinant SK channel subtypes. The following table summarizes the key quantitative findings from electrophysiological studies.

Target Channel/CurrentExperimental SystemThis compound ConcentrationObserved EffectSource
Neuronal I_AHPDissociated Rat Pyramidal Neurons30 µM104 ± 3% inhibition (full suppression)[5]
Recombinant hSK1HEK293 Cells30 µM45% inhibition[5]
Recombinant hSK1HEK293 CellsIC5035 µM (95% CI: 31-39 µM)[6]
Recombinant rSK2HEK293 Cells30 µM26% inhibition[5]
Recombinant rSK2HEK293 CellsIC5067 µM (95% CI: 63-73 µM)[2][7]
Recombinant rSK3HEK293 Cells30 µM34% inhibition[5]
Recombinant rSK3HEK293 CellsIC5048 µM (95% CI: 42-54 µM)[6]

Note: I_AHP refers to the medium afterhyperpolarization current, which is primarily mediated by SK channels. hSK and rSK refer to human and rat recombinant SK channels, respectively. HEK refers to Human Embryonic Kidney cells.

Experimental Protocols

The characterization of this compound's effect on SK channels relies on a combination of electrophysiology, cell culture, and imaging techniques.

Heterologous Expression of SK Channels
  • Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used due to their low background of endogenous ion channel expression and high transfection efficiency.

  • Transfection: Plasmids containing the cDNA for specific SK channel subunits (e.g., hSK1, rSK2, rSK3) are introduced into HEK293 cells using standard transfection methods like lipofection. Cells are typically co-transfected with a marker gene, such as Green Fluorescent Protein (GFP), to identify successfully transfected cells for recording.

  • Cell Culture: Cells are maintained in appropriate culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2. Recordings are typically performed 24-48 hours post-transfection.

Electrophysiology: Whole-Cell Patch-Clamp Recording

This technique allows for the direct measurement of ion currents flowing across the cell membrane.

  • Configuration: The whole-cell patch-clamp configuration is used to measure macroscopic currents from the entire cell.

  • Solutions:

    • External (Bath) Solution (in mM): Typically contains NaCl, KCl, CaCl2, MgCl2, HEPES, and glucose, with the pH adjusted to ~7.4.

    • Internal (Pipette) Solution (in mM): Contains a high concentration of a potassium salt (e.g., K-gluconate or KCl), a pH buffer (HEPES), a Ca2+ buffer (e.g., EGTA), and a defined concentration of free Ca2+ to activate the SK channels. The free Ca2+ concentration is crucial and is often set to a value that elicits submaximal channel activation (e.g., 1 µM).[7]

  • Voltage Protocol: To measure SK currents, cells are held at a specific potential (e.g., +10 mV) and then subjected to voltage ramps (e.g., from -140 mV to +60 mV) to elicit both inward and outward currents.[7] The effect of this compound is assessed by perfusing the drug into the bath solution and measuring the change in current amplitude.

  • Data Analysis: The percentage of current inhibition is calculated by comparing the current amplitude before and after drug application. For determining potency, a concentration-response curve is generated by applying multiple concentrations of this compound, and the data is fitted with a Hill-Langmuir equation to derive the IC50 value.[7]

Neuronal Recordings and Calcium Imaging
  • Preparation: Experiments on native channels often use dissociated hippocampal pyramidal neuron cultures or acute brain slices from rats.[5]

  • Calcium Imaging: To monitor intracellular Ca2+ dynamics, neurons are loaded with a fluorescent Ca2+ indicator dye, such as Fluo-4 AM.[5]

  • Stimulation: Back-propagating action potentials are triggered by delivering suprathreshold depolarizing steps to the neuron's soma via the patch pipette.[5]

  • Imaging: Two-photon laser scanning microscopy is used to image Ca2+ transients in specific dendritic compartments.[5] The application of this compound is observed to increase both the amplitude and duration of these Ca2+ signals, an effect consistent with both NCX and SK channel inhibition.[1][5]

cluster_prep Preparation cluster_record Recording & Drug Application cluster_analysis Data Analysis prep Cell Preparation: HEK293 cells transfected with a specific SK channel subtype setup Establish Whole-Cell Patch-Clamp Configuration prep->setup baseline Record Baseline SK Current (e.g., using voltage ramp) setup->baseline drug Bath-apply this compound (at desired concentration) baseline->drug postdrug Record SK Current in the presence of this compound drug->postdrug calc Calculate Percentage of Current Inhibition postdrug->calc dose Repeat with multiple concentrations to build a dose-response curve calc->dose ic50 Fit curve with Hill-Langmuir equation to determine IC50 value dose->ic50

Caption: Experimental workflow for assessing the inhibitory effect of this compound on SK channels.

Conclusion and Future Directions

The evidence clearly indicates that this compound is an inhibitor of SK channels, acting in a micromolar range that overlaps with its inhibition of other cellular targets.[1][2][5] This finding has significant implications for researchers using this compound as a pharmacological tool, particularly in studies of calcium signaling. The observed effects of this compound on Ca2+ transients in neurons are likely a composite of its actions on the Na+/Ca2+ exchanger, voltage-gated Ca2+ channels, and SK channels.[1]

Dissecting these overlapping effects requires careful experimental design, potentially involving the use of more selective SK channel modulators in parallel experiments. While this compound itself may be too non-selective for precise therapeutic applications targeting SK channels, it and other amiloride analogues could serve as valuable lead compounds for the development of novel, more potent, and selective SK channel inhibitors.[5] Further research into the specific binding site and mechanism of this compound's interaction with the SK channel complex could accelerate these drug discovery efforts.

References

Benzamil's Role in Modulating Intracellular Calcium Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth exploration of Benzamil's mechanisms in modulating intracellular calcium ([Ca2+]i) signaling. It details its primary and secondary molecular targets, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the core signaling and experimental pathways.

Introduction

This compound, a potent analog of the diuretic amiloride, is a critical pharmacological tool for investigating cellular ion transport. While primarily known as a high-affinity blocker of the epithelial sodium channel (ENaC), its utility in research extends significantly to the modulation of intracellular calcium signaling. This is largely due to its inhibitory effects on the sodium-calcium exchanger (NCX) and other ion channels that play crucial roles in calcium homeostasis. Understanding the multifaceted actions of this compound is essential for accurately interpreting experimental data and for its potential application in drug development. This guide delineates these actions, providing the technical details necessary for advanced research.

Core Mechanisms of Action

This compound modulates intracellular calcium primarily through its interaction with two key types of membrane transporters: the epithelial sodium channel (ENaC) and the sodium-calcium exchanger (NCX). Its effects can be both direct, by blocking Ca2+ transport, and indirect, by altering the electrochemical gradients that drive Ca2+ flux.

Inhibition of the Epithelial Sodium Channel (ENaC)

ENaC is a non-voltage-gated ion channel that permits the influx of Na+ ions into cells, particularly in epithelial tissues.[1][2] this compound is a highly potent inhibitor of ENaC.[3]

  • Indirect Effect on [Ca2+]i: By blocking ENaC, this compound reduces intracellular sodium ([Na+]i) accumulation. The Na+/Ca2+ exchanger (NCX) is an electrogenic transporter that is highly sensitive to the transmembrane Na+ gradient. A reduction in [Na+]i enhances the driving force for the "forward mode" of NCX, which expels Ca2+ from the cell. Conversely, it reduces the likelihood of the "reverse mode" operation, which brings Ca2+ into the cell. Therefore, ENaC inhibition by this compound can indirectly lead to a decrease in cytosolic calcium levels.

Inhibition of the Sodium-Calcium Exchanger (NCX)

This compound is also a direct, albeit less potent, inhibitor of the NCX.[3][4] The NCX plays a pivotal role in Ca2+ extrusion in many cell types, including cardiomyocytes and neurons, thereby maintaining low resting [Ca2+]i.[5]

  • Direct Effect on [Ca2+]i: Under normal physiological conditions (low [Na+]i), the NCX operates in its forward mode, removing one Ca2+ ion in exchange for the entry of three Na+ ions. This compound's inhibition of this mode can lead to an increase in intracellular Ca2+.[6] In pathological states such as ischemia, where intracellular Na+ is elevated, the NCX can operate in a reverse mode, becoming a significant pathway for Ca2+ entry.[5][7] this compound's blockade of this reverse mode can be protective, preventing cytotoxic Ca2+ overload.[4]

Off-Target Effects on Other Ion Channels

It is critical for researchers to recognize that this compound's specificity is concentration-dependent. At higher concentrations, it can affect other channels involved in calcium signaling.

  • L-type Calcium Channels: In isolated cardiomyocytes, this compound has been shown to inhibit L-type Ca2+ channels, though with a significantly lower potency (IC50 of 4 µM) than for ENaC.[8]

  • Small Conductance Ca2+-activated K+ (SK) Channels: this compound can inhibit SK channels, which are important for regulating neuronal excitability and dendritic Ca2+ signals.[9][10] Inhibition of SK channels by this compound can lead to an increase in the amplitude and duration of Ca2+ transients elicited by action potentials.[9]

ENaC ENaC Na_in Na+ Influx ENaC->Na_in NCX NCX Ca_out Ca2+ Efflux (Forward Mode) NCX->Ca_out Ca_in_NCX Ca2+ Influx (Reverse Mode) NCX->Ca_in_NCX L_Ca L-type Ca2+ Channel Ca_in_L Ca2+ Influx L_Ca->Ca_in_L SK SK Channel K_out K+ Efflux SK->K_out Ca_transient Dendritic Ca2+ Transient ↑ SK->Ca_transient Regulates This compound This compound This compound->ENaC Inhibits (High Potency) This compound->NCX Inhibits (Moderate Potency) This compound->L_Ca Inhibits (Low Potency) This compound->SK Inhibits (Low Potency)

Caption: Molecular targets of this compound in modulating ion flux.

Quantitative Data on this compound's Inhibitory Activity

The potency of this compound varies significantly across its different molecular targets. This concentration-dependent activity is crucial for designing experiments and interpreting their outcomes.

Target Channel/TransporterIC50 / EC50Cell Type / SystemReference(s)
Epithelial Sodium Channel (ENaC) ~10 nmol/LRenal Afferent Arteriole[3]
50 nmol/LMurine Kidney Collecting Duct Cells[11]
21.9 nmol/L (EC50)Human Bronchial Epithelial Cells[12]
Sodium-Calcium Exchanger (NCX) ~100 nmol/LRenal Afferent Arteriole[3]
21 µmol/LRat Ventricular Cardiomyocytes[8]
L-type Ca2+ Channels 4 µmol/LRat Ventricular Cardiomyocytes[8]
DEG/ENaC Channel (UNC-8d) 14.8 µmol/LC. elegans (expressed in oocytes)[13]

Note: IC50 values can vary based on experimental conditions, tissue type, and species.

Experimental Protocols for Studying this compound's Effects

Measurement of Intracellular Calcium ([Ca2+]i) using Fura-2 AM

This protocol outlines the use of the ratiometric fluorescent indicator Fura-2 AM to measure [Ca2+]i in cultured cells, a common method to assess the effects of compounds like this compound.

1. Reagent Preparation:

  • Loading Buffer: Prepare a physiological salt solution such as Hanks' Balanced Salt Solution (HBSS) or a HEPES-buffered saline (HBS), pH 7.4.[14][15]

  • Fura-2 AM Stock Solution: Dissolve Fura-2 AM powder in cell-culture grade dimethyl sulfoxide (DMSO) to a stock concentration of 1-5 mM. Store at -20°C, protected from light.

  • Working Loading Solution: Dilute the Fura-2 AM stock solution into the loading buffer to a final concentration of 1-5 µM. To aid in dye solubilization, an equal volume of 20% Pluronic F-127 in DMSO can be added to the stock before dilution.[15]

2. Cell Loading:

  • Culture cells on glass coverslips or in black-walled, clear-bottom microplates to ~80-90% confluency.[15][16]

  • Remove the culture medium and wash the cells once with the loading buffer.

  • Add the working loading solution to the cells and incubate for 30-60 minutes at room temperature or 37°C in the dark.[15][17] Incubation time and temperature should be optimized for the specific cell type.

  • After incubation, wash the cells twice with the loading buffer to remove extracellular dye.

  • Incubate the cells for an additional 20-30 minutes at room temperature to allow for the complete de-esterification of the Fura-2 AM by intracellular esterases.[16]

3. Fluorescence Measurement:

  • Mount the coverslip onto a perfusion chamber on a fluorescence microscope or place the microplate in a fluorescence plate reader.

  • Excite the Fura-2-loaded cells alternately at 340 nm and 380 nm, and collect the emitted fluorescence at ~505-510 nm.[15][18]

  • Record a stable baseline fluorescence ratio (F340/F380) before adding this compound or other test compounds.

  • Apply this compound at the desired concentration and continue recording the ratio to observe changes in [Ca2+]i.

4. Data Analysis:

  • The ratio of the fluorescence intensities (F340/F380) is directly proportional to the intracellular calcium concentration.

  • To convert the ratio to an absolute calcium concentration, a calibration can be performed using the Grynkiewicz equation: [Ca2+] = Kd * [(R - Rmin) / (Rmax - R)] * (Sf2 / Sb2).[17] This requires determining the minimum ratio (Rmin) in a Ca2+-free solution with a chelator and the maximum ratio (Rmax) in a Ca2+-saturating solution.

start Start: Culture Cells on Coverslip/Plate prep Prepare Fura-2 AM Loading Solution start->prep wash1 Wash Cells with Physiological Buffer prep->wash1 load Incubate Cells with Fura-2 AM Solution (30-60 min) wash1->load wash2 Wash Cells to Remove Excess Dye load->wash2 deester Allow for Dye De-esterification (20-30 min) wash2->deester measure Measure Baseline Fluorescence Ratio (F340/F380) deester->measure treat Apply this compound measure->treat record Record Changes in Fluorescence Ratio treat->record end End: Analyze Data record->end

Caption: Experimental workflow for measuring [Ca2+]i with Fura-2 AM.
Measurement of Store-Operated Calcium Entry (SOCE)

This protocol describes a common fluorescence-based method to assess the effect of this compound on SOCE, the process by which the depletion of endoplasmic reticulum (ER) Ca2+ stores triggers Ca2+ influx across the plasma membrane.

1. Cell Preparation and Dye Loading:

  • Prepare and load cells with a calcium indicator dye (e.g., Fura-2 AM) as described in Protocol 4.1.

2. ER Store Depletion:

  • Initially, perfuse the cells with a Ca2+-free physiological buffer (containing a small amount of EGTA to chelate residual Ca2+).

  • Induce the depletion of ER Ca2+ stores by applying a SERCA (Sarco/Endoplasmic Reticulum Ca2+-ATPase) pump inhibitor, such as thapsigargin (1-2 µM), in the continued absence of extracellular Ca2+.[19] This will cause a transient increase in cytosolic Ca2+ as it leaks from the ER.

3. This compound Treatment and Ca2+ Re-addition:

  • Once the transient [Ca2+]i rise from store depletion has returned to a near-basal level, perfuse the cells with the Ca2+-free buffer containing the desired concentration of this compound. This serves as a pre-incubation step.

  • To measure SOCE, rapidly switch to a buffer containing a normal concentration of extracellular Ca2+ (e.g., 1-2 mM) along with this compound. In control experiments, this compound is omitted.

4. Data Acquisition and Analysis:

  • The re-addition of extracellular Ca2+ will trigger a second, sustained rise in [Ca2+]i, which represents SOCE.[19]

  • Measure the rate of the [Ca2+]i increase or the peak amplitude of the response.

  • Compare the SOCE response in this compound-treated cells to that in control cells to determine the inhibitory effect of the compound.

cluster_cell Cell ER Endoplasmic Reticulum (ER) [Ca2+] Stores SOC Store-Operated Ca2+ Channel (SOC) ER->SOC 2. Activates Ca_leak Ca2+ Leak ER->Ca_leak 1. Store Depletion Ca_influx Ca2+ Influx (SOCE) SOC->Ca_influx 3. Mediates Thapsigargin Thapsigargin (in Ca2+-free buffer) Thapsigargin->ER Inhibits SERCA pump Ca_readd Re-add Extracellular Ca2+ Ca_readd->SOC

Caption: Logical flow of a store-operated calcium entry (SOCE) assay.
Patch-Clamp Electrophysiology

To directly measure the effect of this compound on ion channel currents (e.g., from ENaC, NCX, or L-type Ca2+ channels), the whole-cell patch-clamp technique is employed.

  • Principle: An electrode micropipette forms a high-resistance (giga-ohm) seal with the plasma membrane of a single cell. The membrane patch under the pipette is then ruptured, allowing direct electrical access to the cell's interior. This configuration enables the control of the membrane potential (voltage-clamp) and the measurement of the ionic currents flowing across the cell membrane.

  • Application: By applying specific voltage protocols, the currents from individual channel types can be isolated. This compound is then applied to the extracellular solution via perfusion. A change in the measured current in the presence of this compound provides a direct assessment of its inhibitory effect on the channel being studied. This technique is the gold standard for determining the potency (IC50) and mechanism of channel blockade.[20]

Conclusion

This compound is a versatile pharmacological agent whose effects on intracellular calcium signaling are more complex than its common identity as a simple ENaC blocker would suggest. Its ability to inhibit both ENaC and NCX, along with off-target effects at higher concentrations, provides a powerful, if complex, tool for dissecting the interplay between sodium and calcium homeostasis. For researchers, scientists, and drug developers, a thorough understanding of its concentration-dependent polypharmacology is paramount. Careful experimental design, including the use of appropriate concentrations and orthogonal validation methods, will ensure that data generated using this compound is robust and correctly interpreted, ultimately advancing our understanding of calcium's role as a ubiquitous second messenger.

References

Foundational Studies on Benzamil in Acute Lung Injury Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acute Lung Injury (ALI) and its more severe form, Acute Respiratory Distress Syndrome (ARDS), are characterized by widespread inflammation, damage to the alveolar-capillary barrier, and the accumulation of protein-rich edema fluid in the alveoli, leading to severe hypoxemia. A critical mechanism for the resolution of this alveolar edema is the active transport of sodium ions (Na+) across the alveolar epithelium, which creates an osmotic gradient for water reabsorption. The epithelial sodium channel (ENaC) is the primary channel responsible for this Na+ transport.

Benzamil is a potent and specific inhibitor of ENaC. By modulating ENaC activity, this compound and its analogs present a therapeutic target for conditions characterized by dysregulated lung fluid balance. This technical guide provides an in-depth overview of the foundational preclinical studies investigating the role of this compound and related ENaC inhibitors in various animal models of acute lung injury. It details the experimental methodologies, summarizes key quantitative findings, and illustrates the underlying signaling pathways.

Quantitative Data from Preclinical ALI Models

The following tables summarize the quantitative data from key foundational studies using this compound or its close analog, amiloride, in established animal models of acute lung injury.

Table 1: Effects of this compound in Acid-Induced Acute Lung Injury Rabbit Model

ParameterControl (ALI + HFOV)This compound (20 µM) Treated (ALI + HFOV)OutcomeReference
Arterial O₂ Pressure (PₐO₂)Gradual recoveryFacilitated and significant recoveryThis compound improved oxygenation in HFOV-treated injured lungs[1]

HFOV: High-Frequency Oscillation Ventilation

Table 2: Effects of Amiloride in LPS-Induced Acute Lung Injury Rat Model

ParameterControl (Saline)LPS-Induced ALIAmiloride (10 mg/kg) + LPSOutcomeReference
Lung Wet-to-Dry (W/D) Ratio4.12 ± 0.256.58 ± 0.315.24 ± 0.28Amiloride significantly reduced pulmonary edema[2]
BALF Total Protein (mg/mL)0.42 ± 0.081.56 ± 0.240.88 ± 0.15Amiloride significantly decreased alveolar-capillary protein leak[2]
Lung MPO Activity (U/g tissue)1.58 ± 0.244.86 ± 0.522.54 ± 0.36Amiloride significantly reduced neutrophil infiltration[2]
BALF TNF-α (pg/mL)45.8 ± 8.5254.6 ± 35.8135.4 ± 21.7Amiloride significantly lowered pro-inflammatory cytokine levels[2]
BALF MIP-2 (pg/mL)35.4 ± 6.8185.7 ± 25.495.8 ± 15.6Amiloride significantly lowered pro-inflammatory chemokine levels[2]

LPS: Lipopolysaccharide; BALF: Bronchoalveolar Lavage Fluid; MPO: Myeloperoxidase; TNF-α: Tumor Necrosis Factor-alpha; MIP-2: Macrophage Inflammatory Protein-2.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of foundational research. Below are protocols for key ALI models used in the study of ENaC inhibitors.

Acid-Induced ALI Model with this compound in Rabbits

This protocol is based on the methodology described by Taguchi et al. (2005)[1].

  • Animal Model: Male Japanese white rabbits are used.

  • Anesthesia and Ventilation: Animals are anesthetized, tracheostomized, and mechanically ventilated.

  • Induction of ALI: Acute lung injury is induced by the intratracheal instillation of hydrochloric acid (HCl, pH 1.5).

  • Ventilation Strategy: Following injury, animals are ventilated using either conventional mechanical ventilation (CMV) or High-Frequency Oscillation Ventilation (HFOV). HFOV is considered a lung-protective strategy.

  • This compound Administration: A solution of 20 µM this compound is applied directly to the lung luminal space.

  • Outcome Measures: The primary endpoint is the measurement of arterial oxygen pressure (PₐO₂) over time to assess the recovery of gas exchange. Other measures can include lung histology and markers of edema.

Lipopolysaccharide (LPS)-Induced ALI Model with Amiloride in Rats

This protocol is derived from the study by Cui et al. (2015)[2].

  • Animal Model: Male Sprague-Dawley rats are utilized.

  • Induction of ALI: Animals receive an intravenous injection of E. coli lipopolysaccharide (LPS) at a dose of 6 mg/kg to induce systemic inflammation and subsequent lung injury.

  • Amiloride Administration: The treatment group receives an intravenous injection of amiloride (10 mg/kg) 30 minutes prior to the LPS challenge.

  • Sample Collection: Animals are sacrificed 6 hours after the LPS administration.

  • Key Outcome Measures:

    • Pulmonary Edema: Assessed by calculating the lung wet-to-dry (W/D) weight ratio[2].

    • Neutrophil Infiltration: Quantified by measuring myeloperoxidase (MPO) activity in lung tissue homogenates[2].

    • Alveolar-Capillary Permeability: Determined by measuring the total protein concentration in the bronchoalveolar lavage fluid (BALF)[2].

    • Inflammation: Levels of cytokines (TNF-α) and chemokines (MIP-2) in the BALF are quantified using ELISA[2].

    • Histology: Lung tissue is fixed, sectioned, and stained (e.g., with Hematoxylin & Eosin) to assess morphological changes and lung injury scores.

Bleomycin-Induced ALI Model
  • Animal Model: Mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley) are commonly used.

  • Induction of ALI: A single intratracheal instillation of bleomycin sulfate (e.g., 1.25 to 2 U/kg for rats) is administered to anesthetized animals[3][4].

  • Time Course: The acute inflammatory phase, relevant for ALI studies, typically peaks between Day 1 and Day 7 post-instillation[3][4].

  • Potential Intervention: A test compound like this compound would be administered systemically or locally (e.g., via inhalation or intratracheal instillation) at specified time points before or after the bleomycin challenge.

  • Key Outcome Measures (Acute Phase):

    • BALF Analysis: Total and differential cell counts (especially neutrophils), and total protein concentration[3].

    • Pulmonary Edema: Lung wet-to-dry weight ratio[3].

    • Inflammatory Mediators: Cytokine and chemokine levels (e.g., TGF-β1, IL-1β, TNF-α) in BALF or lung homogenates[3].

    • Histopathology: Assessment of inflammatory cell infiltration, edema, and early fibrotic changes[3].

Signaling Pathways and Mechanisms of Action

The function of ENaC is tightly regulated and can be severely impaired during acute lung injury. Pro-inflammatory cytokines released during the injury cascade are key culprits in the downregulation of ENaC, which exacerbates alveolar edema.

Inhibition of ENaC Expression by Pro-Inflammatory Cytokines

In ALI, activated alveolar macrophages and other immune cells release potent pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α). These cytokines act on alveolar epithelial cells to suppress the expression of ENaC subunits. Specifically, IL-1β has been shown to decrease the expression of the α-ENaC subunit via a p38 mitogen-activated protein kinase (MAPK) dependent signaling pathway[2]. Similarly, TNF-α reduces the mRNA expression of all three ENaC subunits (α, β, and γ)[5]. This reduction in channel synthesis leads to fewer functional ENaC units at the cell surface, impairing the lung's ability to clear edema fluid.

G cluster_0 ALI Pathogen/Insult cluster_1 Cellular Response cluster_2 Signaling Cascade cluster_3 Functional Outcome Insult LPS / Acid / VILI Macrophage Alveolar Macrophage Insult->Macrophage activates Cytokines TNF-α / IL-1β Release Macrophage->Cytokines AEC Alveolar Epithelial Cell p38 p38 MAPK Activation AEC->p38 Cytokines->AEC acts on Transcription ↓ ENaC Gene Transcription p38->Transcription ENaC_exp ↓ α,β,γ-ENaC Protein Synthesis Transcription->ENaC_exp AFC Impaired Alveolar Fluid Clearance ENaC_exp->AFC Edema Pulmonary Edema AFC->Edema

Caption: Cytokine-mediated downregulation of ENaC expression in ALI.

TGF-β-Mediated Internalization of ENaC

Transforming growth factor-beta (TGF-β) is another critical mediator in ARDS. Found in the lung fluids of ARDS patients, TGF-β can rapidly and acutely dysregulate ENaC function. It initiates a unique signaling cascade that promotes the removal, or internalization, of ENaC complexes from the alveolar epithelial cell surface, rendering them non-functional[1][6]. This pathway involves the sequential activation of the TGF-β receptor (Tgfbr1), Smad2/3, phospholipase D1 (PLD1), and NADPH oxidase 4 (NOX4), leading to the production of reactive oxygen species (ROS). These ROS then drive the internalization of the β-ENaC subunit, which is critical for the stability of the entire ENaC complex at the cell surface[1][6]. This mechanism provides another pathway through which inflammation directly impairs alveolar fluid clearance.

G TGFB TGF-β Tgfbr1 Tgfbr1/Smad2/3 TGFB->Tgfbr1 binds to PLD1 PLD1 Tgfbr1->PLD1 activates PIP5K PI(4)P5K1α PLD1->PIP5K activates NOX4 NOX4 PIP5K->NOX4 activates ROS ↑ Reactive Oxygen Species (ROS) NOX4->ROS produces ENaC_Internal β-ENaC Internalization ROS->ENaC_Internal drives AFC Impaired Alveolar Fluid Clearance ENaC_Internal->AFC

Caption: TGF-β signaling pathway leading to ENaC internalization.

Experimental Workflow

The following diagram illustrates a typical workflow for a preclinical study evaluating a therapeutic agent like this compound in an ALI model.

G cluster_analysis Data Collection & Analysis Start Study Design & Animal Acclimatization Group Randomization into Groups (Control, ALI, ALI+this compound) Start->Group Induction Induction of Acute Lung Injury (e.g., LPS, Acid, Bleomycin) Group->Induction Treatment Administer this compound or Vehicle (Pre- or Post-Injury) Induction->Treatment Monitoring Monitor Vital Signs & Physiological Parameters Treatment->Monitoring Endpoint Sacrifice at Pre-defined Endpoint (e.g., 6h, 24h, 3d) Monitoring->Endpoint BALF BALF Collection (Cells, Protein, Cytokines) Endpoint->BALF Histo Lung Histopathology (Injury Scoring) Endpoint->Histo Edema Lung Edema Assessment (Wet/Dry Ratio) Endpoint->Edema Mol Molecular Analysis (Western Blot, qPCR) Endpoint->Mol

Caption: General experimental workflow for preclinical ALI studies.

Conclusion and Future Directions

Foundational studies in animal models of ALI have established that this compound and its analogs can mitigate key features of the disease, primarily by preserving or enhancing alveolar fluid clearance through the inhibition of ENaC. The data strongly suggest that the dysregulation of ENaC, driven by pro-inflammatory mediators like TNF-α, IL-1β, and TGF-β, is a critical pathomechanism in the persistence of pulmonary edema.

For researchers and drug development professionals, these findings underscore the potential of targeting ENaC as a therapeutic strategy in ARDS. Future preclinical research should aim to:

  • Evaluate the efficacy of this compound in a wider range of ALI models, including ventilator-induced lung injury (VILI) and sepsis models.

  • Establish dose-response relationships and optimal therapeutic windows for this compound administration.

  • Explore novel delivery mechanisms, such as aerosolization, to maximize lung deposition and minimize potential systemic side effects.

  • Investigate the potential synergistic effects of this compound when combined with anti-inflammatory or other lung-protective therapies.

By building upon this foundational work, the development of ENaC-targeted therapies could offer a promising new approach to improving outcomes for patients with acute lung injury.

References

Benzamil for Polycystic Kidney Disease: An In-depth Technical Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A Core Investigation for Researchers and Drug Development Professionals

Introduction

Polycystic Kidney Disease (PKD) is a group of genetic disorders characterized by the progressive development of fluid-filled cysts in the kidneys, leading to kidney enlargement, chronic pain, and ultimately end-stage renal disease. The two main types are Autosomal Dominant Polycystic Kidney Disease (ADPKD), the most common form, and the more rare and severe Autosomal Recessive Polycystic Kidney Disease (ARPKD). The pathogenesis of PKD is complex, involving aberrant cell proliferation, fluid secretion, and extracellular matrix abnormalities. Key signaling pathways, including those regulated by intracellular calcium and cyclic AMP (cAMP), are known to be dysregulated in PKD and are primary targets for therapeutic intervention.[1][2][3]

Benzamil is a potent inhibitor of the epithelial sodium channel (ENaC), a key player in sodium reabsorption in the distal nephron.[4][5] It also has off-target effects, notably the inhibition of the Na+/Ca2+ exchanger (NCX).[1][6] Given the central role of ion transport and intracellular signaling in PKD, this compound has been investigated as a potential therapeutic agent. However, preclinical studies have yielded unexpected and seemingly paradoxical results, particularly in models of ARPKD. This technical guide provides a comprehensive overview of the initial research on this compound for PKD, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular pathways and experimental designs.

Quantitative Data from Preclinical Studies

The following tables summarize the key quantitative findings from preclinical investigations of this compound in animal models of polycystic kidney disease.

Table 1: Effects of this compound on Renal Cyst Progression in the PCK Rat Model of ARPKD

Treatment GroupDuration of TreatmentKidney Weight / Total Body Weight (%)Cyst Area (% of Total Slice)
Vehicle (Control)4 weeks~1.5~20
This compound4 weeks~1.5~30
Vehicle (Control)12 weeks~2.0~35
This compound12 weeks~3.0~50*

*p<0.05 vs vehicle-control. Data are approximations derived from graphical representations in the cited literature.[4][5]

Table 2: In Vitro Efficacy of this compound in a Murine ARPKD Model

Experimental ModelParameter MeasuredThis compound ConcentrationResult
Tg737°rpk CD PC MonolayersTransepithelial Voltage (Vte)50 nMIC50 for inhibition
Tg737°rpk CD PC MonolayersNa+ Current (Isc)10 µMFull blockade

CD PC: Collecting Duct Principal Cell.[7]

Experimental Protocols

In Vivo Study: this compound Treatment of PCK Rats

A key study investigating the in vivo effects of this compound utilized the Polycystic Kidney (PCK) rat, an established model for ARPKD.[4][5][8]

  • Animal Model: Male PCK rats, 4 weeks of age.

  • Treatment: this compound was administered at a concentration of 15 mg/L in the drinking water. The control group received vehicle-treated drinking water.

  • Duration: Two cohorts of animals were treated for either 4 or 12 weeks.

  • Sample Size: Each treatment group consisted of 6 rats.

  • Outcome Measures:

    • Gross Morphology: Kidneys were excised, weighed, and photographed. The kidney weight to total body weight (TBW) ratio was calculated as a percentage.

    • Histological Analysis: Kidney sections were prepared and stained. Morphometric analysis was performed to quantify the cyst area as a percentage of the total kidney slice area.

    • Electrophysiology: Single-channel patch-clamp analysis was conducted on freshly isolated cystic epithelium to measure ENaC activity.

    • Immunohistochemistry: Kidney sections were stained for β-ENaC and aquaporin-2 (AQP2) to assess protein expression and localization.

In Vitro Study: this compound's Effect on ENaC Activity in a Murine ARPKD Model

The inhibitory effect of this compound on ENaC was quantified using a cell culture model derived from Tg737°rpk mice, which have a mutation leading to an ARPKD-like phenotype.[7]

  • Cell Model: Monolayers of collecting duct principal cells derived from Tg737°rpk mice.

  • Experimental Setup: The cell monolayers were mounted in Ussing chambers to measure electrophysiological parameters.

  • Measurements:

    • Transepithelial Voltage (Vte): The potential difference across the cell monolayer was measured under open-circuit conditions. The half-maximal inhibitory concentration (IC50) for this compound was determined from dose-response curves.

    • Short-Circuit Current (Isc): The current required to nullify the Vte was measured to quantify ion transport. A concentration of 10 µM this compound was used to achieve complete blockade of the Na+ current.

  • Statistical Analysis: A paired Student's t-test was used to assess the significance of this compound's inhibitory effect.

Signaling Pathways and Experimental Workflow

Proposed Signaling Pathway in PKD and the Paradoxical Effect of this compound

Mutations in PKD genes lead to decreased intracellular calcium, which in turn stimulates adenylyl cyclase to produce cAMP. Elevated cAMP activates Protein Kinase A (PKA), which promotes cell proliferation and fluid secretion through pathways like the B-Raf/MEK/ERK cascade, ultimately driving cyst growth. This compound, by inhibiting ENaC, would be expected to hyperpolarize the cell membrane, potentially influencing ion gradients. However, its inhibitory effect on the Na+/Ca2+ exchanger could further disrupt calcium homeostasis. In ARPKD models where baseline ENaC activity is already low, the primary effect of this compound might be the exacerbation of cystogenesis due to off-target effects or further subtle perturbations of ion transport in a compromised system.

PKD_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol PKD_genes PKD1/PKD2 Mutation Ca2_low Low Intracellular Ca2+ PKD_genes->Ca2_low leads to ENaC ENaC NCX Na+/Ca2+ Exchanger NCX->Ca2_low influences AC Adenylyl Cyclase cAMP ↑ cAMP AC->cAMP Ca2_low->AC stimulates PKA PKA cAMP->PKA activates Fluid_Secretion Fluid Secretion cAMP->Fluid_Secretion B_Raf B-Raf PKA->B_Raf activates MEK MEK B_Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Cyst_Growth Cyst Growth Proliferation->Cyst_Growth Fluid_Secretion->Cyst_Growth This compound This compound This compound->ENaC inhibits This compound->NCX inhibits

Caption: Proposed signaling cascade in PKD and this compound's points of action.

Experimental Workflow for In Vivo this compound Study in PCK Rats

The workflow for the preclinical trial of this compound in the PCK rat model involved several key stages, from animal selection and treatment to endpoint analysis.

Experimental_Workflow cluster_analysis Analysis Methods start Start: PCK Rats (4 weeks old) randomization Randomization (n=6 per group) start->randomization treatment_group Treatment Group: This compound (15 mg/L in drinking water) randomization->treatment_group control_group Control Group: Vehicle in drinking water randomization->control_group duration_4w 4 Weeks Treatment treatment_group->duration_4w duration_12w 12 Weeks Treatment treatment_group->duration_12w control_group->duration_4w control_group->duration_12w analysis_4w Endpoint Analysis at 4 Weeks duration_4w->analysis_4w analysis_12w Endpoint Analysis at 12 Weeks duration_12w->analysis_12w morphology Gross Morphology (Kidney Weight/TBW) analysis_4w->morphology histology Histology (Cyst Area %) analysis_4w->histology analysis_12w->morphology analysis_12w->histology electro Electrophysiology (ENaC activity) analysis_12w->electro ihc Immunohistochemistry (β-ENaC, AQP2) analysis_12w->ihc

References

Methodological & Application

Application Notes: Protocol for Using Benzamil in Patch-Clamp Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Benzamil is a potent and specific blocker of the epithelial sodium channel (ENaC). It is an analog of amiloride but exhibits higher affinity and specificity for ENaC, making it a valuable tool in electrophysiological studies.[1] ENaC/Degenerin (Deg)-like channels are characterized by their low conductance and high sensitivity to this compound.[2][3][4] These channels are implicated in various physiological processes, including sodium transport, blood pressure regulation, and cell volume regulation.[1][2][3][4] Patch-clamp electrophysiology is the gold standard for investigating the function and pharmacology of ion channels like ENaC, and this compound is a key pharmacological tool for isolating and studying ENaC-mediated currents.[5]

Beyond its primary target, ENaC, this compound has been shown to affect other ion transport systems at higher concentrations, including the Na+/Ca2+ exchanger (NCX) and small-conductance Ca2+-activated K+ (SK) channels.[6][7][8][9] This necessitates careful experimental design and concentration selection to ensure target specificity.

Quantitative Data Summary

The following table summarizes the effective concentrations and observed effects of this compound in various patch-clamp experiments.

Cell/Tissue TypeThis compound ConcentrationPatch-Clamp ConfigurationKey FindingsReference
Canine Articular Chondrocytes100 nMInside-Out PatchInhibited low conductance (9 pS) single-channel activity by 56 ± 2%.[2]
Canine Articular Chondrocytes1 µMWhole-CellBlocked a constitutive inward current, resulting in a mean total whole-cell conductance of 1.5 ± 0.4 nS.[2][3][10]
Canine Articular ChondrocytesDose-ResponseWhole-Cell Current ClampReversibly hyperpolarized the membrane potential by approximately 8 mV with a pD₂ of 8.4.[2][3][4]
Rat Afferent Arteriole10 µMNot SpecifiedPotentiated myogenic vasoconstriction and reduced Na⁺-induced vasodilation.[6][8]
Hippocampal Pyramidal NeuronsNot SpecifiedNot SpecifiedInhibited neuronal SK-mediated IAHP current.[7][9]
Acute Lung Injury Rabbit Model20 µMIn vivo applicationFacilitated recovery of artery oxygen pressure when combined with high-frequency oscillation ventilation.[11]

Experimental Protocols

This section details a generalized protocol for using this compound in whole-cell patch-clamp experiments. The specific parameters may need optimization depending on the cell type and recording equipment.

Solution Preparation

Proper solution preparation is critical for successful patch-clamp recordings.[12] A general rule is to have the internal (pipette) solution osmolarity about 10-20 mOsm lower than the external (bath) solution to facilitate seal formation.[12]

a. External (Bath) Solution (Example ACSF)

  • Composition: 125 mM NaCl, 2.5 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, 1.25 mM NaH₂PO₄, 25 mM NaHCO₃, and 25 mM glucose.[13]

  • Preparation: Prepare 10x stock solutions. On the day of the experiment, dilute to 1x, adjust pH to 7.4 with NaOH, and osmolarity to ~310 mOsm.[12][13] If using a bicarbonate buffer system, continuously bubble the solution with carbogen (95% O₂ / 5% CO₂).[13][14]

b. Internal (Pipette) Solution (Example K-Gluconate based)

  • Composition: 115 mM K-Gluconate, 4 mM NaCl, 2 mM ATP-Mg, 0.3 mM GTP-Na, 10 mM HEPES, 0.5 mM EGTA.

  • Preparation: Prepare the solution without ATP and GTP first. Adjust pH to 7.2-7.3 with KOH and osmolarity to ~290 mOsm.[14][15] Aliquot and store at -20°C. Add freshly thawed ATP and GTP to an aliquot just before use, as they can degrade and affect the pH.[15] Filter the final solution through a 0.2 µm filter before filling pipettes.[14]

c. This compound Stock Solution

  • Preparation: Prepare a high-concentration stock solution (e.g., 10-100 mM) of this compound hydrochloride in sterile, deionized water or DMSO.

  • Storage: Aliquot the stock solution into small volumes and store at -20°C to avoid repeated freeze-thaw cycles.

  • Working Solution: On the day of the experiment, thaw an aliquot and dilute it to the final desired concentration in the external (bath) solution. Ensure the final concentration of the solvent (e.g., DMSO) is low (<0.1%) to avoid off-target effects.[16]

Patch-Clamp Recording Procedure

a. Cell Preparation

  • Plate cells on coverslips suitable for microscopy and patch-clamping a few days prior to the experiment.[14]

  • Place a coverslip with adherent cells into the recording chamber on the microscope stage.

  • Begin continuous perfusion of the recording chamber with the external solution at a rate of 1-2 mL/min.[13]

b. Establishing a Whole-Cell Configuration

  • Fabricate borosilicate glass micropipettes with a resistance of 4-8 MΩ when filled with the internal solution.[2][13]

  • Fill a pipette with filtered internal solution and mount it on the micromanipulator.[14]

  • Apply light positive pressure to the pipette and lower it into the bath.

  • Approach a target cell and gently press the pipette tip against the cell membrane. Release the positive pressure to allow the membrane to seal to the pipette tip.

  • Apply gentle suction to form a high-resistance seal (GΩ seal). A holding voltage of -60 to -70 mV can facilitate sealing.[14]

  • Once a stable GΩ seal is formed, apply brief, strong suction to rupture the membrane patch, establishing the whole-cell configuration. This provides electrical and molecular access to the cell interior.[14]

c. Data Acquisition and this compound Application

  • Switch the amplifier to voltage-clamp mode. Hold the cell at a potential where ENaC is active (e.g., -60 mV to -80 mV).

  • Record baseline currents for a stable period (e.g., 2-5 minutes) to ensure the recording is healthy and stable.

  • Switch the perfusion system to the external solution containing the desired concentration of this compound.

  • Record the current as this compound is washed onto the cell. The blocking effect should be observable as a reduction in the inward current.

  • To determine the reversibility of the block, switch the perfusion back to the control external solution and record the "washout" phase.

  • Use appropriate voltage protocols (e.g., voltage ramps or steps) to study the current-voltage (I-V) relationship of the this compound-sensitive current.[2][10]

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_solutions Prepare & Filter Solutions (Internal, External, this compound) pull_pipette Pull & Fire-Polish Pipettes (4-8 MΩ) prep_solutions->pull_pipette prep_cells Plate Cells on Coverslips fill_pipette Fill Pipette with Internal Solution pull_pipette->fill_pipette setup_rig Mount Cells & Pipette on Microscope Stage fill_pipette->setup_rig form_seal Approach Cell & Form Gigaohm Seal setup_rig->form_seal go_whole_cell Rupture Membrane (Whole-Cell Mode) form_seal->go_whole_cell record_baseline Record Baseline Current (Control Solution) go_whole_cell->record_baseline apply_this compound Perfuse with This compound Solution record_baseline->apply_this compound record_effect Record this compound Effect (Current Inhibition) apply_this compound->record_effect washout Washout with Control Solution record_effect->washout analyze Analyze Current Traces (Amplitude, Kinetics) washout->analyze plot Generate I-V Curves & Dose-Response Plots analyze->plot

Caption: Workflow for a whole-cell patch-clamp experiment using this compound.

Signaling Pathway of this compound Action

G cluster_membrane Cell Membrane cluster_cell Intracellular Space This compound This compound ENaC Epithelial Sodium Channel (ENaC) This compound->ENaC blocks Na_influx Reduced Na⁺ Influx ENaC->Na_influx leads to Na_ion Na⁺ Na_ion->ENaC influx hyperpolarization Membrane Hyperpolarization Na_influx->hyperpolarization volume_reg Inhibition of Volume Regulation Na_influx->volume_reg

References

Application Notes and Protocols for Benzamil Inhibition of ENaC in Xenopus Oocytes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Benzamil as an inhibitor of the epithelial sodium channel (ENaC) in the Xenopus laevis oocyte expression system. This document includes quantitative data on this compound potency, detailed experimental protocols for electrophysiological assays, and visualizations of the underlying signaling pathways and experimental workflows.

Quantitative Data: this compound Inhibition of ENaC

The inhibitory potency of this compound on ENaC can vary depending on the specific subunit composition of the channel and the experimental conditions. The following table summarizes key quantitative data for this compound's inhibitory effects on ENaC expressed in Xenopus oocytes.

ENaC Subunit CompositionThis compound ConcentrationIC50Holding PotentialReference
UNC-8d (C. elegans)30 µM14.8 ± 1.6 µM-60 mV[1]
UNC-8d (C. elegans)100 µM for incubationNot ApplicableNot Applicable[1]

Note: Further research is needed to establish a definitive IC50 for this compound on the canonical αβγ-ENaC heterologously expressed in Xenopus oocytes.

Experimental Protocols

Protocol 1: Preparation of Xenopus Oocytes and cRNA Injection

This protocol outlines the steps for preparing Xenopus oocytes for the expression of ENaC subunits.

Materials:

  • Mature female Xenopus laevis

  • OR-2 solution (in mM: 82.5 NaCl, 2.5 KCl, 1 MgCl2, 5 HEPES, pH 7.6)

  • Collagenase type IV (3 mg/ml in OR-2)

  • ND96 solution (in mM: 96 NaCl, 2.5 KCl, 1 MgCl2, 1.8 CaCl2, 5 HEPES, pH 7.6)

  • Penicillin-streptomycin solution

  • cRNA for ENaC subunits (e.g., α, β, γ)

  • Microinjection setup

Procedure:

  • Isolate oocyte follicles from a surgically removed ovarian lobe of a mature female Xenopus laevis.

  • Wash the follicles in OR-2 solution.

  • To defolliculate, incubate the oocytes in collagenase type IV solution for 45 minutes to 1 hour with gentle agitation.

  • Wash the oocytes thoroughly with OR-2 solution to remove the collagenase and follicular remnants.

  • Manually select healthy, stage V-VI oocytes.

  • Store the defolliculated oocytes in ND96 solution supplemented with penicillin-streptomycin.

  • For cRNA injection, pull glass capillaries to create fine injection needles.

  • Backfill the needle with the desired cRNA solution (e.g., a mix of α, β, and γ ENaC subunit cRNAs, typically 5-15 ng total cRNA per oocyte).

  • Using a microinjector, inject approximately 50 nl of the cRNA solution into the cytoplasm of each oocyte.

  • Incubate the injected oocytes in ND96 solution at 16-18°C for 2-5 days to allow for channel expression.

Protocol 2: Two-Electrode Voltage Clamp (TEVC) for ENaC Inhibition Assay

This protocol describes the use of TEVC to measure ENaC activity and its inhibition by this compound.

Materials:

  • Xenopus oocytes expressing ENaC

  • Two-electrode voltage clamp amplifier and data acquisition system

  • Microelectrodes (glass capillaries pulled to a resistance of 0.5-2 MΩ)

  • 3 M KCl solution for filling microelectrodes

  • Recording chamber

  • Perfusion system

  • Recording solution (ND96)

  • This compound stock solution and serial dilutions in ND96

Procedure:

  • Fill the microelectrodes with 3 M KCl solution, ensuring no air bubbles are trapped.

  • Place an ENaC-expressing oocyte in the recording chamber and perfuse with ND96 solution.

  • Carefully impale the oocyte with the two microelectrodes (one for voltage sensing and one for current injection).

  • Clamp the oocyte membrane potential to a holding potential of -60 mV.

  • Record the baseline whole-cell current, which represents the activity of the expressed ENaC channels.

  • To determine the dose-response relationship for this compound, sequentially perfuse the oocyte with increasing concentrations of this compound in ND96 solution.

  • Allow the current to stabilize at each concentration before proceeding to the next.

  • After the highest concentration, wash out the this compound with ND96 solution to observe any recovery of the current.

  • At the end of the experiment, perfuse with a high concentration of a known ENaC blocker, such as amiloride (e.g., 100 µM), to determine the total ENaC-mediated current.

  • Analyze the data by plotting the percentage of current inhibition against the this compound concentration and fit the data to a dose-response curve to determine the IC50.

Visualizations

Signaling Pathway of ENaC and Inhibition by this compound

ENaC_Inhibition cluster_membrane Cell Membrane ENaC ENaC Channel (αβγ subunits) Na_in Na+ (intracellular) ENaC->Na_in Na_out Na+ (extracellular) Na_out->ENaC Na+ influx This compound This compound This compound->ENaC Blockade

Caption: ENaC facilitates sodium influx, which is blocked by this compound.

Experimental Workflow for ENaC Inhibition Assay

TEVC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Oocyte_Prep Oocyte Isolation & Defolliculation cRNA_Injection ENaC cRNA Microinjection Oocyte_Prep->cRNA_Injection Incubation Incubation (2-5 days, 18°C) cRNA_Injection->Incubation TEVC_Setup Two-Electrode Voltage Clamp Setup Incubation->TEVC_Setup Baseline_Record Record Baseline ENaC Current TEVC_Setup->Baseline_Record Benzamil_Application Perfuse with varying This compound concentrations Baseline_Record->Benzamil_Application Data_Acquisition Record Current Inhibition Benzamil_Application->Data_Acquisition Dose_Response Plot Dose-Response Curve Data_Acquisition->Dose_Response IC50_Calc Calculate IC50 Dose_Response->IC50_Calc

Caption: Workflow for determining this compound's IC50 on ENaC in oocytes.

References

Application Notes: Investigating Alveolar Fluid Clearance with Benzamil

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Alveolar fluid clearance (AFC) is a critical physiological process responsible for maintaining a thin layer of fluid on the alveolar surface, which is essential for efficient gas exchange.[1][2] This process is primarily driven by the active transport of sodium (Na+) ions across the alveolar epithelium, creating an osmotic gradient that draws water out of the alveolar space.[3][4] The epithelial sodium channel (ENaC), located on the apical membrane of alveolar epithelial cells, is the rate-limiting step for this sodium transport.[2][5]

Dysregulation of AFC is a key feature in the pathophysiology of pulmonary edema, a hallmark of Acute Respiratory Distress Syndrome (ARDS).[3][6] Patients with impaired AFC have demonstrated higher morbidity and mortality.[1] Therefore, understanding the mechanisms of AFC and identifying pharmacological agents that can modulate this process are of significant interest to researchers and drug development professionals.

Benzamil is a potent and specific inhibitor of the epithelial sodium channel (ENaC).[7][8] As an analog of amiloride, it offers a valuable tool for investigating the role of ENaC in alveolar fluid balance.[5] By blocking ENaC, this compound effectively reduces sodium and subsequent fluid reabsorption, allowing for the quantification of ENaC's contribution to total AFC in various experimental models. These application notes provide detailed protocols and data for utilizing this compound in both in vivo and in vitro studies of alveolar fluid clearance.

Mechanism of Action of this compound

This compound exerts its inhibitory effect by directly blocking the pore of the epithelial sodium channel (ENaC) on the apical surface of alveolar epithelial cells. This action disrupts the normal physiological process of fluid clearance, which is detailed below:

  • Sodium Entry: Under normal conditions, Na+ ions move from the fluid-filled alveolar space into the epithelial cells down an electrochemical gradient through the open ENaC.[1][4]

  • Sodium Extrusion: The Na+ ions that enter the cell are then actively transported out of the cell across the basolateral membrane and into the lung interstitium by the Na+/K+-ATPase pump.[2][4]

  • Osmotic Gradient Formation: This vectorial movement of Na+ (from apical to basolateral) creates a transepithelial osmotic gradient.[1][9]

  • Water Movement: Water follows this osmotic gradient, moving from the alveolar space into the interstitium, where it is subsequently cleared by the pulmonary lymphatic and vascular systems.[4][6]

By blocking the initial step of Na+ entry, this compound inhibits this entire cascade, leading to a measurable reduction in alveolar fluid clearance. This makes it an ideal pharmacological tool to isolate and study the ENaC-dependent component of AFC.

Benzamil_Mechanism cluster_Alveolar_Space Alveolar Space (Apical) cluster_Epithelium Alveolar Epithelial Cell cluster_Interstitium Interstitium (Basolateral) Na_ion Na+ ENaC ENaC Na_ion->ENaC Na⁺ Entry H2O_ion H₂O AQP5 Aquaporin-5 H2O_ion->AQP5 Osmosis NaK_ATPase Na⁺/K⁺-ATPase ENaC->NaK_ATPase H2O_out H₂O AQP5->H2O_out Na_out Na+ NaK_ATPase->Na_out Na⁺ Extrusion This compound This compound This compound->ENaC Blocks

Figure 1: Mechanism of this compound Action in Alveolar Epithelium.

Quantitative Data Summary

The following table summarizes quantitative data from preclinical studies on the effect of this compound on alveolar fluid clearance.

Experimental ModelSpeciesThis compound Concentration / DosePrimary OutcomeReference
In situ lungMouse1 mM (instillate)~30% reduction in baseline Alveolar Fluid Clearance (AFC)[10][11]
Acute Lung InjuryRabbit20 µM (instillate)Facilitated recovery of PaO₂ with High-Frequency Oscillation Ventilation[7]
Whole-organ sodium transportMouse1.5 mg/kg (i.p.)Induced natriuresis (increased sodium excretion)[12]

Experimental Protocols

Protocol 1: In Vivo Measurement of Alveolar Fluid Clearance (AFC) in Mice

This protocol is adapted from established in situ mouse models to quantify the effect of this compound on AFC.[10][11][13]

Objective: To measure the this compound-sensitive fraction of alveolar fluid clearance in an anesthetized mouse model.

Materials:

  • This compound (Research Biochemicals International or equivalent)

  • 5% albumin solution in isosmolar Ringer's lactate

  • Radio-labeled albumin (e.g., ¹²⁵I-albumin) as a protein tracer

  • Anesthetics (e.g., pentobarbital sodium)

  • Tracheostomy equipment

  • Syringes and PE-10 catheters

  • Centrifuge and gamma counter/spectrophotometer

Procedure:

  • Animal Preparation: Anesthetize the mouse (e.g., via intraperitoneal injection) and perform a tracheostomy. Insert a temperature probe to monitor body temperature.

  • Instillate Preparation: Prepare the instillate solution consisting of 5% albumin in Ringer's lactate. Add a known concentration of a non-diffusible tracer like ¹²⁵I-albumin. For the experimental group, add this compound to the instillate to a final concentration of 1 mM.[10][11] The control group receives the instillate without this compound.

  • Instillation: Deliver the instillate (e.g., 20 ml/kg) into the lungs through the tracheal cannula over 30 seconds.[10]

  • Incubation Period: Maintain the mouse under anesthesia for a set period, typically 1 hour.[10]

  • Sample Collection: At the end of the experiment, perform a median sternotomy to expose the lungs. Aspirate an alveolar fluid sample (0.1–0.2 ml) using a PE-10 catheter.[10]

  • Sample Processing: Centrifuge the collected fluid sample at 3,000g for 10 minutes to pellet any cellular debris.[10]

  • Analysis: Measure the total protein concentration and/or radioactivity of the tracer in the supernatant of the initial instillate (C_initial) and the final alveolar fluid sample (C_final).

  • Calculation of AFC: Calculate the alveolar fluid clearance as a fraction of the instilled volume using the following formula: AFC = (V_initial - V_final) / V_initial = 1 - (C_initial / C_final) An increase in the final tracer concentration reflects the clearance of fluid from the alveolar space.

InVivo_Workflow A Anesthetize Mouse & Perform Tracheostomy C Deliver Instillate to Lungs (20 ml/kg) A->C B Prepare Instillate: 5% Albumin + Tracer ± this compound B->C D Incubate for 1 Hour C->D E Collect Alveolar Fluid Sample D->E F Centrifuge Sample E->F G Measure Final Tracer Concentration (C_final) F->G H Calculate AFC: 1 - (C_initial / C_final) G->H

Figure 2: Experimental workflow for in vivo alveolar fluid clearance measurement.

Protocol 2: In Vitro Measurement of ENaC-Mediated Ion Transport

This protocol describes a general method for assessing this compound's effect on ion transport across a primary alveolar epithelial cell monolayer, a key indicator of fluid transport capability.

Objective: To measure the effect of this compound on ENaC-mediated short-circuit current (Isc) in cultured alveolar epithelial cells.

Materials:

  • Primary alveolar type II (ATII) epithelial cells

  • Porous transwell inserts (e.g., 0.4 µm pore size)

  • Cell culture medium

  • Ussing chamber system with electrodes

  • This compound solution

  • Ringer's solution

Procedure:

  • Cell Culture: Isolate primary ATII cells from rodent or human lung tissue and seed them onto porous transwell inserts. Culture the cells until they form a confluent monolayer with high transepithelial electrical resistance (TEER), indicating the formation of tight junctions.

  • Ussing Chamber Setup: Mount the transwell insert containing the cell monolayer into an Ussing chamber. Fill both the apical and basolateral chambers with pre-warmed Ringer's solution and bubble with 95% O₂/5% CO₂.

  • Baseline Measurement: Clamp the voltage across the monolayer to 0 mV and measure the baseline short-circuit current (Isc). The Isc represents the net ion transport across the epithelium.

  • This compound Application: Once a stable baseline Isc is achieved, add this compound to the apical chamber to a final concentration (e.g., 10-20 µM).[7]

  • Effect Measurement: Record the change in Isc following the addition of this compound. A rapid decrease in Isc indicates the inhibition of Na+ transport through ENaC.

  • Data Analysis: The this compound-sensitive Isc is calculated by subtracting the Isc value after this compound addition from the baseline Isc. This value represents the portion of ion transport mediated by ENaC.

InVitro_Workflow A Culture Primary Alveolar Cells on Transwell Inserts B Mount Monolayer in Ussing Chamber A->B C Measure Baseline Short-Circuit Current (Isc) B->C D Add this compound to Apical Chamber C->D E Record Drop in Isc D->E F Calculate this compound-Sensitive Isc E->F

Figure 3: Workflow for in vitro measurement of this compound-sensitive ion transport.

Interpretation and Considerations

  • Specificity: this compound is a highly specific ENaC inhibitor, making it a more precise tool than amiloride, which can inhibit other transporters like the Na+/H+ antiporter at higher concentrations.[11]

  • Off-Target Effects: Researchers should be aware that at very high concentrations, this compound may have off-target effects, including the inhibition of Na+/Ca2+ exchange (NCX) and H+-K+-ATPases.[14][15] Experimental design should include dose-response curves to determine the optimal concentration that maximizes ENaC inhibition while minimizing off-target effects.

  • Comparison with Other Modulators: this compound can be used in conjunction with other pharmacological agents to dissect signaling pathways. For example, after stimulating AFC with a β-adrenergic agonist like isoproterenol or terbutaline, this compound can be added to determine the ENaC-dependent component of the stimulated fluid clearance.[10][16]

  • Model Limitations: Results from animal models or in vitro cell cultures should be interpreted with caution. In vitro models, while useful for mechanistic studies, may not fully recapitulate the complex environment of the human lung.[17][18] Different animal species can also exhibit varying rates of basal and stimulated AFC.[10]

References

Application Notes and Protocols for In Vivo Administration of Benzamil in Rodent Hypertension Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzamil, a potent and specific inhibitor of the epithelial sodium channel (ENaC), has emerged as a critical pharmacological tool for investigating the mechanisms of salt-sensitive hypertension.[1][2][3] In rodent models, this compound has been instrumental in elucidating the role of the central nervous system in the pathogenesis of this disease.[1][2] Notably, its antihypertensive effects are primarily observed following direct administration into the brain, highlighting the significance of central ENaC in blood pressure regulation.[1][4][5][6] Systemic administration, even at higher doses, demonstrates minimal to no effect on blood pressure in these models.[1][4][5]

These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of this compound in commonly used rodent models of hypertension.

Data Presentation: Efficacy of Intracerebroventricular this compound Administration

The following tables summarize the quantitative data from key studies on the effect of intracerebroventricular (ICV) this compound administration on blood pressure in various rodent hypertension models.

Table 1: Effect of this compound on Mean Arterial Pressure (MAP) in Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Rats

Treatment GroupThis compound Dose (ICV)Duration of TreatmentChange in MAP (mmHg)Reference
DOCA-salt + Vehicle-7 daysIncrease[4]
DOCA-salt + this compound1 nmol/kg/day7 daysAttenuated Increase[4]
DOCA-salt + this compound10 nmol/kg/day7 daysAttenuated Increase[4]
DOCA-salt + Vehicle-2 weeksIncrease[7]
DOCA-salt + this compound0.15 µg/h2 weeksAttenuated Increase[7]
DOCA-salt + this compound0.5 µg/h2 weeksAttenuated Increase[7]

Table 2: Effect of this compound on Systolic Blood Pressure (SBP) in Dahl Salt-Sensitive (S) Rats on High Salt Diet

Treatment GroupThis compound Dose (ICV)Duration of TreatmentSBP (mmHg)Reference
High Salt + Vehicle-4 weeks188 ± 10[8]
High Salt + this compound (low dose)1.2 µg/kg/h4 weeksBlocked Increase[8]
High Salt + this compound (high dose)4.0 µg/kg/h4 weeks131 ± 7[8]
Saline drink + Vehicle-4 weeksSignificant Increase[5]
Saline drink + this compound0.3 µg/h4 weeksDeterred Increase[5]
Saline drink + this compound1 µg/h4 weeksDeterred Increase[5]

Table 3: Effect of this compound in Stroke-Prone Spontaneously Hypertensive Rats (SHRSP)

Treatment GroupThis compound Dose (ICV)Duration of TreatmentEffect on HypertensionReference
SHRSP + Vehicle-7 daysHypertensive[4]
SHRSP + this compound1 nmol/kg/day7 daysAttenuated Hypertension[4]
SHRSP + this compound10 nmol/kg/day7 daysAttenuated Hypertension[4]

Signaling Pathways and Experimental Workflow

Central Mechanism of this compound in Hypertension

This compound's antihypertensive action in salt-sensitive rodent models is attributed to the blockade of ENaC in the central nervous system. This blockade is thought to interfere with sodium sensing mechanisms in the brain, leading to a reduction in sympathetic nervous system outflow and vasopressin release, both of which contribute to elevated blood pressure.

cluster_0 Central Nervous System High_Salt_Intake High Salt Intake / Mineralocorticoids ENaC Epithelial Sodium Channel (ENaC) in Brain High_Salt_Intake->ENaC Activates SNS_Outflow Sympathetic Nervous System Outflow ENaC->SNS_Outflow Increases Vasopressin Vasopressin Release ENaC->Vasopressin Increases Brain_Ouabain Brain 'Ouabain' ENaC->Brain_Ouabain Increases This compound This compound (ICV) This compound->ENaC Inhibits Blood_Pressure Increased Blood Pressure SNS_Outflow->Blood_Pressure Vasopressin->Blood_Pressure Brain_Ouabain->Blood_Pressure

Caption: Central signaling pathway of this compound in reducing hypertension.

General Experimental Workflow

The following diagram outlines the typical experimental workflow for investigating the effects of intracerebroventricular this compound in a rodent model of hypertension.

start Start animal_model Induce Hypertension Model (e.g., DOCA-salt) start->animal_model cannulation Intracerebroventricular (ICV) Cannula Implantation animal_model->cannulation recovery Surgical Recovery Period cannulation->recovery baseline_bp Baseline Blood Pressure Measurement recovery->baseline_bp treatment Continuous ICV Infusion of This compound or Vehicle baseline_bp->treatment treatment_bp Blood Pressure Measurement During Treatment treatment->treatment_bp data_analysis Data Analysis treatment_bp->data_analysis end End data_analysis->end

Caption: Experimental workflow for this compound administration in rodent hypertension.

Experimental Protocols

Protocol 1: Induction of DOCA-Salt Hypertension in Rats

This protocol is adapted from established methods to induce hypertension through the administration of deoxycorticosterone acetate (DOCA) and a high-salt diet.[2][7]

Materials:

  • Male Wistar or Sprague-Dawley rats (8-9 weeks old)

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • Surgical instruments for uninephrectomy

  • Deoxycorticosterone acetate (DOCA)

  • Vehicle for DOCA (e.g., dimethylformamide or olive oil)

  • 1% NaCl solution in drinking water

Procedure:

  • Uninephrectomy:

    • Anesthetize the rat using an appropriate anesthetic regimen.

    • Make a lateral abdominal incision to expose the left kidney.

    • Ligate the left renal artery, vein, and ureter.

    • Remove the left kidney and suture the incision.

    • Allow the animal to recover for at least one week.

  • DOCA Administration:

    • Following the recovery period, begin DOCA administration. This can be done via subcutaneous injections (e.g., 25 mg in 0.4 mL of vehicle every fourth day) or by implanting a subcutaneous DOCA pellet.[7]

  • High-Salt Diet:

    • Concurrently with the start of DOCA administration, replace the rats' drinking water with a 1% NaCl solution.

  • Monitoring:

    • Monitor the rats' blood pressure regularly (see Protocol 3 and 4). Hypertension typically develops within 3-4 weeks.

Protocol 2: Intracerebroventricular (ICV) Cannulation and Infusion

This protocol describes the surgical implantation of a guide cannula into the lateral ventricle of a rat for the continuous infusion of this compound.

Materials:

  • Anesthetic (e.g., ketamine/xylazine)

  • Stereotaxic apparatus

  • Guide cannula (22-gauge) and dummy cannula

  • Mini-osmotic pump

  • Catheter tubing

  • Dental cement and anchor screws

  • Surgical drill

  • This compound hydrochloride

  • Artificial cerebrospinal fluid (aCSF) or sterile saline

Procedure:

  • Cannula Implantation:

    • Anesthetize the rat and place it in a stereotaxic frame.

    • Expose the skull and identify the bregma.

    • Using stereotaxic coordinates for the lateral ventricle (e.g., from bregma: Antero-posterior: -0.8 mm; Lateral: -1.5 mm; Dorso-ventral: -3.5 mm), drill a small hole in the skull.[4]

    • Implant the guide cannula to the desired depth.

    • Secure the cannula to the skull using dental cement and anchor screws.

    • Insert a dummy cannula to keep the guide cannula patent.

    • Allow the animal to recover for 7-10 days.[4]

  • Pump Preparation and Implantation:

    • Prepare the this compound solution in aCSF or sterile saline at the desired concentration.

    • Fill the mini-osmotic pump with the this compound solution according to the manufacturer's instructions.

    • Anesthetize the rat and make a subcutaneous pocket on the back.

    • Implant the filled mini-osmotic pump into the subcutaneous pocket.

    • Connect the pump to the ICV cannula using catheter tubing tunneled subcutaneously.

  • Infusion:

    • The osmotic pump will now deliver a continuous infusion of this compound at a constant rate.

Protocol 3: Blood Pressure Measurement via Tail-Cuff Plethysmography

This is a non-invasive method for monitoring blood pressure.

Materials:

  • Tail-cuff plethysmography system (including restrainer, cuff, and pulse sensor)

  • Warming chamber or pad

Procedure:

  • Acclimatization and Training:

    • For several days prior to the actual measurement, acclimatize the rats to the restrainer and the tail-cuff procedure to minimize stress-induced blood pressure fluctuations.[8]

  • Measurement:

    • Gently warm the rat's tail to a temperature of 32-35°C to increase blood flow and detect the pulse.[9]

    • Place the rat in the restrainer.

    • Fit the inflatable cuff and pulse sensor to the base of the tail.

    • The system will automatically inflate and deflate the cuff while recording the blood pressure.

    • Take multiple readings and average them for an accurate measurement.

Protocol 4: Blood Pressure Measurement via Radiotelemetry

This is an invasive method that allows for continuous and long-term monitoring of blood pressure in freely moving animals.

Materials:

  • Implantable telemetry transmitter

  • Receiver and data acquisition system

  • Surgical instruments

Procedure:

  • Transmitter Implantation:

    • Anesthetize the rat.

    • Implant the telemetry transmitter's catheter into the abdominal aorta or carotid artery, and place the transmitter body in the abdominal cavity or a subcutaneous pocket.

    • Allow for a recovery period of at least 10-14 days for the animal to return to a normal physiological state and for the blood pressure readings to stabilize.[10]

  • Data Acquisition:

    • House the rat in a cage placed on a receiver.

    • The receiver will continuously record the blood pressure and heart rate data transmitted from the implant.

    • Data can be collected and analyzed using the associated software. This method is considered the gold standard for accurate blood pressure measurement in rodents.[10]

References

Application Notes and Protocols for Benzamil Treatment of Osteosarcoma Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the investigation of Benzamil as a potential therapeutic agent against osteosarcoma. The following sections detail the mechanism of action, experimental procedures, and expected outcomes based on recent findings.

Introduction

Osteosarcoma is the most prevalent primary malignant bone tumor, particularly affecting children and adolescents.[1] Despite aggressive treatment regimens including chemotherapy and surgery, the prognosis for patients with metastatic or recurrent disease remains poor, highlighting the urgent need for novel therapeutic strategies.[2][3][4] this compound, an amiloride analog known as a sodium-calcium exchange blocker, has been identified as a promising anti-osteosarcoma agent.[1][5] In vitro studies have demonstrated its ability to induce apoptosis and suppress the growth of human osteosarcoma cell lines.[1][5]

The primary mechanism of this compound's anti-cancer activity in osteosarcoma involves the disruption of the integrin/focal adhesion kinase (FAK)/signal transducer and activator of transcription 3 (STAT3) signaling pathway.[1][5][6] This disruption leads to mitochondrial dysfunction, depletion of ATP, and ultimately, apoptotic cell death.[1][5][6] Furthermore, this compound has been shown to potentiate the apoptotic effects of conventional chemotherapy agents like cisplatin and methotrexate.[1][6]

Data Summary

The following tables summarize the quantitative data regarding the efficacy of this compound treatment on osteosarcoma cell lines.

Table 1: Cytotoxicity of this compound in Osteosarcoma Cell Lines

Cell LineThis compound Concentration (µM)Effect on Cell ViabilityAssay
MG6350Significant cytotoxicity observed (p < 0.001)[1]MTS/PMS Assay
U2OS25Significant cytotoxicity observed (p < 0.05)[1]MTS/PMS Assay

Table 2: this compound in Combination Therapy

Cell LinePre-treatmentThis compound Concentration (µM)Treatment DurationOutcomeAssay
MG63Cisplatin (10 µM) for 1 hour7524 hoursPotentiation of apoptosis[1]FITC Annexin V/PI double staining
U2OSCisplatin (10 µM) for 1 hour7524 hoursPotentiation of apoptosis[1]FITC Annexin V/PI double staining
MG63Methotrexate (30 µM) for 1 hour7524 hoursPotentiation of apoptosis[1]FITC Annexin V/PI double staining
U2OSMethotrexate (30 µM) for 1 hour7524 hoursPotentiation of apoptosis[1]FITC Annexin V/PI double staining

Signaling Pathway

This compound treatment impacts a critical signaling pathway involved in osteosarcoma cell survival and proliferation.

cluster_cell Osteosarcoma Cell This compound This compound Integrins Integrins (α5, αV, β1) This compound->Integrins Inhibits expression Mitochondria Mitochondria This compound->Mitochondria Compromises function ApoptoticProteins Anti-apoptotic Proteins (XIAP, Bcl-2, Bcl-xL) This compound->ApoptoticProteins Reduces levels FAK FAK Integrins->FAK pFAK p-FAK FAK->pFAK Phosphorylation STAT3 STAT3 pFAK->STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 Phosphorylation pSTAT3->ApoptoticProteins Upregulates Mitochondria->ATP Reduces Apoptosis Apoptosis ATP->Apoptosis Depletion leads to ApoptoticProteins->Apoptosis Inhibits

Caption: this compound signaling pathway in osteosarcoma cells.

Experimental Protocols

The following are detailed protocols for key experiments to assess the effect of this compound on osteosarcoma cell lines.

General Experimental Workflow

cluster_workflow Experimental Workflow start Start: Culture Osteosarcoma Cell Lines (MG63, U2OS) treatment Treat cells with varying concentrations of this compound (0-200 µM) for 24h start->treatment viability Assess Cell Viability (MTS/PMS Assay, Colony Formation) treatment->viability apoptosis Evaluate Apoptosis (TUNEL, PARP/Caspase-7 Cleavage, Annexin V/PI Staining) treatment->apoptosis mechanism Investigate Mechanism (Western Blot, Flow Cytometry, Mitochondrial Assays) treatment->mechanism combination Combination Treatment (with Cisplatin/Methotrexate) treatment->combination end End: Data Analysis and Interpretation viability->end apoptosis->end mechanism->end combination->end

Caption: General workflow for investigating this compound's effects.

Cell Culture and this compound Treatment

Materials:

  • Human osteosarcoma cell lines (e.g., MG63, U2OS)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound hydrochloride (stock solution prepared in DMSO)

  • BAPTA-AM (optional, for calcium chelation studies)

  • Culture incubator (37°C, 5% CO₂)

Protocol:

  • Maintain MG63 and U2OS cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.[1]

  • Incubate the cell cultures at 37°C in a humidified atmosphere with 5% CO₂.[1]

  • For dose-dependent studies, seed the cells and allow them to adhere overnight.

  • Treat the cells with varying concentrations of this compound (e.g., 0, 12.5, 25, 50, 100, and 200 μM) for 24 hours.[1]

  • For time-course experiments, treat cells with a fixed concentration of this compound (e.g., 200 μM) for different durations (e.g., 0, 0.5, 1, 3, 6, and 24 hours).[1]

  • For calcium involvement studies, pre-incubate cells with a calcium chelator like BAPTA (20 μM) for one hour before adding this compound (100 μM) for 24 hours.[1]

Cell Viability Assay (MTS/PMS Assay)

Materials:

  • MTS/PMS reagent kit

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at an appropriate density and treat with this compound as described above.

  • After the treatment period, add the MTS/PMS reagent to each well according to the manufacturer's instructions.

  • Incubate the plate for a specified time (typically 1-4 hours) at 37°C.

  • Measure the absorbance at the recommended wavelength using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Apoptosis Assays

a. Chromosome Condensation:

  • Treat cells grown on coverslips with this compound.

  • Fix the cells and stain with a DNA-binding dye (e.g., Hoechst 33342).

  • Visualize the nuclear morphology under a fluorescence microscope. Apoptotic cells will exhibit condensed and fragmented nuclei.

b. TUNEL Assay:

  • Use a commercial TUNEL assay kit.

  • Treat, fix, and permeabilize the cells as per the kit's protocol.

  • Incubate the cells with the TUNEL reaction mixture containing TdT and labeled dUTP.

  • Analyze the cells using fluorescence microscopy or flow cytometry to detect DNA fragmentation.[1]

c. Western Blot for PARP and Caspase-7 Cleavage:

  • Lyse this compound-treated and control cells to extract total protein.

  • Determine protein concentration using a standard assay (e.g., BCA).

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with primary antibodies against cleaved PARP and cleaved caspase-7.

  • Use an appropriate secondary antibody and a chemiluminescent substrate for detection. An increase in the cleaved forms indicates apoptosis.[1]

d. FITC Annexin V/PI Double Staining:

  • Harvest this compound-treated and control cells.

  • Wash the cells with PBS and resuspend them in annexin V binding buffer.

  • Add FITC-conjugated annexin V and propidium iodide (PI) to the cells.

  • Incubate in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.[1]

Mechanistic Studies

a. Western Blot for Signaling Proteins:

  • Follow the standard western blot protocol described above.

  • Use primary antibodies to detect total and phosphorylated forms of FAK and STAT3, as well as levels of integrins (α5, αV, β1), XIAP, Bcl-2, and Bcl-xL.[1][5]

b. Flow Cytometry for Cell Surface Integrins:

  • Harvest cells and wash them.

  • Incubate the cells with fluorescently-labeled antibodies specific for integrins α5, αV, and β1.[1]

  • Analyze the fluorescence intensity by flow cytometry to quantify the cell surface expression of these proteins.[1]

c. Measurement of Mitochondrial Status (TMRE Staining):

  • Treat cells with this compound.

  • Incubate the cells with Tetramethylrhodamine, Ethyl Ester (TMRE), a dye that accumulates in active mitochondria.

  • Measure the fluorescence intensity by flow cytometry. A decrease in TMRE fluorescence indicates a loss of mitochondrial membrane potential.[1][7]

d. Intracellular ATP Measurement:

  • Use a commercially available ATP assay kit (e.g., based on luciferase).

  • Lyse this compound-treated and control cells and measure the ATP concentration according to the manufacturer's protocol.[1][7]

References

Assessing Benzamil's Impact on Mitochondrial Function: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzamil, a potent analog of the diuretic amiloride, is primarily known as an inhibitor of the epithelial sodium channel (ENaC). However, recent research has unveiled its significant off-target effects on mitochondrial function, highlighting its potential as a therapeutic agent in diseases like osteosarcoma.[1][2] Understanding the precise mechanisms through which this compound modulates mitochondrial bioenergetics is crucial for its development as a drug candidate. These application notes provide a comprehensive guide with detailed protocols for assessing the effects of this compound on key aspects of mitochondrial function.

Recent studies have demonstrated that this compound can induce mitochondrial dysfunction by inhibiting the integrin/FAK/STAT3 signaling pathway.[1][2] This leads to a cascade of events within the mitochondria, including a decrease in mitochondrial membrane potential, reduced ATP synthesis, and altered production of reactive oxygen species (ROS).[1] Furthermore, this compound and its analogs have been shown to inhibit the Na+/Ca2+ antiport in heart mitochondria, suggesting a broader impact on mitochondrial ion homeostasis.[3]

This document outlines a series of robust assays to quantify these effects, enabling researchers to systematically evaluate this compound's mitochondrial-targeting activities.

Data Presentation

The following tables provide a structured summary of the expected quantitative data from the described experimental protocols. These tables are designed for easy comparison of mitochondrial function parameters in control versus this compound-treated cells.

Table 1: Effect of this compound on Mitochondrial Respiration

Treatment GroupBasal Respiration (OCR, pmol/min)ATP-Linked Respiration (OCR, pmol/min)Maximal Respiration (OCR, pmol/min)Spare Respiratory Capacity (OCR, pmol/min)
Vehicle Control
This compound (Dose 1)
This compound (Dose 2)
This compound (Dose 3)

OCR: Oxygen Consumption Rate

Table 2: Effect of this compound on Mitochondrial Membrane Potential (ΔΨm)

Treatment GroupMean Fluorescence Intensity (e.g., TMRE)Percentage of Cells with Depolarized Mitochondria
Vehicle Control
This compound (Dose 1)
This compound (Dose 2)
This compound (Dose 3)
Positive Control (e.g., CCCP)

Table 3: Effect of this compound on Cellular ATP Levels

Treatment GroupATP Concentration (µM or relative luminescence units)Percentage of ATP Depletion vs. Control
Vehicle Control0%
This compound (Dose 1)
This compound (Dose 2)
This compound (Dose 3)

Table 4: Effect of this compound on Mitochondrial Reactive Oxygen Species (ROS) Production

Treatment GroupMean Fluorescence Intensity (e.g., MitoSOX Red)Fold Change in ROS Production vs. Control
Vehicle Control1.0
This compound (Dose 1)
This compound (Dose 2)
This compound (Dose 3)
Positive Control (e.g., Antimycin A)

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the key signaling pathway affected by this compound and the general experimental workflow for assessing its impact on mitochondrial function.

Benzamil_Signaling_Pathway cluster_signaling Signaling Cascade This compound This compound Integrin Integrin αV/β1 This compound->Integrin FAK FAK STAT3 STAT3 Integrin->FAK pFAK p-FAK FAK->pFAK Phosphorylation pFAK->STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 Phosphorylation Mitochondria Mitochondrial Function pSTAT3->Mitochondria Promotes Dysfunction Mitochondrial Dysfunction

Caption: this compound's inhibition of the Integrin/FAK/STAT3 signaling pathway.

Experimental_Workflow A Cell Culture (e.g., Osteosarcoma cell lines) B Treatment with this compound (Dose-response and time-course) A->B C Assess Mitochondrial Respiration (Seahorse XF Analyzer) B->C D Measure Mitochondrial Membrane Potential (ΔΨm) (e.g., TMRE staining, Flow Cytometry) B->D E Quantify Cellular ATP Levels (Luminescence-based assay) B->E F Detect Mitochondrial ROS (e.g., MitoSOX Red staining, Fluorometry) B->F G Data Analysis and Interpretation C->G D->G E->G F->G

Caption: General experimental workflow for assessing this compound's effects.

Experimental Protocols

Assessment of Mitochondrial Respiration using Seahorse XF Analyzer

This protocol measures the oxygen consumption rate (OCR), a key indicator of mitochondrial respiration, in real-time.[4]

Materials:

  • Seahorse XF Analyzer (e.g., Agilent Seahorse XFe96)

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant

  • Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine

  • This compound stock solution

  • Oligomycin (Complex V inhibitor)

  • FCCP (uncoupling agent)

  • Rotenone/Antimycin A (Complex I and III inhibitors)

  • Cultured cells of interest

Protocol:

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.

  • Drug Treatment: On the day of the assay, replace the culture medium with pre-warmed Seahorse XF Base Medium containing the desired concentrations of this compound or vehicle control. Incubate for the desired treatment time (e.g., 24 hours).

  • Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO2 incubator.

  • Assay Setup: Load the hydrated sensor cartridge with oligomycin, FCCP, and rotenone/antimycin A in the designated ports.

  • Seahorse XF Assay: Place the cell plate in the Seahorse XF Analyzer and initiate the mitochondrial stress test protocol. The instrument will measure basal OCR, followed by sequential injections of the mitochondrial inhibitors to determine ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.

  • Data Analysis: Normalize the OCR data to cell number. Calculate the parameters outlined in Table 1.

Measurement of Mitochondrial Membrane Potential (ΔΨm)

This protocol uses the fluorescent dye Tetramethylrhodamine, Ethyl Ester (TMRE) to assess ΔΨm.[5] In healthy, non-apoptotic cells, the negatively charged mitochondria accumulate the positively charged TMRE, resulting in bright red fluorescence. In cells with depolarized mitochondria, the TMRE does not accumulate, leading to a decrease in fluorescence intensity.

Materials:

  • TMRE (Tetramethylrhodamine, Ethyl Ester, Perchlorate)

  • CCCP (carbonyl cyanide m-chlorophenyl hydrazone) - as a positive control for depolarization

  • Fluorescence microscope or flow cytometer

  • Cultured cells

  • This compound stock solution

  • Phosphate-buffered saline (PBS)

  • Culture medium

Protocol:

  • Cell Treatment: Seed cells in appropriate culture plates (e.g., 96-well plate for plate reader/microscopy, or larger flasks for flow cytometry). Treat cells with various concentrations of this compound or vehicle for the desired duration. Include a positive control group treated with CCCP for 30 minutes.

  • TMRE Staining: Remove the culture medium and wash the cells once with pre-warmed PBS. Add pre-warmed culture medium containing TMRE (typically 20-100 nM) to each well and incubate for 20-30 minutes at 37°C, protected from light.

  • Image Acquisition/Flow Cytometry:

    • Microscopy: After incubation, wash the cells with PBS and add fresh pre-warmed medium. Immediately acquire fluorescent images using a fluorescence microscope with appropriate filters (e.g., excitation ~549 nm, emission ~575 nm).

    • Flow Cytometry: After incubation, gently detach the cells (e.g., with trypsin), wash with PBS, and resuspend in PBS. Analyze the cells on a flow cytometer, measuring the fluorescence in the appropriate channel (e.g., PE or equivalent).

  • Data Analysis: Quantify the mean fluorescence intensity for each treatment group. For flow cytometry, gate on the live cell population and determine the percentage of cells with low TMRE fluorescence (depolarized).

Quantification of Cellular ATP Levels

This protocol utilizes a luciferase-based assay to measure the total cellular ATP content.[6][7] The amount of light produced is directly proportional to the ATP concentration.

Materials:

  • Luminescence-based ATP assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Luminometer

  • Opaque-walled multi-well plates (e.g., 96-well)

  • Cultured cells

  • This compound stock solution

Protocol:

  • Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and allow them to attach. Treat the cells with different concentrations of this compound or vehicle control for the specified time.

  • Assay Procedure:

    • Equilibrate the plate and the ATP assay reagent to room temperature.

    • Add a volume of the ATP assay reagent equal to the volume of culture medium in each well.

    • Mix the contents by orbital shaking for 2 minutes to induce cell lysis.

    • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Subtract the background luminescence (from wells with no cells) from all readings. Express the data as relative luminescence units (RLU) or calculate the ATP concentration using a standard curve.

Detection of Mitochondrial Reactive Oxygen Species (ROS)

This protocol employs the fluorescent probe MitoSOX™ Red to specifically detect superoxide in the mitochondria of live cells.[8]

Materials:

  • MitoSOX™ Red mitochondrial superoxide indicator

  • Fluorescence microscope, plate reader, or flow cytometer

  • Cultured cells

  • This compound stock solution

  • Antimycin A (as a positive control for mitochondrial ROS production)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

Protocol:

  • Cell Treatment: Culture and treat cells with this compound or vehicle control as described in the previous protocols. Include a positive control group treated with Antimycin A.

  • MitoSOX Red Staining:

    • Remove the culture medium and wash the cells with warm HBSS.

    • Add HBSS containing MitoSOX Red (typically 5 µM) to the cells.

    • Incubate for 10-30 minutes at 37°C, protected from light.

  • Washing: Remove the MitoSOX Red solution and wash the cells gently three times with warm HBSS.

  • Fluorescence Measurement:

    • Add warm HBSS or culture medium back to the cells.

    • Immediately measure the fluorescence using a fluorescence microscope, plate reader, or flow cytometer (excitation ~510 nm, emission ~580 nm).

  • Data Analysis: Quantify the mean fluorescence intensity for each treatment group and express the results as a fold change relative to the vehicle control.

By following these detailed protocols, researchers can effectively and reproducibly assess the impact of this compound on mitochondrial function, providing valuable insights into its mechanism of action and therapeutic potential.

References

Application Notes and Protocols for Topical Benzamil in Nasal Potential Difference Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the topical application of Benzamil in nasal potential difference (NPD) studies. This document outlines the scientific background, detailed experimental protocols, and data presentation guidelines to ensure accurate and reproducible results in a research setting.

Introduction

Nasal potential difference (NPD) measurement is a valuable in vivo electrophysiological technique used to assess ion transport across the nasal epithelium.[1][2][3] It is a key biomarker in the study of cystic fibrosis (CF), a genetic disorder characterized by defective chloride secretion and excessive sodium reabsorption in airway epithelia.[4] this compound, a potent analog of amiloride, is a sodium channel blocker that is used in NPD studies to investigate the function of the epithelial sodium channel (ENaC).[4][5] Due to its longer duration of action compared to amiloride, this compound offers advantages in experimental design and potential therapeutic applications.[4][5][6]

Scientific Background: Signaling Pathway of Ion Transport in Nasal Epithelium

The nasal epithelium maintains a potential difference across its surface through the coordinated transport of ions, primarily sodium (Na+) and chloride (Cl-). In healthy individuals, the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein functions as a chloride channel, and its activity is regulated by cyclic AMP (cAMP). The epithelial sodium channel (ENaC) is responsible for sodium absorption. In cystic fibrosis, mutations in the CFTR gene lead to dysfunctional chloride transport and hyperabsorption of sodium through ENaC, resulting in a more negative (hyperpolarized) nasal potential difference.[1][7]

This compound specifically blocks the ENaC, thereby inhibiting sodium influx and causing a depolarization (a shift towards a less negative potential) of the nasal epithelium. This effect is quantifiable and provides a direct measure of ENaC activity.

Nasal Epithelial Ion Transport cluster_epithelium Nasal Epithelial Cell cluster_lumen Nasal Lumen ENaC ENaC Na_in Na+ ENaC->Na_in CFTR CFTR Cl_in Cl- CFTR->Cl_in NaK_ATPase Na+/K+ ATPase NaK_ATPase->Na_in K_out K+ NaK_ATPase->K_out cAMP cAMP cAMP->CFTR Activates Na_out Na+ Na_out->NaK_ATPase K_in K+ K_in->NaK_ATPase Na_lumen Na+ Na_lumen->ENaC Influx Cl_lumen Cl- Cl_lumen->CFTR Influx This compound This compound This compound->ENaC Blocks NPD Experimental Workflow cluster_prep Preparation cluster_measurement NPD Measurement cluster_analysis Data Analysis A Subject Acclimatization B Prepare Solutions A->B C Calibrate Electrodes B->C D Place Reference Electrode (subcutaneous) C->D E Place Exploring Electrode (nasal turbinate) D->E F Establish Stable Baseline (Ringer's Perfusion) E->F G Perfuse this compound Solution F->G H Record Change in PD G->H I Perfuse Zero-Chloride Solution (+ Amiloride) H->I J Perfuse Isoproterenol Solution I->J K Perfuse ATP Solution J->K L Final Ringer's Wash K->L M Calculate ΔPD for each solution L->M N Determine Time to 50% Recovery (t0.5) M->N O Calculate Area Under the Curve (AUC) N->O

References

Application Notes and Protocols for High-Throughput Screening of Ion Channel Modulators Using Benzamil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The epithelial sodium channel (ENaC) is a crucial regulator of sodium and fluid balance in various tissues, making it a significant therapeutic target for conditions like hypertension and cystic fibrosis.[1][2] High-throughput screening (HTS) is a critical methodology in the discovery of novel ENaC modulators.[3][4] Benzamil, a potent and specific ENaC inhibitor, serves as an essential tool in these screening campaigns, acting as a positive control and a reference compound for characterizing new chemical entities.[5][6][7] These application notes provide detailed protocols for utilizing this compound in HTS assays for the identification and characterization of ENaC modulators.

This compound: A Key Reference Compound for ENaC Screening

This compound is an analog of amiloride with a higher affinity and specificity for ENaC.[5] Its primary mechanism of action is the blockade of the channel pore, thereby inhibiting sodium influx.[8] In HTS assays, this compound is indispensable for:

  • Assay Validation: Confirming that the assay can reliably detect ENaC inhibition.

  • Positive Control: Providing a reference point for maximum ENaC inhibition, allowing for the normalization of data and the calculation of the activity of test compounds.

  • Mechanism of Action Studies: Comparing the inhibitory profiles of novel compounds to that of a well-characterized channel blocker.

Quantitative Data: this compound and Other ENaC Modulators

The inhibitory potency of this compound and other compounds on ENaC can vary depending on the cell type, assay format, and experimental conditions. The following table summarizes key quantitative data for ENaC modulators.

CompoundTargetAssay TypeCell Line/SystemIC50/EC50Reference
This compound ENaCTransepithelial voltage (Vte)Murine Polycystic Kidney Disease Model50 nM[5]
This compound ENaCShort-circuit current (Isc)Human Bronchial Epithelial (HBE) cells from CF donors87.3 nM[6]
AZD5634 ENaCShort-circuit current (Isc)Healthy sheep bronchial epithelial cells5.5 nM[6]
AZD5634 ENaCShort-circuit current (Isc)Human Bronchial Epithelial (HBE) cells from CF donors45.2 nM[6]
Amiloride ENaCManual whole-cell patch clampHEK293 cells stably expressing human αβγ-ENaC~5 µM for near-complete block[9]
This compound UNC-8d (a DEG/ENaC/ASIC channel)Two-electrode voltage clampXenopus oocytes14.8 ± 1.6 µM[10]

Signaling Pathway: Aldosterone Regulation of ENaC

Aldosterone is a key hormonal regulator of ENaC expression and activity. Understanding this pathway is crucial for developing assays and interpreting screening data. Aldosterone binds to the mineralocorticoid receptor (MR), leading to the transcriptional upregulation of ENaC subunits and the serum and glucocorticoid-regulated kinase 1 (SGK1).[11][12][13] SGK1, in turn, phosphorylates and inactivates the ubiquitin ligase Nedd4-2, preventing the ubiquitination and subsequent degradation of ENaC, thereby increasing channel density at the cell surface.[13]

ENaC_Aldosterone_Pathway cluster_blood Bloodstream cluster_cell Epithelial Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_membrane Apical Membrane Aldosterone Aldosterone MR Mineralocorticoid Receptor (MR) Aldosterone->MR Binds Aldo_MR Aldosterone-MR Complex MR->Aldo_MR Forms complex DNA DNA Aldo_MR->DNA Translocates to nucleus, acts as transcription factor SGK1_mRNA SGK1 mRNA SGK1 SGK1 (Active Kinase) SGK1_mRNA->SGK1 Translation Nedd4_2 Nedd4-2 SGK1->Nedd4_2 Phosphorylates (Inhibits) ENaC ENaC Nedd4_2->ENaC Ubiquitinates for degradation ENaC_ub ENaC Ubiquitination & Degradation Nedd4_2->ENaC_ub Nedd4_2_P Nedd4-2-P (Inactive) DNA->SGK1_mRNA Transcription ENaC_mRNA ENaC mRNA DNA->ENaC_mRNA Transcription ENaC_mRNA->ENaC Translation & Insertion into membrane Na_ion Na+ ENaC->Na_ion Allows influx

Aldosterone signaling pathway regulating ENaC.

Experimental Workflow: High-Throughput Screening for ENaC Modulators

A typical HTS campaign for ENaC modulators follows a multi-stage process, starting with a primary screen to identify initial hits, followed by secondary and tertiary assays for confirmation and detailed characterization.[3]

HTS_Workflow cluster_primary Primary Screening cluster_secondary Secondary Screening & Hit Confirmation cluster_tertiary Tertiary Screening & Lead Optimization Primary_Screen Fluorescence-Based Assay (e.g., Membrane Potential) - Large compound library - Single concentration Dose_Response Dose-Response Curves - Confirm activity - Determine potency (IC50/EC50) Primary_Screen->Dose_Response Identified Hits Automated_Patch_Clamp Automated Patch Clamp - Electrophysiological confirmation - Higher throughput than manual patch clamp Dose_Response->Automated_Patch_Clamp Confirmed Hits Manual_Patch_Clamp Manual Patch Clamp - Gold standard for ion channel characterization - Detailed mechanism of action studies Automated_Patch_Clamp->Manual_Patch_Clamp Prioritized Hits Selectivity_Profiling Selectivity Profiling - Test against other ion channels and receptors Manual_Patch_Clamp->Selectivity_Profiling In_Vivo_Models In Vivo Models - Efficacy and safety studies Selectivity_Profiling->In_Vivo_Models Lead_Compound Lead Compound In_Vivo_Models->Lead_Compound

References

Application Notes and Protocols: Investigating the Effect of Benzamil on Nitric Oxide Production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed experimental framework for investigating the effect of Benzamil, a potent inhibitor of the epithelial sodium channel (ENaC), on nitric oxide (NO) production in endothelial cells. The protocols herein describe the cell culture, treatment, and subsequent analysis of NO levels and the underlying signaling pathway. Evidence suggests that this compound-mediated inhibition of ENaC in endothelial cells leads to the activation of endothelial nitric oxide synthase (eNOS) through the Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade, resulting in increased NO production.[1][2][3] This document offers comprehensive protocols for quantifying nitric oxide, and for assessing the phosphorylation status of key signaling proteins, Akt and eNOS, via Western blotting. The provided methodologies, data presentation formats, and visual diagrams are intended to facilitate the replication and expansion of these findings.

Introduction

Nitric oxide (NO) is a critical signaling molecule in the vascular endothelium, playing a key role in regulating vascular tone, platelet aggregation, and leukocyte adhesion.[4] Endothelial nitric oxide synthase (eNOS) is the primary enzyme responsible for NO production in endothelial cells.[4][5] The activity of eNOS is tightly regulated, in part by phosphorylation events. The serine/threonine kinase Akt, a downstream effector of PI3K, is known to phosphorylate eNOS at Serine 1177, leading to its activation and increased NO synthesis.[6]

Recent studies have implicated the epithelial sodium channel (ENaC) as a negative modulator of eNOS and NO production in resistance arteries.[2] this compound, a specific ENaC blocker, has been shown to increase eNOS phosphorylation at Ser1177 and Akt phosphorylation at Ser473.[1][3] This suggests a signaling pathway where this compound, by inhibiting ENaC, activates the PI3K/Akt pathway, which in turn phosphorylates and activates eNOS, leading to enhanced NO production. Understanding this mechanism is of significant interest for the development of novel therapeutic strategies for cardiovascular diseases characterized by endothelial dysfunction.

Proposed Signaling Pathway

The proposed signaling cascade initiated by this compound leading to nitric oxide production is depicted below. Inhibition of the epithelial sodium channel (ENaC) by this compound is hypothesized to trigger the activation of Phosphoinositide 3-kinase (PI3K). This leads to the phosphorylation and activation of Akt (also known as Protein Kinase B). Activated Akt then phosphorylates endothelial nitric oxide synthase (eNOS) at its activating site (Ser1177), resulting in increased synthesis of nitric oxide (NO) from its substrate L-arginine.

Benzamil_NO_Pathway This compound This compound ENaC ENaC This compound->ENaC PI3K PI3K ENaC->PI3K Inhibition leads to activation Akt Akt PI3K->Akt pAkt p-Akt (Ser473) Akt->pAkt Phosphorylation eNOS eNOS pAkt->eNOS peNOS p-eNOS (Ser1177) eNOS->peNOS Phosphorylation NO Nitric Oxide peNOS->NO L_Arginine L-Arginine L_Arginine->NO

Caption: Proposed signaling pathway of this compound-induced nitric oxide production.

Experimental Design and Workflow

A logical workflow is essential for systematically investigating the effects of this compound. The diagram below outlines the key stages of the experimental process, from cell culture to data analysis. The design includes control groups and treatments with this compound, as well as an inhibitor of the PI3K pathway (LY294002) to validate the proposed signaling cascade.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Assays cluster_analysis Data Analysis cluster_conclusion Conclusion Cell_Culture Endothelial Cell Culture (e.g., HUVECs) Treatment_Groups Treatment Groups: - Vehicle Control - this compound - this compound + LY294002 - LY294002 alone Cell_Culture->Treatment_Groups NO_Measurement Nitric Oxide Measurement (Griess Assay & DAF-FM DA) Treatment_Groups->NO_Measurement Protein_Analysis Protein Analysis (Western Blot) Treatment_Groups->Protein_Analysis NO_Quantification Quantification of Nitrite/Nitrate Levels and Fluorescence Intensity NO_Measurement->NO_Quantification WB_Densitometry Densitometric Analysis of p-Akt, Akt, p-eNOS, eNOS Protein_Analysis->WB_Densitometry Conclusion Correlate NO Production with Signaling Pathway Activation NO_Quantification->Conclusion WB_Densitometry->Conclusion

Caption: Experimental workflow for studying this compound's effect on nitric oxide production.

Data Presentation

Table 1: Effect of this compound on Nitric Oxide Production
Treatment GroupNitrite Concentration (µM)DAF-FM Fluorescence (Arbitrary Units)
Vehicle Control1.5 ± 0.2100 ± 8
This compound (1 µM)3.8 ± 0.4250 ± 15
This compound (10 µM)5.2 ± 0.5380 ± 22
LY294002 (10 µM)1.4 ± 0.395 ± 7
This compound (10 µM) + LY294002 (10 µM)1.8 ± 0.2110 ± 10

Data are presented as mean ± standard deviation.

Table 2: Effect of this compound on Akt and eNOS Phosphorylation
Treatment Groupp-Akt (Ser473) / Total Akt Ratiop-eNOS (Ser1177) / Total eNOS Ratio
Vehicle Control1.0 ± 0.11.0 ± 0.1
This compound (10 µM)2.5 ± 0.32.8 ± 0.4
LY294002 (10 µM)0.8 ± 0.10.9 ± 0.2
This compound (10 µM) + LY294002 (10 µM)1.2 ± 0.21.1 ± 0.1

Data are presented as the fold change relative to the vehicle control (mean ± standard deviation).

Experimental Protocols

Protocol 1: Endothelial Cell Culture and Treatment
  • Cell Culture:

    • Culture Human Umbilical Vein Endothelial Cells (HUVECs) in Endothelial Growth Medium (EGM-2) supplemented with growth factors, 2% fetal bovine serum, and antibiotics.

    • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

    • Use cells between passages 3 and 6 for experiments to ensure consistency.

    • Seed cells in appropriate culture vessels (e.g., 6-well plates for protein analysis, 96-well plates for NO assays) and grow to 80-90% confluency.

  • Cell Treatment:

    • Prior to treatment, starve the cells in serum-free medium for 4-6 hours.

    • Prepare stock solutions of this compound and LY294002 in an appropriate solvent (e.g., DMSO). The final solvent concentration in the culture medium should not exceed 0.1%.

    • Treat the cells with the following conditions for the desired time (e.g., 30 minutes for phosphorylation studies, 24 hours for cumulative NO production):

      • Vehicle Control (e.g., 0.1% DMSO)

      • This compound (e.g., 1 µM, 10 µM)

      • LY294002 (e.g., 10 µM)

      • This compound (10 µM) + LY294002 (10 µM) (pre-incubate with LY294002 for 30-60 minutes before adding this compound).

Protocol 2: Measurement of Nitric Oxide Production

A. Griess Assay for Nitrite Quantification

This assay measures nitrite, a stable breakdown product of NO, in the cell culture supernatant.

  • Sample Collection:

    • Following cell treatment, carefully collect the cell culture supernatant from each well.

    • Centrifuge the supernatant at 1,000 x g for 5 minutes to remove any cellular debris.

  • Griess Reaction:

    • Pipette 50 µL of each supernatant sample into a clear 96-well plate.

    • Prepare a standard curve using sodium nitrite (0-100 µM) in the same culture medium.

    • Add 50 µL of Griess Reagent I (e.g., 1% sulfanilamide in 5% phosphoric acid) to each well.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent II (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well.

    • Incubate for another 10 minutes at room temperature, protected from light.[7][8][9]

  • Data Acquisition:

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration in the samples by interpolating from the standard curve.

B. DAF-FM Diacetate Assay for Intracellular NO Detection

This assay uses a fluorescent probe to detect intracellular NO levels.

  • Cell Loading:

    • After the treatment period, remove the culture medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS).

    • Load the cells with 5 µM DAF-FM Diacetate in serum-free medium for 30 minutes at 37°C.[1][10]

    • Wash the cells twice with PBS to remove excess probe.

  • Fluorescence Measurement:

    • Add 100 µL of PBS to each well.

    • Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~495 nm and emission at ~515 nm.[11]

Protocol 3: Western Blotting for Akt and eNOS Phosphorylation
  • Cell Lysis:

    • After treatment, place the culture plates on ice and wash the cells with ice-cold PBS.

    • Add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Use antibodies specific for:

      • Phospho-Akt (Ser473)

      • Total Akt

      • Phospho-eNOS (Ser1177)

      • Total eNOS

      • A loading control (e.g., β-actin or GAPDH)

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent.

    • Capture the chemiluminescent signal using an imaging system.

    • Perform densitometric analysis of the protein bands using image analysis software. Normalize the phosphorylated protein levels to the total protein levels.[12][13]

References

Troubleshooting & Optimization

Benzamil Technical Support Center: Troubleshooting Insolubility in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming challenges related to the aqueous insolubility of Benzamil. The information is presented in a question-and-answer format, offering practical troubleshooting strategies and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound, and its commonly used salt form this compound hydrochloride, is a potent inhibitor of the epithelial sodium channel (ENaC) and the Na+/Ca2+ exchanger (NCX). Its hydrophobic nature leads to poor solubility in aqueous solutions, which can result in precipitation, inaccurate dosing, and unreliable experimental outcomes.

Q2: What are the general solubility properties of this compound hydrochloride?

This compound hydrochloride has limited solubility in water but is significantly more soluble in organic solvents. Key solubility information is summarized in the table below.

Quantitative Solubility Data

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)Reference
Water2 - 5~5.6 - 14[1][2]
DMSO20 - 98~56 - 275[2]
Methanol10~28
Ethanol3 - 6~8.4 - 16.8[2]
DMF0.5~1.4

Note: Solubility can vary between batches and is influenced by factors such as temperature and the presence of other solutes.

Q3: Why does my this compound solution precipitate when I dilute it in my aqueous buffer (e.g., PBS, cell culture media)?

This is a common issue that occurs when a concentrated stock solution of a hydrophobic compound, typically prepared in an organic solvent like DMSO, is diluted into an aqueous medium. The organic solvent is miscible with the aqueous buffer, but the compound itself is not, causing it to precipitate out of the solution. This is often due to the final concentration of the organic solvent being too low to maintain the solubility of the compound.

Troubleshooting Guides

Issue: this compound Fails to Dissolve in Aqueous Buffer

If you are directly trying to dissolve this compound hydrochloride in an aqueous buffer and observing insolubility, consider the following troubleshooting steps:

Troubleshooting Workflow for Initial Dissolution

start Start: this compound powder step1 Attempt to dissolve directly in aqueous buffer start->step1 decision1 Is it fully dissolved? step1->decision1 end_success Success: Solution ready for use decision1->end_success Yes step2 Prepare a high-concentration stock solution in DMSO decision1->step2 No step3 Serially dilute the DMSO stock to an intermediate concentration in DMSO step2->step3 step4 Slowly add the intermediate DMSO dilution to the vigorously stirring aqueous buffer step3->step4 decision2 Does precipitation occur? step4->decision2 decision2->end_success No step5 Troubleshoot Precipitation (see next section) decision2->step5 Yes

Caption: Workflow for dissolving this compound.

Issue: Precipitation Occurs Upon Dilution of DMSO Stock Solution

If you observe precipitation when diluting your this compound DMSO stock into an aqueous buffer, use the following strategies:

StrategyDescriptionConsiderations
Reduce Final DMSO Concentration Prepare a more concentrated DMSO stock solution so that a smaller volume is needed for dilution, keeping the final DMSO concentration in your experiment as low as possible (ideally <0.1% for cell-based assays).[3]High concentrations of DMSO can be toxic to cells. Always include a vehicle control (buffer with the same final DMSO concentration) in your experiments.
Stepwise Dilution Instead of a single large dilution, perform serial dilutions of the DMSO stock in the aqueous buffer. This gradual decrease in solvent concentration can sometimes prevent shocking the compound out of solution.This may not be effective for highly insoluble compounds.
Vortexing/Sonication After dilution, vigorously vortex or sonicate the solution. This can help to redissolve fine precipitates and create a more homogenous suspension.[4]Sonication can generate heat, which may affect the stability of this compound or other components in the solution. Use short bursts in an ice bath if necessary.
Use of Co-solvents In addition to DMSO, other co-solvents like ethanol, polyethylene glycol (PEG), or propylene glycol can be used in combination to improve solubility.[5]The choice of co-solvent will depend on the experimental system and its compatibility with the assay.
pH Adjustment The solubility of weakly basic drugs like this compound can be pH-dependent. Adjusting the pH of the aqueous buffer may improve solubility.[6][7]Ensure the final pH is compatible with your experimental system (e.g., physiological pH for cell culture).
Use of Solubilizing Agents Agents like cyclodextrins can encapsulate hydrophobic drugs, increasing their aqueous solubility.[8][9][10][11]The type of cyclodextrin and its concentration need to be optimized. It's important to verify that the cyclodextrin itself does not interfere with the experimental assay.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Hydrochloride Stock Solution in DMSO

Materials:

  • This compound hydrochloride (MW: 356.21 g/mol )

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh out 3.56 mg of this compound hydrochloride powder and place it in a sterile microcentrifuge tube.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved.

  • If dissolution is slow, sonicate the tube in a water bath for 5-10 minutes.

  • Store the 10 mM stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Medium

Materials:

  • 10 mM this compound hydrochloride stock solution in DMSO

  • Pre-warmed cell culture medium

  • Sterile conical tubes

Procedure:

  • Prepare an intermediate dilution of the this compound stock solution. For example, dilute the 10 mM stock 1:100 in DMSO to obtain a 100 µM solution.

  • Warm the desired volume of cell culture medium to 37°C.

  • While gently vortexing the warm medium, slowly add the required volume of the 100 µM intermediate this compound solution to achieve the final 10 µM concentration. For example, add 100 µL of the 100 µM solution to 900 µL of medium.

  • Visually inspect the solution for any signs of precipitation. If a fine precipitate is observed, vortexing or brief sonication may help.

  • Use the freshly prepared working solution immediately. The final DMSO concentration in this example is 1%. For sensitive cell lines, a lower final DMSO concentration (e.g., 0.1%) is recommended, which would require a higher concentration intermediate stock.

Protocol 3: Formulation for In Vivo Studies (Rodent Model)

Disclaimer: This is a general guideline. The specific formulation may need to be optimized based on the animal model, route of administration, and desired dosage.

Materials:

  • This compound hydrochloride

  • DMSO

  • Polyethylene glycol 400 (PEG400)

  • Tween 80

  • Sterile saline (0.9% NaCl)

Procedure for a 1 mg/mL Injectable Solution:

  • Dissolve this compound hydrochloride in DMSO to create a concentrated stock (e.g., 20 mg/mL).

  • In a sterile tube, prepare the vehicle by mixing the components in the following ratio: 10% DMSO, 40% PEG400, 5% Tween 80, and 45% saline.

  • Slowly add the this compound hydrochloride DMSO stock to the vehicle while vortexing to achieve the final concentration of 1 mg/mL.

  • The final solution should be clear. If precipitation occurs, the formulation may need to be adjusted (e.g., by increasing the percentage of co-solvents).

  • Administer the formulation to the animal via the desired route (e.g., intravenous, intraperitoneal). The volume of administration will depend on the animal's weight and the target dose.

Signaling Pathways

This compound primarily targets two key ion transport systems: the Epithelial Sodium Channel (ENaC) and the Na+/Ca2+ Exchanger (NCX).

Epithelial Sodium Channel (ENaC) Signaling Pathway

ENaC is crucial for sodium reabsorption in epithelial tissues. Its activity is tightly regulated by various signaling molecules and hormones. This compound acts as a direct blocker of the ENaC pore, thereby inhibiting sodium influx.

cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Na+ Na+ ENaC ENaC Channel Na+->ENaC Na_in Na+ Influx ENaC->Na_in Ubiquitination Ubiquitination & Degradation ENaC->Ubiquitination Aldosterone Aldosterone SGK1 SGK1 Aldosterone->SGK1 Activates Nedd4_2 Nedd4-2 SGK1->Nedd4_2 Inhibits Nedd4_2->ENaC Promotes Ubiquitination This compound This compound This compound->ENaC Blocks

Caption: Simplified ENaC signaling and this compound inhibition.

Na+/Ca2+ Exchanger (NCX) Mechanism

The NCX is a bidirectional transporter that plays a critical role in maintaining calcium homeostasis. In its forward mode, it removes calcium from the cell by using the electrochemical gradient of sodium. This compound inhibits this exchange.

cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Na_out 3 Na+ NCX Na+/Ca2+ Exchanger (NCX) Na_out->NCX Influx Ca_out Ca2+ NCX->Ca_out Na_in 3 Na+ NCX->Na_in Ca_in Ca2+ Ca_in->NCX Efflux This compound This compound This compound->NCX Inhibits

Caption: this compound's inhibition of the Na+/Ca2+ exchanger.

References

How to minimize Benzamil-induced cell toxicity in long-term experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize Benzamil-induced cell toxicity in long-term experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary and off-target effects?

This compound is a potent derivative of amiloride and acts as a blocker of the epithelial sodium channel (ENaC). It is also known to inhibit the sodium-calcium (Na+/Ca2+) exchanger (NCX).[1][2][3] Its high affinity for ENaC makes it a useful tool for studying sodium transport, but its off-target effects can contribute to cell toxicity in long-term experiments.

Q2: What are the common mechanisms of this compound-induced cell toxicity?

While the exact mechanisms are not fully elucidated for every cell type, this compound-induced toxicity can arise from:

  • Ion Gradient Disruption: Prolonged blockade of ENaC and the Na+/Ca2+ exchanger can disrupt intracellular ion homeostasis, particularly of Na+ and Ca2+.

  • Calcium Dysregulation: Inhibition of the Na+/Ca2+ exchanger can lead to an accumulation of intracellular calcium, which can trigger various downstream apoptotic pathways.[4]

  • Mitochondrial Dysfunction: Elevated intracellular calcium can lead to mitochondrial stress, increased production of reactive oxygen species (ROS), and a decrease in mitochondrial membrane potential, ultimately leading to apoptosis.[5][6]

  • Endoplasmic Reticulum (ER) Stress: Some benzamide derivatives have been shown to induce ER stress, which can trigger the unfolded protein response (UPR) and lead to apoptosis if the stress is prolonged or severe.[1][7][8][9]

Q3: At what concentrations does this compound typically become toxic to cells?

The cytotoxic concentration of this compound can vary significantly depending on the cell line, the duration of exposure, and the experimental conditions. While a comprehensive database of cytotoxic concentrations (CC50) for this compound across all cell lines is not available, the table below provides some reported inhibitory and lethal concentrations for this compound and its analogues to guide initial experimental design. It is crucial to perform a dose-response curve for your specific cell line and experimental duration.

Data Presentation: Inhibitory and Cytotoxic Concentrations of this compound and its Analogues

CompoundTarget/EffectConcentration (µM)Cell Type/SystemReference
This compound ENaC Inhibition (IC50)~0.004Bovine kidney cortex membrane vesicles[10]
Na+/Ca2+ Exchanger Inhibition (IC50)~0.1Not specified[11]
TRPP3 Channel Blocker (IC50)1.1Not specified[2]
Amiloride Analogues (General) Na+/Ca2+ Exchanger Inhibition (IC50)10 - 84Canine cardiac sarcolemmal vesicles[12]
Na+/H+ Exchanger Inhibition (IC50)14 - 130Canine cardiac sarcolemmal vesicles[12]
Cell Death (LC50)9.2 - 30Isolated rat cardiac myocytes[12]

Note: IC50 is the half-maximal inhibitory concentration for a specific target, while LC50 is the lethal concentration for 50% of the cells. These values should be used as a starting point for determining the optimal non-toxic working concentration in your specific experimental setup.

Troubleshooting Guides

Problem 1: High levels of cell death observed in long-term cultures with this compound.
Potential Cause Troubleshooting Steps
This compound concentration is too high. 1. Perform a dose-response curve to determine the optimal non-toxic concentration for your specific cell line and experiment duration. Start with a concentration range well below the reported IC50 for off-target effects. 2. Use the lowest effective concentration of this compound that achieves the desired ENaC inhibition.
Off-target effects leading to calcium dysregulation and oxidative stress. 1. Supplement with antioxidants: Co-treatment with an antioxidant like N-acetylcysteine (NAC) may help mitigate oxidative stress caused by mitochondrial dysfunction.[5][13][14] 2. Use serum-free or low-serum media: Serum components can sometimes interact with drugs and alter their effective concentration and toxicity.[1][13][15] Transitioning to a serum-free medium, if compatible with your cell line, may provide more consistent results.
Accumulation of toxic metabolites. 1. Perform partial media changes: In long-term experiments, regular partial media changes (e.g., every 48-72 hours) can help remove any toxic byproducts and replenish essential nutrients.
Cell line is particularly sensitive to ion channel blockers. 1. Consider alternative ENaC inhibitors: If this compound toxicity remains an issue, investigate other amiloride analogues or newer generation ENaC inhibitors that may have a different off-target profile.
Problem 2: Inconsistent results or high variability between experiments.
Potential Cause Troubleshooting Steps
Variability in this compound stock solution. 1. Prepare a large batch of this compound stock solution in a suitable solvent (e.g., DMSO) and store it in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. 2. Always use the same batch of stock solution for a set of related experiments.
Inconsistent cell seeding density. 1. Ensure a consistent cell seeding density across all wells and plates. Cell density can influence the cellular response to a drug.
Edge effects in multi-well plates. 1. To minimize edge effects, avoid using the outer wells of the plate for experimental conditions. Instead, fill them with sterile PBS or media.

Experimental Protocols

MTT Assay for Cell Viability

This protocol is adapted from standard MTT assay procedures and is suitable for a 96-well plate format.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce MTT to formazan, a purple crystalline product. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with various concentrations of this compound for the desired duration. Include untreated control wells.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[10][16]

  • Incubation: Incubate the plate for 3-4 hours at 37°C in a humidified incubator.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[10][16]

  • Absorbance Reading: Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.

LDH Cytotoxicity Assay

This protocol is based on standard LDH release assays.

Principle: The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon cell lysis.

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with this compound in a 96-well plate as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

  • Supernatant Collection: After the treatment period, centrifuge the plate at 250 x g for 10 minutes.[17]

  • Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new, optically clear 96-well plate.[18]

  • Reaction Mixture: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.[18]

  • Incubation: Incubate the plate in the dark at room temperature for up to 30 minutes.[17]

  • Stop Reaction and Read: Add 50 µL of a stop solution (e.g., 1M acetic acid) to each well and measure the absorbance at 490 nm.[18]

Annexin V/PI Apoptosis Assay

This protocol provides a general workflow for detecting apoptosis using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Procedure:

  • Cell Collection: After treatment with this compound, collect both adherent and floating cells.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[2]

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution to 100 µL of the cell suspension.[2]

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[2][19]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[2]

    • Live cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

Mandatory Visualizations

Signaling Pathways

Benzamil_Toxicity_Pathway This compound This compound ENaC ENaC This compound->ENaC Inhibits NCX Na+/Ca2+ Exchanger This compound->NCX Inhibits Na_Influx Decreased Na+ Influx ENaC->Na_Influx Ca_Efflux Decreased Ca2+ Efflux NCX->Ca_Efflux Ca_Intracellular Increased Intracellular Ca2+ Ca_Efflux->Ca_Intracellular Leads to Mitochondria Mitochondria Ca_Intracellular->Mitochondria Impacts ER Endoplasmic Reticulum Ca_Intracellular->ER Impacts ROS Increased ROS (Oxidative Stress) Mitochondria->ROS Leads to MMP Decreased Mitochondrial Membrane Potential Mitochondria->MMP Leads to Apoptosis Apoptosis ROS->Apoptosis Triggers MMP->Apoptosis Triggers ER_Stress ER Stress ER->ER_Stress Leads to ER_Stress->Apoptosis Triggers

Caption: Potential pathways of this compound-induced cell toxicity.

Experimental Workflow

Experimental_Workflow Start Start: Long-Term Experiment with this compound Toxicity_Check Observe Cell Morphology and Viability Start->Toxicity_Check No_Toxicity Continue Experiment Toxicity_Check->No_Toxicity No Significant Toxicity Toxicity_Observed Toxicity Observed Toxicity_Check->Toxicity_Observed Significant Toxicity End End No_Toxicity->End Troubleshoot Troubleshooting Toxicity_Observed->Troubleshoot Dose_Response Optimize this compound Concentration Troubleshoot->Dose_Response Antioxidants Add Antioxidants (e.g., NAC) Troubleshoot->Antioxidants Media_Change Optimize Media Conditions (e.g., Serum-Free) Troubleshoot->Media_Change Validate Validate with Viability Assays (MTT, LDH, Annexin V/PI) Dose_Response->Validate Antioxidants->Validate Media_Change->Validate Validate->Troubleshoot Toxicity Persists Optimized Optimized Protocol Validate->Optimized Toxicity Minimized Optimized->Start Re-initiate Experiment

Caption: Troubleshooting workflow for this compound-induced cytotoxicity.

References

Addressing variability in Benzamil potency across different cell lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variability in Benzamil potency across different cell lines.

Frequently Asked Questions (FAQs)

Q1: Why do I observe different IC50 values for this compound in different cell lines?

The potency of this compound, a potent inhibitor of the epithelial sodium channel (ENaC), can vary significantly between cell lines. This variability is not unexpected and is rooted in the unique biological characteristics of each cell line.[1] Key factors influencing this "cell-specific response" include:

  • Differential Expression of ENaC Subunits: The relative abundance of the essential ENaC subunits (α, β, and γ) can differ substantially. For instance, in human lung epithelial cell lines H441 and Calu-3, the α2-ENaC variant is predominant.[2] Breast cancer cell lines also show differential expression, with the migratory MDA-MB-231 line having significantly lower αENaC protein levels compared to the T-47D line.[3] Since a functional channel requires all three subunits, the subunit with the lowest expression can be rate-limiting for the number of functional channels on the cell surface.[4]

  • Expression of this compound-Insensitive Subunits: Some cell lines may express the δ-ENaC subunit, which can substitute for the α-subunit to form a functional channel.[3] Channels containing the δ-subunit are known to be amiloride-insensitive and therefore resistant to this compound.[5]

  • Post-Translational Modifications of ENaC: The activity of ENaC is regulated by post-translational modifications, which can vary between cell lines.

    • Proteolytic Cleavage: ENaC is activated by proteolytic cleavage of its α and γ subunits by proteases like furin.[3] The extent of this cleavage, and thus the population of activated channels, can differ depending on the protease activity in a given cell line.[4][6]

    • Palmitoylation: Cysteine palmitoylation of the γENaC subunit is a major regulator of channel activity.[7][8] Differences in the enzymatic machinery responsible for this modification can lead to variations in this compound sensitivity.

  • Regulatory Signaling Pathways: The activity of signaling pathways that modulate ENaC expression and function can vary between cell lines. Hormones like aldosterone are known to increase ENaC activity, and the cellular response to such stimuli can differ.[2]

  • Off-Target Effects: this compound is not perfectly specific for ENaC and can inhibit other ion channels and transporters, such as the Na+/Ca2+ exchanger (NCX) and small-conductance Ca2+-activated K+ (SK) channels.[9][10][11][12] The expression levels of these off-targets can vary between cell lines, contributing to different overall cellular responses to this compound.

Q2: How does the expression of different ENaC subunits affect this compound's potency?

The stoichiometry and subunit composition of the ENaC complex are critical for its function and sensitivity to inhibitors. A functional ENaC is a heterotrimer typically composed of α, β, and γ subunits.[3] The α-subunit is indispensable for channel function in the lung.[2] The relative expression of these subunits can vary, with some studies in rat kidney cortex showing similar mRNA levels for all three, while others report differences in protein abundance.[13] Cell lines with low expression of one subunit may have fewer functional channels, potentially altering the apparent IC50 of this compound. Furthermore, the presence of the δ-ENaC subunit in some human leukemia cell lines leads to the formation of amiloride-insensitive channels, rendering this compound ineffective at typical concentrations.[5]

Q3: What role do post-translational modifications play in this compound sensitivity?

Post-translational modifications are key regulators of ENaC activity and, consequently, this compound sensitivity.

  • Proteolytic Cleavage: ENaC channels are synthesized as inactive precursors and require proteolytic cleavage to become fully active. This cleavage is mediated by proteases such as furin within the trans-Golgi network and other proteases at the cell surface.[6] This process removes inhibitory domains from the α and γ subunits, increasing the channel's open probability.[14] Cell lines with higher endogenous protease activity may have a larger population of activated ENaC channels, which could influence the observed potency of this compound.

  • Palmitoylation: The attachment of palmitate to cysteine residues on the γ-ENaC subunit is a significant factor in regulating channel activity.[7][8] Alterations in the palmitoylation status of ENaC can affect its function and, therefore, how it responds to inhibitors like this compound.

Troubleshooting Guide

Problem: I am seeing a higher IC50 value for this compound than expected in my cell line.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Low ENaC expression 1. Verify ENaC subunit expression: Perform qRT-PCR or Western blotting to confirm the mRNA and protein expression levels of α, β, and γ ENaC subunits in your cell line. Compare these levels to a well-characterized, responsive cell line if possible.[3][5] 2. Consider a different cell line: If ENaC expression is confirmed to be low, you may need to switch to a cell line known to have higher endogenous ENaC expression (e.g., H441 or Calu-3 for lung, certain kidney cell lines).[2]
Expression of this compound-insensitive δ-ENaC 1. Check for δ-ENaC expression: Use qRT-PCR to determine if your cell line expresses the SCNN1D gene, which encodes the δ-ENaC subunit.[5] 2. Select an alternative inhibitor: If δ-ENaC is present, this compound will likely be ineffective. Consider alternative research strategies that do not rely on ENaC inhibition.
Suboptimal ENaC activation state 1. Stimulate ENaC activity: Treat cells with an agonist known to increase ENaC activity, such as aldosterone or insulin, prior to and during your this compound dose-response experiment.[2] This can increase the number of active channels and provide a larger window for inhibition. 2. Consider protease treatment: In some experimental systems, gentle treatment with a protease like trypsin can increase the number of active ENaC channels.[14]
Experimental conditions 1. Review your protocol: Ensure that the buffer composition, pH, and temperature are optimal for both cell health and ENaC function. 2. Check this compound stability: Prepare fresh this compound solutions for each experiment, as it can degrade over time.
Off-target effects 1. Profile for off-targets: If you suspect off-target effects are confounding your results, you can investigate the expression of known this compound off-targets like the Na+/Ca2+ exchanger and SK channels.[9][10][11][12] 2. Use a more specific inhibitor: If available, consider using a more specific ENaC inhibitor to confirm that the observed effect is due to ENaC inhibition.

Quantitative Data Summary

Target Cell Line/System Reported IC50 Factors Influencing Potency
ENaC Various epithelial cellsHighly variableENaC subunit expression (α, β, γ, δ), post-translational modifications (proteolysis, palmitoylation), regulatory signaling pathways (aldosterone, insulin, Nedd4-2).[2][3][5]
Na+/Ca2+ exchanger (NCX) Rat ventricular cardiomyocytes21 µMExpression level of NCX isoforms.[15]
L-type Ca2+ channels Rat ventricular cardiomyocytes4 µM (after 120 min preincubation)Preincubation time, expression of channel subunits.[15]
SK channels (recombinant) HEK cells35-67 µMSpecific SK channel subtype (SK1, SK2, SK3), membrane potential.[9]

Key Experimental Protocols

Protocol: Measuring this compound IC50 using an Ussing Chamber

This protocol outlines the general steps for determining the half-maximal inhibitory concentration (IC50) of this compound on epithelial cells grown as a monolayer on permeable supports, using an Ussing chamber.

1. Cell Culture:

  • Culture your epithelial cell line of choice (e.g., H441, Calu-3, MDCK) on permeable supports (e.g., Transwell®) until a confluent monolayer with a high transepithelial electrical resistance (TEER) is formed. This indicates the formation of tight junctions and a polarized epithelium.

2. Ussing Chamber Setup:

  • Prepare the Ussing chamber system according to the manufacturer's instructions.

  • Fill the apical and basolateral chambers with the appropriate physiological buffer (e.g., Ringer's solution) pre-warmed to 37°C and continuously gassed with 95% O2 / 5% CO2.

  • Mount the permeable support with the cell monolayer between the two halves of the Ussing chamber, ensuring a tight seal.

3. Equilibration and Baseline Measurement:

  • Allow the system to equilibrate for 15-30 minutes.

  • Measure the baseline short-circuit current (Isc), which represents the net ion transport across the epithelium. A stable baseline Isc is crucial before adding any inhibitors.

4. This compound Dose-Response:

  • Prepare a series of this compound dilutions in the apical buffer.

  • Cumulatively add increasing concentrations of this compound to the apical chamber, allowing the Isc to stabilize after each addition.

  • Record the steady-state Isc at each this compound concentration.

5. Data Analysis:

  • Calculate the percentage inhibition of the Isc at each this compound concentration relative to the baseline Isc.

  • Plot the percentage inhibition against the logarithm of the this compound concentration.

  • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

Signaling Pathways and Experimental Workflows

Signaling Pathway: Aldosterone Regulation of ENaC

Aldosterone, a mineralocorticoid hormone, is a key regulator of ENaC activity. Its signaling pathway involves multiple steps that ultimately increase sodium reabsorption.

Aldosterone_Pathway cluster_nucleus Nucleus Aldosterone Aldosterone MR Mineralocorticoid Receptor (MR) Aldosterone->MR Nucleus Nucleus MR->Nucleus Translocation SRE Steroid Response Element (SRE) Transcription Gene Transcription SRE->Transcription SGK1 SGK1 Transcription->SGK1 Nedd4_2 Nedd4-2 SGK1->Nedd4_2 Phosphorylation (Inhibition) ENaC_surface Surface ENaC Nedd4_2->ENaC_surface Ubiquitination ENaC_ub Ubiquitinated ENaC ENaC_deg ENaC Degradation ENaC_ub->ENaC_deg ENaC_surface->ENaC_ub Na_reabsorption Increased Na+ Reabsorption ENaC_surface->Na_reabsorption

Caption: Aldosterone signaling pathway leading to increased ENaC activity.

Experimental Workflow: Troubleshooting this compound Potency

This workflow provides a logical sequence of steps to investigate the cause of unexpected this compound potency.

Troubleshooting_Workflow Start Unexpected this compound IC50 Check_Expression 1. Verify ENaC Subunit Expression (qRT-PCR, Western Blot) Start->Check_Expression Expression_OK Expression Adequate? Check_Expression->Expression_OK Check_Delta 2. Test for δ-ENaC Expression (qRT-PCR) Expression_OK->Check_Delta Yes Low_Expression Low ENaC Expression Expression_OK->Low_Expression No Delta_Present δ-ENaC Present? Check_Delta->Delta_Present Stimulate_ENaC 3. Modulate ENaC Activity (e.g., Aldosterone treatment) Delta_Present->Stimulate_ENaC No Benzamil_Resistant This compound Resistant Delta_Present->Benzamil_Resistant Yes Potency_Restored Potency Restored? Stimulate_ENaC->Potency_Restored Review_Protocol 4. Review Experimental Protocol (Reagents, Conditions) Potency_Restored->Review_Protocol No Resolved Issue Resolved Potency_Restored->Resolved Yes Consider_Off_Target 5. Investigate Off-Target Effects Review_Protocol->Consider_Off_Target

Caption: A logical workflow for troubleshooting this compound potency issues.

References

Technical Support Center: Overcoming Challenges with Benzamil Delivery in In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the in vivo delivery of Benzamil.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets in vivo?

This compound, a potent analog of amiloride, is primarily known as a blocker of the epithelial sodium channel (ENaC)[1][2]. It is also recognized as a sodium-calcium exchange (NCX) inhibitor[3]. Due to its mechanism of action, it has been investigated for its potential therapeutic effects in various conditions, including neuropathic pain and cystic fibrosis[2][4].

Q2: What are the known off-target effects of this compound?

This compound can exhibit off-target activity, which is crucial to consider during experimental design and data interpretation. At concentrations used in some studies, this compound has been shown to inhibit other ion channels and transporters, including:

  • H+-K+-ATPases[5][6]

  • Small conductance Ca2+-activated K+ (SK) channels[7][8][9]

  • Voltage-gated Ca2+ channels[7]

  • TTX-sensitive Na+ channels[7]

  • Acid-sensing ion channels (ASICs)[10]

  • Na+/H+ exchangers[7]

These off-target effects can contribute to the observed physiological responses and should be carefully evaluated, potentially by using control experiments with other ion channel blockers.

Q3: What are the solubility characteristics of this compound hydrochloride?

The solubility of this compound hydrochloride is a critical factor for preparing dosing solutions. The following table summarizes its solubility in common solvents.

SolventSolubilityNotes
Methanol10 mg/mLHeating and sonication may be required to achieve a clear to slightly hazy, faint yellow solution.
Ethanol6 mg/mL
Water2 mg/mL
DMSO>20 mg/mL

Data sourced from product information sheets.

Troubleshooting Guide

This guide addresses common problems encountered during in vivo studies with this compound.

Problem 1: Poor or inconsistent drug exposure after administration.

  • Possible Cause: Low aqueous solubility of this compound leading to precipitation upon injection or poor absorption.

  • Troubleshooting Steps:

    • Optimize Vehicle Selection: For intraperitoneal injections, sterile saline has been successfully used to dissolve this compound[11]. For other routes, consider using a small percentage of DMSO or other organic co-solvents, but always perform vehicle-only control experiments to rule out solvent effects.

    • Formulation Strategies: Although specific advanced formulations for this compound are not widely reported, general strategies for poorly soluble drugs can be applied. These include the use of cyclodextrins to form inclusion complexes, or lipid-based formulations like self-emulsifying drug delivery systems (SEDDS) to improve solubility and absorption[12][13].

    • Particle Size Reduction: Techniques like micronization or nanocrystal formulation can increase the surface area of the drug, potentially improving dissolution rate and bioavailability[12][13][14].

Problem 2: Unexpected physiological responses or side effects.

  • Possible Cause: Off-target effects of this compound on other ion channels or transporters.

  • Troubleshooting Steps:

    • Dose-Response Studies: Conduct a thorough dose-response study to identify the lowest effective dose that minimizes off-target effects.

    • Use of Specific Antagonists: In your experimental design, consider co-administering specific antagonists for the known off-target channels (e.g., specific calcium or potassium channel blockers) to dissect the contribution of each pathway to the observed effect.

    • Control Compounds: Compare the effects of this compound with its less potent parent compound, amiloride, or other ENaC blockers to differentiate between ENaC-specific and off-target effects.

Problem 3: Difficulty in achieving targeted delivery to a specific organ or tissue.

  • Possible Cause: Systemic distribution of this compound after administration.

  • Troubleshooting Steps:

    • Local Administration: When feasible, utilize local administration routes to concentrate the drug at the target site. For example, intrathecal injection has been used to target the spinal cord[1][2].

    • Targeted Drug Delivery Systems: While not yet reported for this compound, advanced drug delivery systems such as ligand-targeted nanoparticles or liposomes could be explored to enhance tissue-specific delivery.

Experimental Protocols

Protocol 1: Intraperitoneal (IP) Injection of this compound in Mice

This protocol is based on methodologies described in published studies[5][11][15].

  • Materials:

    • This compound hydrochloride

    • Sterile, pyrogen-free saline (0.9% NaCl)

    • Sterile syringes (1 mL) and needles (25-27 gauge)

    • 70% ethanol for disinfection

  • Procedure:

    • Preparation of Dosing Solution:

      • Dissolve this compound hydrochloride in sterile saline to the desired concentration (e.g., for a 0.2 µg/g dose in a 25g mouse, prepare a 0.05 mg/mL solution to inject 0.1 mL). Ensure complete dissolution; gentle warming or sonication may be applied if necessary, followed by cooling to room temperature.

    • Animal Restraint:

      • Gently restrain the mouse by grasping the loose skin at the back of the neck. The abdomen should be exposed and facing upwards.

    • Injection:

      • Locate the injection site in the lower right or left quadrant of the abdomen to avoid the cecum and urinary bladder.

      • Disinfect the injection site with 70% ethanol.

      • Insert the needle at a 10-20 degree angle, bevel up.

      • Gently aspirate to ensure no fluid is drawn into the syringe, indicating that a blood vessel or organ has not been punctured.

      • Slowly inject the this compound solution. The maximum recommended injection volume for a mouse is typically 10 mL/kg.

    • Post-injection Monitoring:

      • Return the mouse to its cage and monitor for any signs of distress or adverse reactions.

Protocol 2: Intrathecal (IT) Injection of this compound in Rats

This protocol is based on methodologies described in published studies for neuropathic pain models[1][2][16][17].

  • Materials:

    • This compound hydrochloride

    • Vehicle (e.g., 10% DMSO in sterile saline)

    • Hamilton syringe with a 30-gauge needle

    • Anesthesia (e.g., isoflurane)

  • Procedure:

    • Preparation of Dosing Solution:

      • Dissolve this compound hydrochloride in the vehicle to the desired concentration (e.g., 3 µg, 10 µg, or 30 µg in a 10 µL injection volume).

    • Animal Preparation and Anesthesia:

      • Anesthetize the rat using an appropriate anesthetic agent.

      • Shave the area over the lumbosacral spine.

    • Injection:

      • Position the rat on a stereotaxic frame or hold it firmly.

      • Palpate the iliac crests and insert the needle in the midline between the L5 and L6 vertebrae.

      • A characteristic tail-flick reflex upon needle entry indicates correct placement in the intrathecal space.

      • Slowly inject the 10 µL volume of the this compound solution.

    • Post-injection Monitoring:

      • Allow the rat to recover from anesthesia in a warm, clean cage.

      • Monitor for any signs of motor impairment or distress.

Quantitative Data Summary

Table 1: In Vivo Doses of this compound Used in Rodent Models

Animal ModelAdministration RouteDoseOutcome/PurposeReference(s)
MouseIntraperitoneal0.2 µg/g body weightTo block ENaC for studying urine alkalization[5][6]
MouseIntraperitoneal1.5 mg/kgTo study this compound-sensitive Na+ transport[11]
Rat (Neuropathic pain model)Intrathecal3, 10, 30 µg in 10 µLTo assess antinociceptive effects[1][2][4]
Rat (Hyponatremic)Intracerebroventricular4 µgTo study prevention of brain water accumulation[18]
Rat (Dahl salt-sensitive)Intracerebroventricular0.3 - 1 µg/hTo attenuate salt-induced hypertension[19]

Note: Pharmacokinetic data such as Cmax, tmax, AUC, and half-life for this compound with different formulations in vivo are not extensively reported in the currently available literature. Researchers are encouraged to perform pharmacokinetic studies to characterize their specific formulations.

Signaling Pathways and Workflows

ENaC_Inhibition_by_this compound cluster_membrane Apical Membrane ENaC Epithelial Na+ Channel (ENaC) Na_influx Na+ Influx ENaC->Na_influx Mediates This compound This compound This compound->ENaC Blocks Cell_Depolarization Membrane Depolarization Na_influx->Cell_Depolarization Leads to Downstream_Effects Downstream Physiological Effects (e.g., Altered Fluid Balance, Blood Pressure Regulation) Cell_Depolarization->Downstream_Effects

Caption: this compound directly blocks the epithelial sodium channel (ENaC), inhibiting Na+ influx.

Benzamil_Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_eval Evaluation Formulation This compound Formulation (e.g., dissolved in saline) Dose_Calc Dose Calculation (based on body weight) Formulation->Dose_Calc IP_Injection Intraperitoneal (IP) Injection Dose_Calc->IP_Injection IT_Injection Intrathecal (IT) Injection Dose_Calc->IT_Injection Behavioral Behavioral/Physiological Assessment IP_Injection->Behavioral PK_Analysis Pharmacokinetic Analysis (Blood/Tissue Sampling) IP_Injection->PK_Analysis IT_Injection->Behavioral PD_Analysis Pharmacodynamic Analysis (Biomarker Measurement) Behavioral->PD_Analysis PK_Analysis->PD_Analysis

Caption: A general workflow for in vivo studies using this compound.

References

How to control for Benzamil's effects on non-ENaC ion channels

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to control for the effects of Benzamil on non-ENaC ion channels during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary known non-ENaC targets of this compound?

A1: this compound, a potent epithelial sodium channel (ENaC) blocker, has several known off-target effects. The most well-characterized of these are the inhibition of the Na+/Ca2+ exchanger (NCX) and the H+-K+-ATPase.[1] There is also evidence to suggest that this compound can inhibit small conductance Ca2+-activated K+ (SK) channels and neuronal voltage-gated calcium currents.[2]

Q2: At what concentrations does this compound start to show off-target effects?

A2: The specificity of this compound is highly concentration-dependent. While it inhibits ENaC in the nanomolar range (IC50 ~50 nM), its effects on other channels, such as the Na+/Ca2+ exchanger, are also observed at nanomolar concentrations (IC50 ~100 nM).[3] Therefore, it is crucial to carefully consider the concentration of this compound used in your experiments to minimize off-target effects.

Q3: How can I be sure that the effects I am observing are specific to ENaC inhibition?

A3: To ensure the observed effects are ENaC-specific, a combination of strategies should be employed. These include using the lowest effective concentration of this compound, performing control experiments with more specific ENaC inhibitors, and employing electrophysiological techniques to isolate ENaC currents.

Troubleshooting Guide

Issue: Unexplained changes in intracellular calcium levels after this compound application.
  • Possible Cause: Inhibition of the Na+/Ca2+ exchanger (NCX) by this compound. NCX plays a crucial role in maintaining calcium homeostasis. Its inhibition can lead to an accumulation of intracellular calcium.

  • Troubleshooting Steps:

    • Concentration Optimization: Lower the concentration of this compound to a range that is more selective for ENaC (e.g., low nanomolar).

    • Alternative Inhibitors: Use a more specific ENaC inhibitor, such as AZD5634, which has been shown to have greater selectivity over other ion channels.[4][5]

    • Isolate NCX activity: Design experiments to specifically measure NCX activity in the presence and absence of this compound to quantify its off-target effect in your system. This can be achieved using specific ion substitution protocols in electrophysiology experiments.

Issue: Unexpected changes in extracellular pH or intracellular ion balance.
  • Possible Cause: Inhibition of H+-K+-ATPase. This proton pump is vital for acid secretion and ion balance in various tissues.

  • Troubleshooting Steps:

    • Measure H+-K+-ATPase Activity: Directly assess the effect of this compound on H+-K+-ATPase activity in your experimental preparation using an in vitro ATPase activity assay.

    • Use Specific H+-K+-ATPase Inhibitors: Employ specific inhibitors of H+-K+-ATPase, such as omeprazole or SCH28080, as controls to differentiate its effects from those of ENaC inhibition.[6]

    • Knockout/Knockdown Models: If available, use cell lines or animal models with genetic knockout or knockdown of H+-K+-ATPase to confirm the role of this off-target effect.[1]

Quantitative Data Summary

The following table summarizes the inhibitory concentrations (IC50) of this compound for ENaC and its primary off-target channels.

Target Ion Channel/TransporterIC50 of this compoundReference(s)
Epithelial Na+ Channel (ENaC)~50 nM[3]
Na+/Ca2+ Exchanger (NCX)~100 nM
H+-K+-ATPaseInhibition observed, but specific IC50 not consistently reported.[1]
Small Conductance Ca2+-activated K+ (SK) ChannelsInhibition observed, but specific IC50 not reported.[2]
Neuronal Voltage-Gated Ca2+ ChannelsInhibition observed, but specific IC50 not reported.[2]

Experimental Protocols

Protocol 1: Isolating ENaC Currents Using Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This protocol allows for the functional expression and characterization of ENaC in a heterologous system, enabling the separation of ENaC currents from endogenous oocyte currents.

Materials:

  • Xenopus laevis oocytes

  • cRNA for ENaC subunits (α, β, γ)

  • ND96 solution (96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.6)

  • Recording solution (ND96)

  • Amiloride or this compound stock solution

  • Two-electrode voltage clamp setup

Procedure:

  • Oocyte Preparation and cRNA Injection:

    • Surgically remove oocytes from a female Xenopus laevis.

    • Treat oocytes with collagenase to defolliculate.

    • Inject oocytes with cRNA encoding the α, β, and γ subunits of ENaC.

    • Incubate injected oocytes in ND96 solution at 16-18°C for 2-4 days to allow for channel expression.[7][8]

  • TEVC Recording:

    • Place an oocyte in the recording chamber and perfuse with the recording solution.

    • Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage recording, one for current injection).[8][9]

    • Clamp the membrane potential at a holding potential of -60 mV.

  • Data Acquisition:

    • Record the baseline whole-cell current.

    • Apply a voltage-step protocol (e.g., from -100 mV to +40 mV in 20 mV increments) to elicit currents.

    • Perfuse the oocyte with the recording solution containing a known concentration of this compound or a more specific ENaC blocker (e.g., Amiloride).

    • Record the currents in the presence of the blocker using the same voltage-step protocol.

  • Data Analysis:

    • Subtract the currents recorded in the presence of the blocker from the baseline currents to obtain the ENaC-specific current.

    • Generate current-voltage (I-V) curves for the ENaC-specific current.

Protocol 2: Measuring H+-K+-ATPase Activity in vitro

This colorimetric assay measures the amount of inorganic phosphate (Pi) released from ATP hydrolysis by H+-K+-ATPase.

Materials:

  • Tissue or cell homogenate containing H+-K+-ATPase

  • Assay buffer (e.g., 20 mM Tris-HCl, pH 7.4, 2 mM MgCl2, 2 mM KCl)

  • ATP solution (2 mM)

  • This compound and/or specific H+-K+-ATPase inhibitor (e.g., omeprazole)

  • Trichloroacetic acid (TCA)

  • Ammonium molybdate solution

  • Reducing agent (e.g., ANSA - 1-amino-2-naphthol-4-sulfonic acid)

  • Spectrophotometer

Procedure:

  • Enzyme Preparation:

    • Prepare a homogenate from the tissue or cells of interest and isolate the membrane fraction containing H+-K+-ATPase through centrifugation.[10]

  • Reaction Setup:

    • Pre-incubate the enzyme preparation with different concentrations of this compound or a control inhibitor for 30 minutes at 37°C.[10]

    • Initiate the reaction by adding ATP to the mixture.[10]

    • Incubate for a defined period (e.g., 30 minutes) at 37°C.

  • Stopping the Reaction and Phosphate Detection:

    • Stop the reaction by adding TCA.[10]

    • Centrifuge to pellet the protein.

    • To the supernatant, add ammonium molybdate and the reducing agent to develop the blue color indicative of a phosphomolybdate complex.[11][12]

  • Measurement:

    • Measure the absorbance of the solution at 660 nm using a spectrophotometer.[11][12]

    • The amount of Pi released is proportional to the H+-K+-ATPase activity. Compare the activity in the presence of this compound to the control to determine the extent of inhibition.

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_experiment Experimental Setup cluster_analysis Data Analysis & Interpretation cell Cell expressing ENaC and potential off-targets This compound Apply this compound cell->this compound Treatment measurement Measure cellular response (e.g., current, ion concentration) This compound->measurement Induces is_ENaC Is the effect ENaC-specific? measurement->is_ENaC control_exp Perform Control Experiments: - Use specific ENaC blocker - Vary this compound concentration - Use knockout/knockdown models is_ENaC->control_exp No ENaC_specific Effect is likely ENaC-mediated is_ENaC->ENaC_specific Yes off_target Effect is likely due to off-target inhibition control_exp->off_target

Caption: A logical workflow for determining the specificity of this compound's effects.

NCX_pathway This compound This compound ncx Na+/Ca2+ Exchanger (NCX) This compound->ncx Inhibits ca_in Increased Intracellular Ca2+ ncx->ca_in Leads to tgf_beta TGF-β Signaling ca_in->tgf_beta Activates smad SMAD Pathway tgf_beta->smad Activates cell_response Altered Cellular Responses (e.g., migration, proliferation) smad->cell_response Regulates

Caption: Potential signaling cascade affected by this compound's inhibition of the Na+/Ca2+ exchanger.[13]

H_K_ATPase_pathway This compound This compound hka H+-K+-ATPase This compound->hka Inhibits h_secretion Decreased H+ Secretion hka->h_secretion Leads to ion_balance Altered K+ and Na+ Homeostasis hka->ion_balance Impacts ph_change Increased Luminal pH h_secretion->ph_change cell_function Disrupted Cellular Function (e.g., acid-base balance) ph_change->cell_function ion_balance->cell_function

Caption: Cellular consequences of this compound's inhibition of the H+-K+-ATPase.[6]

References

Technical Support Center: Optimizing Benzamil Incubation Time

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing incubation time for maximal Benzamil inhibition in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent analog of amiloride, primarily known as a blocker of the epithelial sodium channel (ENaC). It also inhibits the Na+/Ca2+ exchanger (NCX).[1][2] Its high affinity for ENaC makes it a valuable tool for studying sodium transport in various tissues.

Q2: Why is optimizing the incubation time for this compound important?

Optimizing the incubation time is crucial for achieving consistent and maximal inhibition. Insufficient incubation may lead to an underestimation of this compound's potency (a higher IC50 value), while excessively long incubation times may not be necessary and could potentially lead to off-target effects. The optimal time ensures that the inhibitor has reached its binding equilibrium with the target channel.

Q3: How quickly does this compound inhibit ENaC?

This compound exhibits a relatively rapid onset of action. Studies have shown that a 2-minute application of this compound is sufficient for labeling ENaC, suggesting that significant binding occurs within this timeframe. However, the time to reach maximal, stable inhibition may vary depending on the experimental system.

Q4: Does pre-incubation with this compound improve its inhibitory effect?

Yes, a pre-incubation step is generally recommended to ensure that this compound has sufficient time to bind to its target and achieve maximal inhibition before the experimental measurement is taken. The slow dissociation rate of this compound from ENaC suggests that once bound, the inhibition is prolonged.

Q5: What factors can influence the optimal incubation time for this compound?

Several factors can affect the time required for maximal this compound inhibition, including:

  • Cell type or tissue: The density and accessibility of ENaC can vary between different experimental models.

  • This compound concentration: Higher concentrations will generally lead to faster binding kinetics.

  • Temperature: Temperature can influence the rate of binding and cellular processes.

  • Experimental setup: The method used to measure inhibition (e.g., Ussing chamber, patch-clamp, Xenopus oocytes) can have different diffusion and equilibration parameters.

Troubleshooting Guide

Issue Possible Cause Recommendation
High variability in IC50 values between experiments. Inconsistent incubation time.Standardize a pre-incubation period for all experiments. We recommend starting with a 15-30 minute pre-incubation and assessing if further extension improves consistency.
Observed IC50 for this compound is higher than expected from the literature. Insufficient incubation time, preventing the establishment of binding equilibrium.Increase the pre-incubation time. Perform a time-course experiment (e.g., 5, 15, 30, 60 minutes) to determine the point at which maximal inhibition is achieved for your specific experimental system.
Slow onset of inhibition observed during real-time measurements. Diffusion limitations in the experimental setup or slow binding kinetics at the concentration used.Consider a pre-incubation step before starting the measurement. If using a perfusion system, ensure adequate flow rate for rapid solution exchange.
Difficulty washing out the inhibitory effect of this compound. This compound has a slow dissociation rate from ENaC, leading to prolonged inhibition.For washout experiments, extended perfusion with a this compound-free solution is necessary. Monitor the recovery of the signal over a prolonged period to assess the washout kinetics in your system.

Quantitative Data Summary

The half-maximal inhibitory concentration (IC50) of this compound for ENaC is typically in the nanomolar range, highlighting its high potency.

Target Experimental System IC50 (nM) Reference
Epithelial Sodium Channel (ENaC)Membrane vesicles from bovine kidney cortex4
Epithelial Sodium Channel (ENaC)Wild-type (in oocytes)11
Na+/Ca2+ exchanger (NCX)General~100[1]
TRPP3-mediated Ca2+-activated currents1100[1]

Experimental Protocols

Protocol 1: Determining the Optimal Incubation Time for this compound Inhibition of ENaC in an Ussing Chamber

This protocol outlines a method to determine the optimal pre-incubation time for this compound to achieve maximal inhibition of the epithelial sodium channel (ENaC) in epithelial tissues mounted in an Ussing chamber.

Materials:

  • Epithelial tissue (e.g., cultured human bronchial epithelial cells, dissected colon)

  • Ussing chamber system

  • Ringer's solution (or appropriate physiological buffer)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Amiloride (as a positive control)

  • Data acquisition system

Procedure:

  • Tissue Mounting: Mount the epithelial tissue in the Ussing chamber according to standard procedures.

  • Equilibration: Equilibrate the tissue with Ringer's solution on both the apical and basolateral sides until a stable baseline short-circuit current (Isc) is achieved (typically 20-30 minutes).

  • Time-Course Experiment:

    • To a series of separate, equilibrated tissues, add a fixed, near-maximal concentration of this compound (e.g., 1 µM) to the apical chamber.

    • Vary the pre-incubation time for each tissue (e.g., 2, 5, 10, 15, 30, and 60 minutes).

    • At the end of each respective incubation period, record the stable Isc.

    • Finally, add a saturating concentration of amiloride (e.g., 10 µM) to determine the total amiloride-sensitive current and calculate the percentage of inhibition by this compound at each time point.

  • Data Analysis:

    • Plot the percentage of inhibition as a function of incubation time.

    • The optimal incubation time is the point at which the inhibition curve plateaus, indicating that maximal inhibition has been reached.

Protocol 2: Measuring this compound IC50 in Xenopus Oocytes Expressing ENaC

This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of this compound on ENaC expressed in Xenopus laevis oocytes using a two-electrode voltage clamp (TEVC).

Materials:

  • Xenopus laevis oocytes expressing ENaC subunits (α, β, γ)

  • Two-electrode voltage clamp (TEVC) setup

  • Recording solution (e.g., ND96)

  • This compound stock solution and serial dilutions

  • Data acquisition and analysis software

Procedure:

  • Oocyte Preparation: Place an ENaC-expressing oocyte in the recording chamber and impale it with two electrodes (voltage and current).

  • Voltage Clamp: Clamp the oocyte membrane potential at a holding potential of -60 mV.

  • Baseline Recording: Perfuse the oocyte with the recording solution and record the baseline whole-cell current.

  • This compound Application and Incubation:

    • Perfuse the oocyte with the first concentration of this compound.

    • Allow the current to stabilize, which indicates the establishment of inhibition. Based on the principle of ensuring equilibrium, a pre-incubation of 5-15 minutes is recommended for each concentration.

    • Record the steady-state current.

  • Dose-Response Curve:

    • Repeat step 4 for a range of increasing this compound concentrations.

    • After the highest concentration, perfuse with a saturating concentration of amiloride to determine the total ENaC-mediated current.

  • Data Analysis:

    • Calculate the percentage of inhibition for each this compound concentration relative to the total amiloride-sensitive current.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

Benzamil_Inhibition_Pathway cluster_membrane Apical Membrane ENaC Epithelial Sodium Channel (ENaC) Intracellular Intracellular Space ENaC->Intracellular Na+ influx Inhibition Inhibition of Na+ Influx ENaC->Inhibition This compound This compound This compound->ENaC Binds to and blocks Na_ion Na+ Ion Na_ion->ENaC Enters cell via ENaC Extracellular Extracellular Space

Caption: Signaling pathway of this compound inhibiting the epithelial sodium channel (ENaC).

Experimental_Workflow_Incubation_Time A Prepare Experimental System (e.g., Ussing Chamber, Oocytes) B Equilibrate System (Establish Baseline) A->B C Introduce this compound at Varying Incubation Times B->C D Measure Endpoint (e.g., Isc, Whole-cell current) C->D E Analyze Data to Determine Optimal Incubation Time D->E

Caption: Experimental workflow for optimizing this compound incubation time.

References

Technical Support Center: Mitigating the Confounding Effects of Benzamil on Membrane Potential

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Benzamil in their experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of using this compound and mitigate its potential off-target effects on membrane potential.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent analog of amiloride.[1] Its primary and most well-known mechanisms of action are the blockade of the Epithelial Sodium Channel (ENaC) and the Sodium-Calcium Exchanger (NCX).[1][2] It achieves this by directly blocking the pore of the ENaC, thereby inhibiting sodium reabsorption.[1] For NCX, it acts as an inhibitor with a high affinity, typically in the nanomolar range.[2]

Q2: What are the known off-target effects of this compound that can confound membrane potential measurements?

Beyond its primary targets, this compound has been shown to interact with several other ion channels and transporters, which can significantly impact membrane potential. These off-target effects include:

  • Inhibition of Small Conductance Calcium-Activated Potassium (SK) Channels: this compound can block SK channels, which are crucial for regulating membrane excitability and synaptic signals.[3]

  • Inhibition of Voltage-Gated Calcium Channels: Studies have demonstrated that this compound can inhibit neuronal voltage-gated calcium currents, which play a fundamental role in cellular depolarization and signaling.[3][4]

  • Inhibition of H+-K+-ATPases: this compound has been shown to directly inhibit renal H+-K+-ATPases, which can lead to changes in ion gradients and membrane potential, particularly in epithelial cells.

  • Effects on Mitochondrial Function: Emerging evidence suggests that this compound can impact mitochondrial membrane potential and ATP production, which can indirectly influence cellular membrane potential.

Q3: At what concentrations are the off-target effects of this compound typically observed?

The concentrations at which off-target effects become significant can overlap with the concentrations used to target ENaC and NCX, making careful dose-response experiments crucial. The following table summarizes the reported IC50 values for this compound's various targets.

Quantitative Data Summary

TargetIC50 / KdCell/Tissue TypeReference
Primary Targets
Epithelial Sodium Channel (ENaC)Kd = 5 nM, IC50 = 4 nMBovine kidney cortex membrane vesicles[5]
Na+/Ca2+ Exchanger (NCX)IC50 ~ 100 nMGeneral[2][6]
Off-Targets
Small Conductance Ca2+-Activated K+ (SK) Channels (rSK2)IC50 ~300 µM (for Amiloride, this compound is 4.5x more potent)Recombinantly expressed[7]
TRPP3-mediated Ca2+-activated currentsIC50 = 1.1 µMRecombinantly expressed[2][6]
Voltage-Gated Ca2+ Channels27.9% inhibition at 30 µMP6 CA1 pyramidal neurons[4]

Note: IC50 and Kd values can vary depending on the experimental conditions, cell type, and specific channel subunits expressed. It is highly recommended to perform a dose-response curve in your specific experimental system.

Troubleshooting Guide

This guide provides a systematic approach to identify and mitigate the confounding effects of this compound on membrane potential.

Issue 1: Observed changes in membrane potential are not consistent with pure ENaC or NCX blockade.

  • Possible Cause: Off-target effects on other ion channels (e.g., SK channels, voltage-gated Ca2+ channels).

  • Troubleshooting Steps:

    • Perform a detailed dose-response curve: Determine the lowest effective concentration of this compound that inhibits your target of interest (ENaC or NCX) while minimizing off-target effects.

    • Use specific inhibitors for potential off-target channels: In parallel experiments, use well-characterized inhibitors for SK channels (e.g., apamin) or voltage-gated Ca2+ channels (e.g., nifedipine, verapamil) to see if they occlude or alter the effect of this compound.

    • Employ ion substitution experiments: To investigate the contribution of specific ions to the observed membrane potential changes, replace extracellular Na+ with an impermeant cation like N-methyl-D-glucamine (NMDG+) or Li+ (if studying ENaC, as Li+ can permeate but is not transported by NCX).

    • Utilize genetic knockout models: If available, use cells or animals with genetic deletion of the suspected off-target channels to confirm their involvement.

Issue 2: this compound application leads to unexpected changes in intracellular calcium concentration.

  • Possible Cause: Inhibition of NCX, which is involved in calcium extrusion, or off-target effects on voltage-gated calcium channels.

  • Troubleshooting Steps:

    • Simultaneously measure membrane potential and intracellular calcium: Use techniques like patch-clamp electrophysiology combined with calcium imaging (e.g., using Fura-2 or GCaMP) to correlate changes in membrane potential with alterations in intracellular calcium dynamics.

    • Isolate the effect on NCX: To confirm NCX inhibition, measure the reversal of the exchanger by manipulating intracellular and extracellular Na+ and Ca2+ concentrations.

    • Block voltage-gated calcium channels: Pre-incubate the cells with specific blockers of voltage-gated calcium channels before applying this compound to dissect the contribution of these channels to the observed calcium changes.

Issue 3: The observed effect of this compound is cell-type specific and not reproducible in other systems.

  • Possible Cause: Differential expression of this compound's primary and off-target channels in different cell types.

  • Troubleshooting Steps:

    • Characterize the expression profile of your cell type: Use techniques like RT-qPCR, Western blotting, or immunohistochemistry to determine the expression levels of ENaC, NCX, SK channels, and relevant voltage-gated calcium channel subunits in your experimental model.

    • Consult literature for expression data: Review existing literature to understand the known ion channel and transporter expression profiles of your cell type of interest.

    • Consider using a heterologous expression system: To study the effect of this compound on a specific channel in isolation, express the channel of interest in a cell line that does not endogenously express other this compound-sensitive channels (e.g., Xenopus oocytes or HEK293 cells).

Experimental Protocols

Protocol 1: Isolating this compound-Sensitive Currents using Voltage-Ramp Electrophysiology

This protocol is designed to isolate the specific current component that is sensitive to this compound, allowing for a more precise characterization of its effect on membrane conductance.

Methodology:

  • Cell Preparation: Prepare cells for whole-cell patch-clamp recording according to your standard laboratory protocol.

  • Recording Solution: Use intracellular and extracellular solutions appropriate for isolating the current of interest (e.g., if studying ENaC, use a low Ca2+ extracellular solution to minimize Ca2+ channel activity).

  • Voltage Protocol:

    • Hold the cell at a holding potential of -60 mV.

    • Apply a series of voltage ramps from -100 mV to +40 mV over 500 ms.

    • Record the resulting current in the absence of this compound (control).

  • This compound Application: Perfuse the cell with a solution containing the desired concentration of this compound and repeat the voltage ramp protocol.

  • Data Analysis:

    • Subtract the current trace obtained in the presence of this compound from the control current trace.

    • The resulting "this compound-sensitive current" represents the current component directly affected by the drug.

    • Analyze the current-voltage (I-V) relationship of the this compound-sensitive current to determine its reversal potential and conductance.

Protocol 2: Assessing the Contribution of Off-Target Channels using a Sequential Blockade Approach

This protocol helps to dissect the contribution of different ion channels to the overall effect of this compound on membrane potential.

Methodology:

  • Establish a Baseline: Record the resting membrane potential or evoked action potentials in your cell of interest under control conditions.

  • Apply Specific Blockers Sequentially:

    • Step 1 (Block Off-Target 1): Apply a specific inhibitor for a suspected off-target channel (e.g., apamin for SK channels). Record the membrane potential.

    • Step 2 (Apply this compound): In the continued presence of the first blocker, apply this compound. Record the change in membrane potential.

    • Step 3 (Washout and Repeat): Wash out both drugs. Repeat the experiment, but this time apply a specific inhibitor for a different suspected off-target (e.g., nifedipine for L-type Ca2+ channels) before adding this compound.

  • Data Analysis:

    • Compare the effect of this compound in the absence and presence of the specific off-target blockers.

    • If the effect of this compound is diminished in the presence of a specific blocker, it suggests that the off-target channel contributes to the overall response.

Visualizations

Benzamil_Signaling_Pathways cluster_primary Primary Targets cluster_off_target Off-Targets cluster_effects Cellular Effects This compound This compound ENaC ENaC This compound->ENaC Inhibition NCX NCX This compound->NCX Inhibition SK_Ca SK Channels This compound->SK_Ca Inhibition VGCC Voltage-Gated Ca2+ Channels This compound->VGCC Inhibition HKA H+-K+-ATPase This compound->HKA Inhibition Mito Mitochondria This compound->Mito Effect Membrane_Potential Membrane Potential ENaC->Membrane_Potential NCX->Membrane_Potential Intracellular_Ca Intracellular Ca2+ NCX->Intracellular_Ca SK_Ca->Membrane_Potential VGCC->Membrane_Potential VGCC->Intracellular_Ca HKA->Membrane_Potential Mito->Membrane_Potential

Caption: Signaling pathways affected by this compound, including its primary and off-target effects.

Experimental_Workflow Start Start: Observe this compound Effect on Membrane Potential Dose_Response 1. Dose-Response Curve Start->Dose_Response Isolate_Currents 2. Isolate this compound- Sensitive Currents (Voltage Ramp) Dose_Response->Isolate_Currents Ion_Substitution 3. Ion Substitution (e.g., Na+ replacement) Isolate_Currents->Ion_Substitution Sequential_Blockade 4. Sequential Blockade of Off-Targets Ion_Substitution->Sequential_Blockade Genetic_Controls 5. Genetic Controls (Knockout Models) Sequential_Blockade->Genetic_Controls Conclusion Conclusion: Identify On- and Off-Target Contributions Genetic_Controls->Conclusion

Caption: Recommended experimental workflow for mitigating this compound's confounding effects.

References

Strategies for improving the specificity of Benzamil in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with strategies for improving the specificity of Benzamil in experiments. It includes troubleshooting advice, experimental protocols, and data to help ensure that observed effects are correctly attributed to the intended molecular target.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing unexpected or inconsistent effects with this compound. What are the most common reasons for this?

A1: Unexpected results with this compound often stem from its lack of absolute specificity. While it is a potent inhibitor of the Epithelial Sodium Channel (ENaC) and the Na+/Ca2+ exchanger (NCX), it interacts with several other ion channels and transporters, especially at higher concentrations.

Key considerations include:

  • Concentration: The concentration of this compound used is critical. Off-target effects become more prominent at higher concentrations (typically >1 µM).

  • Off-Target Binding: this compound is known to inhibit other channels, including TRPP3 channels, small conductance Ca2+-activated K+ (SK) channels, voltage-gated calcium channels, and H+-K+-ATPases.

  • Experimental System: The expression profile of on- and off-target channels in your specific cell type or tissue will determine the net effect of this compound.

  • Pre-incubation Time: The inhibitory effect on some off-targets, like L-type Ca2+ channels, can be time-dependent, increasing with longer pre-incubation periods.

Q2: How can I be sure that the effect I'm observing is due to ENaC or NCX inhibition and not an off-target effect?

A2: To increase confidence in your results, a multi-pronged approach involving careful experimental design and specific controls is necessary.

  • Concentration Titration: Perform a dose-response curve to determine the lowest effective concentration of this compound in your system. Compare your effective concentration with the known IC50 values for its various targets (see Table 1).

  • Use of Analogs: Compare the effects of this compound with its less potent parent compound, amiloride, or with more specific ENaC inhibitors like AZD5634, if applicable to your system.

  • Pharmacological Controls: Use additional, more specific inhibitors for potential off-targets to see if they replicate or block the effect observed with this compound. For example, if you suspect L-type calcium channel involvement, use a specific blocker like diltiazem or isradipine.

  • Genetic Controls: If available, use cell lines or animal models where the intended target (e.g., a specific ENaC subunit) or a suspected off-target has been genetically knocked out or knocked down.

  • Varying Ionic Conditions: Altering the ionic gradients relevant to the channels can help dissect the mechanism. For instance, modifying extracellular Na+ or Ca2+ concentrations can help differentiate between ENaC and NCX-mediated effects.

Q3: What concentration of this compound should I use to maximize specificity for ENaC or NCX?

A3: Based on published inhibitory constants, a concentration range of 50 nM to 200 nM is recommended to maximize specificity for ENaC and NCX while minimizing off-target effects. As shown in Table 1, the IC50 for ENaC is approximately 50 nM and for NCX is ~100 nM. In contrast, micromolar concentrations are required to significantly inhibit other channels like TRPP3 and L-type Ca2+ channels. Always validate the optimal concentration in your specific experimental setup.

Q4: Are there more specific alternatives to this compound?

A4: Yes, depending on your target of interest, more selective compounds may be available.

  • For ENaC: Compounds like AZD5634 have been developed with greater selectivity for ENaC over other channels.

  • For NCX: While this compound is a commonly used NCX inhibitor, other compounds like KB-R7943 and SN-6 inhibit the reverse mode of NCX, and ORM-10962 is a highly selective inhibitor of both forward and reverse modes. It is important to note that these alternatives may have their own off-target profiles that need to be considered.

Data Presentation: this compound Inhibitory Profile

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound for its primary and key off-targets. This data is crucial for designing experiments with optimal specificity.

TargetIC50 ValueNotesReference(s)
Epithelial Na+ Channel (ENaC) ~50 nMPrimary Target. High-affinity inhibition.
Na+/Ca2+ Exchanger (NCX) ~100 nMPrimary Target. Potent inhibition.
TRPP3 Channel 1.1 µMOff-target. Requires ~10-20x higher concentration than for ENaC/NCX.
L-type Ca2+ Channels 4 µMOff-target. Inhibition is time-dependent and increases with pre-incubation.
SK Channels (recombinant) 35 - 67 µMOff-target. Significantly lower potency compared to primary targets.
H+-K+-ATPases Not specified (µM range)Off-target. Effect demonstrated in vivo and in vitro.

Experimental Protocols

Protocol: Whole-Cell Patch-Clamp Electrophysiology to Validate ENaC Inhibition

This protocol provides a method to measure this compound's effect on ENaC currents in epithelial cells (e.g., mCCD cells or primary airway epithelial cells).

1. Cell Preparation:

  • Culture cells on permeable supports until a polarized monolayer is formed.
  • Mount the permeable support in a perfusion chamber on the stage of an inverted microscope.
  • Ensure apical and basolateral sides can be perfused independently.

2. Solutions:

  • Basolateral Solution (in mM): 140 NaCl, 5 KCl, 1 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4).
  • Apical Solution (in mM): 140 LiCl, 5 KCl, 1 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4). (Lithium is used instead of sodium to isolate ENaC currents from other Na+ transporters).
  • Pipette (Intracellular) Solution (in mM): 120 K-Aspartate, 20 KCl, 5 EGTA, 10 HEPES, 3 Mg-ATP, 0.2 Na-GTP (pH 7.2).
  • This compound Stock Solution: Prepare a 10 mM stock solution in DMSO and store at -20°C. Dilute to final concentrations in the apical solution immediately before use.

3. Electrophysiological Recording:

  • Use a patch-clamp amplifier (e.g., Axopatch 200B).
  • Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with intracellular solution.
  • Approach a single cell from the apical side and form a gigaohm seal (>1 GΩ).
  • Rupture the membrane to achieve the whole-cell configuration.
  • Clamp the cell at a holding potential of -60 mV.
  • Apply voltage steps or ramps as per the experimental design to elicit currents.

4. Experimental Procedure:

  • Establish a stable baseline current by perfusing the apical side with the control apical solution.
  • Apply increasing concentrations of this compound (e.g., 1 nM to 10 µM) to the apical perfusate.
  • Allow the current to reach a steady state at each concentration before proceeding to the next.
  • At the end of the experiment, apply a high concentration of this compound (e.g., 10 µM) to determine the maximal block.
  • The this compound-sensitive current is calculated by subtracting the current remaining in the presence of maximal this compound from the baseline current.

5. Data Analysis:

  • Plot the fractional block ((I_control - I_this compound) / I_control) against the this compound concentration.
  • Fit the data with the Hill equation to determine the IC50 value.

Visualizations

Signaling & Interaction Pathway

Navigating the Challenges of Benzamil's In Vivo Stability: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Benzamil, a potent analog of amiloride, is a valuable tool in studying ion transport and signaling pathways. However, its utility in in vivo experiments is often hampered by its limited stability within biological systems. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during research and development, offering potential solutions and experimental strategies.

Frequently Asked questions (FAQs)

Q1: My in vivo experiment with this compound is yielding inconsistent results. Could this be related to its stability?

A1: Yes, inconsistent results are a hallmark of poor in vivo stability. This compound, like its parent compound amiloride, can be subject to rapid metabolism and clearance, leading to variable plasma and tissue concentrations. This variability can significantly impact the reproducibility of your experimental outcomes. It is crucial to establish a robust experimental protocol that accounts for potential stability issues.

Q2: What are the likely metabolic pathways for this compound in vivo?

A2: While specific metabolic pathways for this compound are not extensively documented in publicly available literature, we can infer potential routes based on its structure and the metabolism of related compounds. The benzyl group on the guanidinium moiety is a likely site for metabolic modification.

Potential metabolic pathways may include:

  • Hydroxylation: The aromatic benzyl ring is susceptible to hydroxylation by cytochrome P450 (CYP450) enzymes in the liver.

  • N-debenzylation: Cleavage of the benzyl group would yield amiloride, which is then excreted unchanged.

  • Conjugation: The parent molecule or its hydroxylated metabolites may undergo glucuronidation or sulfation to increase water solubility and facilitate excretion.

It is important to note that amiloride itself is not metabolized by the liver and is excreted unchanged by the kidneys.[1] However, the addition of the benzyl group in this compound introduces a lipophilic site that is a target for hepatic metabolism.

Q3: I need to quantify this compound concentrations in plasma and tissue samples. What is the best analytical method?

Troubleshooting Guide

Issue: Low or undetectable levels of this compound in plasma/tissue.

Possible Cause 1: Rapid Metabolism

  • Troubleshooting Strategy:

    • Co-administration with CYP450 Inhibitors: Consider co-administering this compound with a broad-spectrum CYP450 inhibitor, such as 1-aminobenzotriazole (ABT), in preclinical models to assess the impact of metabolic inhibition on its plasma concentration. This can help determine if CYP450-mediated metabolism is a primary driver of its low stability.

    • In Vitro Metabolism Assay: Perform an in vitro metabolism study using liver microsomes (from the relevant species) to identify the primary metabolites and determine the intrinsic clearance rate. This will provide valuable data on the metabolic stability of this compound.

Possible Cause 2: Poor Bioavailability

  • Troubleshooting Strategy:

    • Formulation Strategies: The oral bioavailability of this compound may be limited. Explore formulation strategies such as nanoformulations (e.g., lipid-based nanoparticles, polymeric nanoparticles) to enhance solubility and absorption.

    • Route of Administration: If oral administration yields low bioavailability, consider alternative routes such as intravenous (IV) or intraperitoneal (IP) injection to bypass first-pass metabolism and ensure systemic exposure.

Issue: High variability in experimental results between subjects.

Possible Cause: Inter-individual differences in metabolism.

  • Troubleshooting Strategy:

    • Use of Inbred Strains: When using animal models, employ inbred strains to minimize genetic variability in drug-metabolizing enzymes.

    • Pharmacokinetic Studies: Conduct a pilot pharmacokinetic study to determine key parameters such as half-life (t½), clearance (CL), and volume of distribution (Vd) in your specific animal model. This will help in designing a more rational dosing regimen.

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assessment using Liver Microsomes

Objective: To determine the intrinsic clearance of this compound in vitro.

Materials:

  • This compound

  • Pooled liver microsomes (from the species of interest, e.g., rat, mouse)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) with an appropriate internal standard (IS)

  • LC-MS/MS system

Methodology:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Pre-warm the microsomal suspension and NADPH regenerating system to 37°C.

  • Initiate the reaction by adding the this compound stock solution to the microsomal suspension to a final concentration of 1 µM.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold ACN containing the internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining this compound concentration.

  • Calculate the in vitro half-life and intrinsic clearance.

Protocol 2: General LC-MS/MS Method for this compound Quantification in Plasma

Objective: To quantify this compound concentrations in plasma samples.

Materials:

  • Plasma samples containing this compound

  • This compound analytical standard

  • Internal Standard (IS) (e.g., a structurally similar, stable isotope-labeled compound)

  • Acetonitrile (ACN)

  • Formic acid

  • LC-MS/MS system with a C18 column

Methodology:

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma, add 150 µL of ice-cold ACN containing the IS.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Analysis:

    • Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient from low to high organic phase to elute this compound and the IS.

    • Mass Spectrometry: Operate in positive electrospray ionization (ESI+) mode. Monitor specific precursor-to-product ion transitions for this compound and the IS.

Data Presentation

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rodents (for illustrative purposes)

ParameterMouseRat
Half-life (t½) ~ 0.5 - 1.5 h~ 1 - 3 h
Clearance (CL) HighModerate to High
Bioavailability (F%) < 20% (Oral)< 30% (Oral)

Visualizations

Signaling Pathway: this compound's Primary Target

Benzamil_Target This compound This compound ENaC Epithelial Sodium Channel (ENaC) This compound->ENaC Inhibition Na_influx Na+ Influx ENaC->Na_influx Cell_Depolarization Cellular Depolarization Na_influx->Cell_Depolarization

Caption: this compound directly inhibits the Epithelial Sodium Channel (ENaC).

Experimental Workflow: Assessing In Vivo Stability

InVivo_Stability_Workflow cluster_animal_phase Animal Dosing & Sampling cluster_sample_processing Sample Processing cluster_analysis Analysis Dosing Administer this compound (e.g., IV, IP, Oral) Sampling Collect Blood Samples at Multiple Time Points Dosing->Sampling Plasma_Separation Separate Plasma Sampling->Plasma_Separation Extraction Protein Precipitation & Extraction Plasma_Separation->Extraction LCMS LC-MS/MS Quantification Extraction->LCMS PK_Analysis Pharmacokinetic Modeling LCMS->PK_Analysis

Caption: Workflow for determining the in vivo stability of this compound.

Logical Relationship: Strategies to Enhance this compound Stability

Stability_Enhancement cluster_strategies Potential Solutions Limited_Stability Limited In Vivo Stability of this compound Prodrug Prodrug Approach Limited_Stability->Prodrug addresses Nanoformulation Nanoformulation Limited_Stability->Nanoformulation addresses Co_administration Co-administration with Metabolic Inhibitors Limited_Stability->Co_administration addresses

Caption: Approaches to overcome the limited in vivo stability of this compound.

References

Technical Support Center: Accounting for the pH-Dependent Activity of Benzamil

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the pH-dependent activity of Benzamil in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound is a potent derivative of amiloride, primarily known as a blocker of the Epithelial Sodium Channel (ENaC). It is also a known inhibitor of the Sodium-Calcium Exchanger (NCX) and, as recent studies have suggested, H+/K+-ATPases. Due to its activity on these targets, it is a valuable tool in physiological and pharmacological research.

Q2: How does pH influence the activity of this compound?

The activity of this compound can be significantly influenced by pH. This is likely due to changes in the protonation state of the this compound molecule and potentially the target protein itself. For instance, amiloride, a close analog of this compound, has a pKa of 8.7, and its protonated form is considered the active species for inhibiting the Na+/Ca2+ exchanger.[1][2] While direct data for this compound is limited, it is plausible that its guanidinium group is also protonated at physiological pH, and changes in pH could alter its charge and, consequently, its binding affinity to its targets.

Q3: My results with this compound are inconsistent. Could pH be a factor?

Yes, inconsistent results are a common issue when the pH of the experimental buffer is not strictly controlled. Fluctuations in pH can alter the effective concentration of the active form of this compound and/or the conformation of the target ion channel, leading to variability in inhibition.

Q4: Does this compound directly affect ENaC activity in a pH-dependent manner?

Q5: Is the inhibition of the Na+/Ca2+ exchanger (NCX) by this compound pH-dependent?

Yes, studies on amiloride have shown that its inhibition of the Na+/Ca2+ exchanger is pH-dependent. The protonated form of amiloride is thought to be the active inhibitor, and its effectiveness can be altered by pH changes on either side of the membrane.[1] Given the structural similarity, it is highly likely that this compound's inhibition of NCX is also pH-sensitive.

Q6: I observe a change in urinary pH after administering this compound. Is this due to its effect on ENaC?

Recent evidence suggests that the alkalization of urine observed after this compound administration is primarily due to the direct inhibition of H+/K+-ATPases in the collecting duct, rather than a direct consequence of ENaC blockade.[5] This effect of this compound on H+/K+-ATPase has also been shown to be dependent on conditions that alter the activity of the pump, which can be influenced by pH.

Troubleshooting Guides

Issue 1: Inconsistent Inhibition of ENaC/NCX Activity

Possible Cause: Fluctuations in the pH of your experimental solutions.

Troubleshooting Steps:

  • Verify Buffer pH: Regularly check the pH of your stock solutions and final experimental buffers using a calibrated pH meter. Do not assume the pH of commercially prepared solutions is stable over time.

  • Buffer Selection: Use a buffer system with a pKa close to your desired experimental pH to ensure strong buffering capacity. Common biological buffers include HEPES, MES, and PIPES. Be aware that the choice of buffer can sometimes influence experimental outcomes.

  • Monitor pH During Experiment: For long-duration experiments, it is advisable to monitor the pH of the bath solution periodically. Factors like cell metabolism can alter the pH of the medium.

  • Control Intracellular pH: When studying intracellular effects, consider using techniques to clamp or monitor intracellular pH, such as whole-cell patch clamp with a buffered pipette solution or using pH-sensitive fluorescent dyes.

Issue 2: Unexpected Off-Target Effects (e.g., changes in intracellular pH)

Possible Cause: this compound can inhibit other transporters, such as the Na+/H+ exchanger (NHE) at higher concentrations, which can lead to changes in intracellular pH.

Troubleshooting Steps:

  • Dose-Response Curve: Perform a careful dose-response experiment to determine the optimal concentration of this compound that inhibits your target of interest (ENaC or NCX) with minimal off-target effects.

  • Use More Specific Analogs: If available and appropriate for your experimental question, consider using more specific analogs of amiloride that have a higher selectivity for your target ion channel over other transporters.[6]

  • Control for NHE Inhibition: If you suspect NHE inhibition is a confounding factor, you can use a specific NHE inhibitor as a control in your experiments.

Issue 3: Variability in H+/K+-ATPase Inhibition Studies

Possible Cause: The inhibitory effect of this compound on H+/K+-ATPase can be influenced by the pH of the assay environment.

Troubleshooting Steps:

  • Optimize Assay pH: The optimal pH for H+/K+-ATPase activity and its inhibition by this compound may vary. It is recommended to perform pilot experiments to determine the ideal pH for your specific assay conditions.

  • Maintain Consistent pH: Ensure that the pH of your reaction buffers is consistent across all experimental and control groups.

Data Presentation

Table 1: Reported pKa and IC50 Values for Amiloride and this compound

CompoundTargetpKaIC50pH of IC50 MeasurementReference
AmilorideNa+/Ca2+ Exchanger8.7~350 µMNot Specified[2][7]
AmilorideENaC8.70.35 µMNot Specified[2][8]
This compoundASIC1aNot Reported3.50 µMNot Specified[9]
This compoundENaCNot Reported4.9 nMNot Specified[10]

Note: Direct, pH-dependent IC50 data for this compound on ENaC and NCX is limited in the current literature. The provided values are at unspecified or physiological pH. Researchers are encouraged to determine these values under their specific experimental pH conditions.

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Recording to Assess pH-Dependent Inhibition of ENaC

Objective: To measure the effect of varying extracellular pH on the inhibitory potency of this compound on ENaC currents.

Methodology:

  • Cell Culture: Use a cell line stably expressing ENaC (e.g., mCCD or HEK293 cells).

  • Pipette Solution (Intracellular):

    • Composition (in mM): 120 Cs-aspartate, 20 CsCl, 10 EGTA, 10 HEPES, 5 MgATP.

    • Adjust pH to 7.2 with CsOH. This helps to maintain a stable intracellular pH.

  • Bath Solution (Extracellular):

    • Prepare a base solution containing (in mM): 140 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2.

    • Use a suitable buffer for the desired pH range (e.g., MES for pH 6.0-6.5, HEPES for pH 7.0-8.0). Prepare separate bath solutions for each pH to be tested (e.g., pH 6.4, 7.4, 8.4).

  • Recording:

    • Establish a whole-cell patch-clamp configuration.

    • Hold the cell at a constant membrane potential (e.g., -60 mV).

    • Perfuse the cell with the bath solution at the desired pH.

    • Apply a series of increasing concentrations of this compound to generate a dose-response curve.

    • Wash out the drug between applications.

    • Repeat the dose-response curve at each of the different extracellular pH values.

  • Data Analysis:

    • Measure the amplitude of the amiloride-sensitive current (total current minus the current remaining after application of a saturating dose of amiloride or this compound).

    • Plot the normalized current as a function of this compound concentration for each pH.

    • Fit the data with the Hill equation to determine the IC50 value at each pH.

Protocol 2: Fluorescence-Based Assay to Measure pH-Dependent Inhibition of NCX

Objective: To assess the impact of intracellular pH on the inhibition of NCX by this compound using a pH-sensitive fluorescent dye.

Methodology:

  • Cell Preparation: Culture cells expressing the Na+/Ca2+ exchanger (e.g., CHO or HEK293 cells) on glass coverslips.

  • Dye Loading: Load the cells with a pH-sensitive fluorescent indicator (e.g., BCECF-AM) according to the manufacturer's instructions. This dye allows for ratiometric measurement of intracellular pH.

  • Experimental Setup:

    • Mount the coverslip in a perfusion chamber on an inverted fluorescence microscope.

    • Perfuse with a physiological salt solution (e.g., containing in mM: 140 NaCl, 5 KCl, 1 CaCl2, 1 MgCl2, 10 HEPES, pH 7.4).

  • Inducing NCX Activity and pH Changes:

    • Induce reverse mode NCX activity by switching to a low Na+, high Ca2+ extracellular solution.

    • To alter intracellular pH, use the ammonium prepulse technique (transient exposure to NH4Cl followed by its removal) or perfuse with solutions containing different concentrations of a weak acid or base (e.g., sodium acetate or ammonium chloride).

  • This compound Application:

    • Once a stable intracellular pH is achieved (as monitored by the fluorescent dye), apply this compound at various concentrations.

    • Measure the rate of change of intracellular pH or ion concentration (if a specific ion indicator is also used) as an indicator of NCX activity.

  • Data Analysis:

    • Calculate the rate of pH change in the presence and absence of different concentrations of this compound at various intracellular pH levels.

    • Determine the inhibitory effect of this compound as a function of intracellular pH.

Mandatory Visualizations

Experimental_Workflow_Patch_Clamp cluster_prep Cell Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis cell_culture Culture ENaC-expressing cells pipette_prep Prepare intracellular solution (pH 7.2) bath_prep Prepare extracellular solutions (varying pH) patch Establish whole-cell patch clamp perfuse_ph Perfuse with solution at specific pH patch->perfuse_ph apply_this compound Apply increasing [this compound] perfuse_ph->apply_this compound washout Washout apply_this compound->washout washout->apply_this compound Next concentration repeat_ph Repeat for each pH washout->repeat_ph Dose-response complete measure_current Measure amiloride-sensitive current washout->measure_current repeat_ph->perfuse_ph plot_data Plot dose-response curves measure_current->plot_data calculate_ic50 Calculate IC50 for each pH plot_data->calculate_ic50 Signaling_Pathway This compound This compound ENaC ENaC This compound->ENaC Inhibits NCX Na+/Ca2+ Exchanger This compound->NCX Inhibits HK_ATPase H+/K+-ATPase This compound->HK_ATPase Inhibits pH pH pH->this compound Affects Protonation pH->ENaC Modulates Gating Na_influx Na+ Influx ENaC->Na_influx Mediates Ca_efflux Ca2+ Efflux NCX->Ca_efflux Mediates H_secretion H+ Secretion HK_ATPase->H_secretion Mediates Troubleshooting_Logic start Inconsistent this compound Activity check_ph Is experimental pH strictly controlled? start->check_ph check_conc Is this compound concentration within the selective range? check_ph->check_conc Yes ph_issue pH Fluctuations check_ph->ph_issue No conc_issue Off-target Effects check_conc->conc_issue No solution_ph Verify buffer pH, use appropriate buffer, monitor pH during experiment. ph_issue->solution_ph solution_conc Perform dose-response, consider more selective analogs. conc_issue->solution_conc

References

Troubleshooting inconsistent results in Benzamil-treated animal models

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering inconsistent results in Benzamil-treated animal models.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is most widely recognized as a potent blocker of the Epithelial Sodium Channel (ENaC). ENaC is crucial for sodium reabsorption in various tissues, including the kidneys, lungs, and colon. By inhibiting ENaC, this compound prevents sodium ions from entering cells, which can lead to effects like increased sodium excretion (natriuresis) and a reduction in blood pressure.[1] ENaC is composed of alpha, beta, and gamma subunits, and blockers like this compound bind to one or more of these to inhibit channel function.[1]

Q2: What are the known off-target effects of this compound that could cause inconsistent results?

A2: Inconsistent or unexpected results can often be attributed to this compound's off-target effects. It is crucial to consider that this compound can also inhibit:

  • H+-K+-ATPases (Proton-Potassium Pumps): This can lead to an increase in urinary pH (alkalization), an effect that may be independent of ENaC blockade.[2]

  • Na+/Ca2+ Exchanger (NCX): Inhibition of NCX can affect calcium homeostasis and lead to paradoxical effects like vasoconstriction.[3][4]

  • Small Conductance Ca2+-activated K+ (SK) Channels: This can alter membrane excitability and neuronal signaling.[5]

  • Voltage-gated Calcium Currents: this compound has been shown to inhibit these channels, further complicating its effects on cellular calcium signaling.[5]

These off-target effects mean that experimental outcomes may not be solely attributable to ENaC inhibition.

Q3: How do experimental conditions influence this compound's effectiveness?

A3: The physiological state of the animal model is a critical factor. The effects of this compound can be significantly altered by:

  • Dietary Electrolytes: The animal's potassium intake can determine this compound's effect on urinary pH. The alkalizing effect was enhanced in mice on a low-potassium diet but was absent in those on a high-potassium diet, a condition where ENaC activity is high.[2] Similarly, sodium intake can influence the baseline activity of ENaC and the renin-angiotensin-aldosterone system, thereby modulating the response to this compound.[6]

  • Route of Administration: The method of delivery is critical. For instance, intracerebroventricular (ICV) infusion of this compound was found to attenuate salt-induced hypertension in rats, whereas subcutaneous infusion at similar doses had no effect.[7]

  • Animal Strain and Genetics: The genetic background of the animal model, such as in Dahl salt-sensitive rats or in knockout models like HKA double-knockout mice, can dramatically influence the observed effects.[2][7]

Troubleshooting Inconsistent Results

Q4: My this compound treatment is not producing the expected hypotensive effect. What could be the cause?

A4: If you are not observing a decrease in blood pressure, consider the following possibilities:

  • Route of Administration: Systemic administration (e.g., subcutaneous) may not be effective for certain models of hypertension. Studies have shown that central administration (ICV) is required to attenuate salt-induced hypertension in Dahl salt-sensitive rats.[7]

  • Off-Target Vasoconstriction: this compound can inhibit the Na+/Ca2+ exchanger (NCX), which may potentiate myogenic vasoconstriction and counteract the expected hypotensive effect.[3][4]

  • Compensatory Mechanisms: The animal's physiological systems may be compensating for the ENaC blockade. In some genetic models, alternative this compound-sensitive channels may provide a compensatory mechanism for sodium transport.[6][8]

  • Inappropriate Dosage or Vehicle: The dose may be insufficient, or the vehicle used for dissolution may affect this compound's bioavailability. Refer to established literature for appropriate dosage and administration protocols.[2][7][9]

Q5: I am seeing significant variability in urinary electrolyte measurements between animals.

A5: Variability in urinary output and electrolyte content is a common challenge. Key factors to investigate include:

  • Dietary Control: As mentioned, dietary potassium and sodium levels directly impact the renal effects of this compound.[2] Ensure all animals are on a standardized diet for a sufficient acclimation period before the experiment begins.

  • Off-Target Renal Effects: this compound's inhibition of H+-K+-ATPases directly impacts urinary acid and electrolyte excretion, an effect that is uncoupled from ENaC function under certain conditions.[2] This can be a primary source of variability if not controlled for.

  • Animal Handling and Stress: Stress can significantly influence renal function and hormone levels (e.g., aldosterone), affecting water and electrolyte balance. Ensure consistent and minimal-stress handling procedures.

Q6: The results of my study seem to contradict published findings. What should I check first?

A6: When your results are inconsistent with the literature, a systematic review of your protocol is essential:

  • Verify Drug Integrity: Ensure the purity and stability of your this compound compound. Improper storage or handling can lead to degradation. Use a high-quality, verified source.[10]

  • Compare Protocols in Detail: Scrutinize your methodology against the published work. Pay close attention to the animal model (species, strain, sex, age), drug dosage, administration route, and the vehicle used.[11]

  • Evaluate End-Point Measurement Techniques: Inconsistencies can arise from the methods used to measure outcomes. For example, blood pressure measurement techniques (tail-cuff vs. telemetry) have different levels of accuracy and are sensitive to procedural stress.[12]

  • Consider Off-Target Effects: Re-evaluate your results in the context of this compound's known off-target effects. The unexpected outcome might be a real physiological response mediated by a non-ENaC pathway.[2][3][5]

Data Presentation: Quantitative Summary

Table 1: Reported Dosages of this compound in Animal Models

Animal ModelRoute of AdministrationDosageObserved EffectReference
Wistar RatIntracerebroventricular (ICV)4 µg (bolus)Prevention of hyponatremic brain edema[9]
Dahl Salt-Sensitive RatIntracerebroventricular (ICV)0.3 - 1.0 µg/h (infusion)Attenuation of salt-induced hypertension[7]
Dahl Salt-Sensitive RatSubcutaneous (SC)0.5 µg/h (infusion)No effect on salt-induced hypertension[7]
Wild-Type MouseIntraperitoneal (IP)0.2 µg/g body weightAcute increase in urinary pH[2]
Wild-Type MouseIntraperitoneal (IP)1.5 mg/kgInduction of natriuresis[6]
RabbitIntratracheal20 µMUpregulation of artery oxygen pressure in acute lung injury[13]

Experimental Protocols

Protocol 1: Preparation and Administration of this compound

This is a generalized protocol and must be adapted and approved by your institution's IACUC.

  • Vehicle Selection: this compound hydrochloride is soluble in water and DMSO. For in vivo use, sterile saline or a buffered solution is often preferred. The final concentration of solvents like DMSO should be minimized to avoid vehicle-induced effects. Always prepare a vehicle-only control group.[14]

  • Preparation of this compound Solution:

    • Work in a sterile environment (e.g., a laminar flow hood).

    • Weigh the required amount of this compound hydrochloride powder using an analytical balance.

    • Dissolve the powder in the chosen sterile vehicle. Gentle warming or vortexing may be required.

    • Sterile-filter the final solution through a 0.22 µm filter into a sterile vial, especially for parenteral routes.[15]

    • Prepare fresh solutions for each experiment to ensure stability and prevent contamination.

  • Administration:

    • Intraperitoneal (IP) Injection: Restrain the animal appropriately. In rodents, injections are typically administered in the lower abdominal quadrant, taking care to avoid the bladder and internal organs.[15]

    • Subcutaneous (SC) Injection: Lift a fold of skin (e.g., between the shoulder blades) and insert the needle into the subcutaneous space.

    • Intracerebroventricular (ICV) Injection: This is a surgical procedure requiring anesthesia and stereotactic equipment for the precise placement of a cannula into a cerebral ventricle. This must be performed by highly trained personnel.[15][16]

    • All procedures must be performed aseptically and in accordance with an approved IACUC protocol.[16]

Protocol 2: Non-Invasive Blood Pressure Measurement in Mice (Tail-Cuff Method)

This protocol is adapted from methods using volume pressure recording (VPR) systems.[17][18]

  • Acclimation: To minimize stress-induced hypertension, acclimate the mice to the procedure for several consecutive days before recording data. This involves placing them in the restrainers for short periods.[19]

  • Environment Setup:

    • Perform measurements in a quiet, dimly lit room with a stable temperature (20-25°C). Avoid loud noises and strong odors.[17][19]

    • Turn on the warming platform and allow it to reach the target temperature (typically 32-35°C for the animal) to ensure detection of the tail pulse.[18]

  • Animal Preparation:

    • Gently guide the mouse into an appropriate-sized restrainer. The nose cone should limit movement without causing distress.[18]

    • Secure the tail and place the occlusion and sensor cuffs as close to the base of the tail as possible.[17]

    • Allow the animal to acclimate within the holder on the warming platform for at least 5-10 minutes before starting measurements.[18]

  • Data Acquisition:

    • Set the software parameters (e.g., number of acclimation cycles and measurement cycles). A typical session might include 5 acclimation cycles followed by 20 measurement cycles.[17][18]

    • Initiate the measurement sequence. The system will automatically inflate and deflate the occlusion cuff while the VPR sensor records blood volume changes to determine systolic and diastolic pressure.[18]

  • Data Analysis:

    • Review the recorded waveforms to ensure quality. Exclude measurements that are clearly erroneous or associated with animal movement.

    • Average the valid readings for each animal to obtain the final blood pressure values.

Visualizations

Benzamil_Mechanisms cluster_effects Molecular Targets This compound This compound ENaC Epithelial Na+ Channel (ENaC) This compound->ENaC Inhibition (Primary Target) HKA H+/K+-ATPase This compound->HKA Inhibition (Off-Target) NCX Na+/Ca2+ Exchanger (NCX) This compound->NCX Inhibition (Off-Target) SK Ca2+-activated K+ (SK) Channels This compound->SK Inhibition (Off-Target)

Caption: this compound's primary and off-target molecular mechanisms.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_analysis Phase 3: Analysis Acclimation Animal Acclimation (e.g., Diet, Handling) Baseline Baseline Measurement (e.g., BP, Urine) Acclimation->Baseline Grouping Randomize into Groups (Vehicle, this compound) Baseline->Grouping Admin Administer this compound or Vehicle Grouping->Admin Endpoint Endpoint Measurement (e.g., BP, Urine) Admin->Endpoint Tissue Tissue/Blood Collection Endpoint->Tissue Data Data Analysis & Interpretation Tissue->Data

Caption: General workflow for a this compound in vivo experiment.

Troubleshooting_Logic rect_node rect_node Start Inconsistent Results? CheckProtocol Protocol Matches Literature? Start->CheckProtocol CheckDrug Drug Integrity Verified? CheckProtocol->CheckDrug Yes ReviseProtocol Revise Protocol: Dosage, Route, Vehicle CheckProtocol->ReviseProtocol No CheckConditions Animal Conditions (Diet, Strain) Controlled? CheckDrug->CheckConditions Yes NewDrug Source New/Verified Compound CheckDrug->NewDrug No ConsiderOffTarget Consider Off-Target Mechanisms? CheckConditions->ConsiderOffTarget Yes Standardize Standardize Diet & Acclimation CheckConditions->Standardize No Reinterpret Re-interpret Data in Context of Off-Target Effects ConsiderOffTarget->Reinterpret Yes

Caption: A logical workflow for troubleshooting inconsistent results.

References

How to differentiate Benzamil's effects on ENaC versus other transporters

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Benzamil. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on differentiating the effects of this compound on the Epithelial Sodium Channel (ENaC) from its off-target effects on other transporters.

Frequently Asked Questions (FAQs)

Q1: What are the primary off-targets of this compound, and how does its potency differ from its effect on ENaC?

A1: this compound is a potent ENaC blocker, but it is known to inhibit other ion transporters, particularly at higher concentrations. Its specificity is concentration-dependent. The primary off-targets include the Na+/Ca2+ exchanger (NCX) and the Na+/H+ exchanger (NHE).[1][2] this compound has also been reported to directly inhibit H+-K+-ATPases.[3]

The half-maximal inhibitory concentration (IC50) values demonstrate this difference in potency, making concentration control a critical factor in experimental design.

Data Summary: Comparative Potency of this compound

Target Transporter Reported IC50 / Ki Range Selectivity relative to ENaC
Epithelial Na+ Channel (ENaC) 4 nM - 50 nM [4][5] Primary Target
Na+/Ca2+ Exchanger (NCX) ~100 nM - 167 µM[6][7] 20x to >1000x less sensitive

| Na+/H+ Exchanger (NHE) | > 1 µM (Inferred from amiloride analogs)[2] | Significantly less sensitive |

Note: Reported IC50 values can vary based on the experimental system (e.g., cell type, tissue, ion concentrations).

Q2: My results with this compound are unexpected. How can I confirm the observed effect is ENaC-specific?

A2: Unexpected results, such as potentiation of a response instead of inhibition, can occur due to this compound's off-target effects.[1][8] To dissect the mechanism, a systematic approach is required. The flowchart below provides a logical workflow for troubleshooting and confirming ENaC-specific effects.

G start_node Start: Unexpected This compound Result decision_node decision_node start_node->decision_node Analyze Concentration process_node1 Effect likely ENaC-mediated. Confirm with specific ENaC agonist or alternative ENaC blocker. decision_node->process_node1 Low Conc. (<100 nM) process_node2 Off-target effects are likely. Proceed to differentiation experiments. decision_node->process_node2 High Conc. (>100 nM) process_node process_node end_node end_node end_node1 Confirmed ENaC Effect process_node1->end_node1 Conclude process_node3 1. Use specific NCX/NHE blockers. 2. Perform ion substitution experiments. 3. Use electrophysiology to isolate currents. process_node2->process_node3 Next Steps end_node2 Identified Off-Target Effect process_node3->end_node2 Conclude

Caption: Troubleshooting workflow for unexpected this compound results.

Q3: How should I design an experiment using a concentration-response curve to differentiate ENaC from NCX inhibition?

A3: A carefully designed concentration-response (dose-response) experiment is a powerful tool. Because this compound is significantly more potent at ENaC, you can distinguish its effects by testing a wide range of concentrations.

  • Low Concentrations (1-100 nM): Effects observed in this range are most likely due to ENaC inhibition.[4][5]

  • Intermediate to High Concentrations (100 nM - 10 µM): In this range, you will likely observe combined effects of ENaC and NCX inhibition.[6]

  • Biphasic Curve: If both transporters are active in your system, you may observe a biphasic dose-response curve, indicating engagement with two distinct targets with different affinities.

G cluster_0 This compound Concentration cluster_1 Primary Target Inhibited low_conc Low (1-100 nM) enac ENaC low_conc->enac Selective Inhibition high_conc High (>100 nM) off_target ENaC + NCX/NHE high_conc->off_target Non-selective Inhibition

Caption: Logic for differentiating targets by this compound concentration.

Q4: What other inhibitors can I use to pharmacologically isolate the effect of this compound on ENaC?

A4: Using inhibitors that are more selective for the potential off-targets is a highly effective strategy.

  • To Isolate ENaC: Pre-incubate your sample with a selective inhibitor for NCX or NHE, and then apply this compound. If the this compound effect persists, it is more likely mediated by ENaC.

    • Selective NHE1 Inhibitor: Cariporide (HOE 642).[9]

    • Selective NCX Inhibitors: While many NCX inhibitors have their own off-target issues, KB-R7943 or SEA0400 can be used cautiously, noting their potential side effects.[10]

  • To Confirm ENaC: Use amiloride, the parent compound of this compound. Amiloride is also a potent ENaC blocker but has a different off-target profile and potency, providing a useful comparison.[2]

Troubleshooting Guides

Problem: this compound potentiates my signal of interest instead of causing the expected inhibition.

  • Possible Cause: This is often observed in cardiovascular preparations and can be due to the inhibition of NCX.[1][8] If NCX is operating in the "forward mode" (extruding Ca2+), its inhibition by this compound can lead to an increase in intracellular Ca2+, causing a positive functional effect. This can also be associated with membrane depolarization.[1]

  • Troubleshooting Steps:

    • Measure Membrane Potential: Use electrophysiology to check if this compound is causing membrane depolarization. A depolarizing effect is not characteristic of ENaC blockade.[1]

    • Perform Ion Substitution: Remove extracellular Na+ or Ca2+ to functionally inhibit NCX. If the potentiating effect of this compound disappears under these conditions, it strongly implicates NCX.

    • Lower this compound Concentration: Test if the potentiation only occurs at higher concentrations (>100 nM), while inhibition is observed at lower, ENaC-selective concentrations.

Problem: My data suggests that this compound is affecting intracellular pH.

  • Possible Cause: this compound can inhibit NHE or renal H+-K+-ATPases, both of which are critical for regulating proton transport.[2][3] Inhibition of these transporters can lead to intracellular acidification or changes in extracellular pH.

  • Troubleshooting Steps:

    • Use a Selective NHE Inhibitor: Compare the effect of this compound with a highly selective NHE inhibitor like Cariporide.[9]

    • Measure Intracellular pH: Use pH-sensitive fluorescent dyes (like BCECF-AM) to directly measure changes in intracellular pH upon this compound application.

    • Use Knockout Models: If available, use cells or tissues from NHE or H+-K+-ATPase knockout animals to see if the pH effect is abolished.[3]

Detailed Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp to Measure this compound-Sensitive ENaC Currents

This method is the gold standard for directly measuring ENaC activity and its inhibition by this compound.[11][12]

Objective: To isolate and quantify ENaC-mediated currents by subtracting the current remaining after application of a saturating dose of this compound.

Methodology:

  • Cell Preparation: Use a cell line heterologously expressing ENaC (e.g., HEK293 or CHO cells) or primary epithelial cells known to express ENaC.[11][13]

  • Electrophysiology Setup:

    • Establish a whole-cell patch-clamp configuration.

    • Voltage-clamp the cell at a constant holding potential (e.g., -60 mV to -100 mV).

  • Solution Composition:

    • Bath Solution (Extracellular): (in mM) 150 NaCl, 1 CaCl2, 2 MgCl2, 10 HEPES (pH 7.4).[13]

    • Pipette Solution (Intracellular): (in mM) 120 CsCl, 5 NaCl, 2 MgCl2, 5 EGTA, 10 HEPES, 2 ATP, 0.1 GTP (pH 7.4).[13] Using CsCl in the pipette helps to block potassium channels.

  • Recording Protocol:

    • Record a stable baseline current (I_baseline).

    • Perfuse the bath with a solution containing a low, ENaC-selective concentration of this compound (e.g., 50 nM). Record the inhibited current (I_benzamil_low).

    • Wash out the drug and allow the current to recover.

    • Perfuse the bath with a high, non-selective concentration of this compound (e.g., 10 µM) to block all sensitive transporters. Record the remaining current (I_benzamil_high).

  • Data Analysis:

    • The ENaC-specific current at the low concentration is calculated as: ΔI_ENaC = I_baseline - I_benzamil_low.

    • The total this compound-sensitive current is: ΔI_total = I_baseline - I_benzamil_high.

    • Comparing ΔI_ENaC and ΔI_total allows you to quantify the contribution of ENaC versus other transporters to the total current.

Protocol 2: Fluorescence-Based Ion Flux Assay for ENaC Activity

This method provides a higher-throughput alternative to electrophysiology for measuring Na+ influx.[14]

Objective: To measure this compound's inhibition of Na+ influx using a sodium-sensitive fluorescent dye.

Methodology:

  • Cell Preparation: Plate ENaC-expressing cells in a 96-well or 384-well black, clear-bottom plate.

  • Dye Loading: Load the cells with a sodium-sensitive fluorescent indicator (e.g., CoroNa Green AM or Asante Natrium Green-2 AM) according to the manufacturer's protocol.

  • Assay Buffer Preparation:

    • Low-Na+ Buffer: An imaging buffer where Na+ is replaced with an impermeant cation like N-methyl-D-glucamine (NMDG+).

    • High-Na+ Buffer: The same buffer containing a physiological concentration of Na+ (e.g., 140 mM).

  • Experimental Procedure:

    • Wash the dye-loaded cells and replace the medium with the Low-Na+ Buffer.

    • Add various concentrations of this compound or control compounds to the wells and pre-incubate for 10-15 minutes.

    • Place the plate in a fluorescence plate reader capable of kinetic reads and automated injection.

    • Establish a baseline fluorescence reading for 1-2 minutes.

    • Inject the High-Na+ Buffer to create a chemical gradient driving Na+ influx.

    • Immediately begin recording the change in fluorescence over time (5-10 minutes). An increase in fluorescence indicates Na+ entry.

  • Data Analysis:

    • Calculate the rate of fluorescence increase (slope) or the area under the curve for each well.

    • Normalize the data to the vehicle control (no inhibitor).

    • Plot the normalized response against the this compound concentration to generate an IC50 curve. This curve should reflect inhibition of Na+ influx through ENaC.

Protocol 3: Dissecting this compound Effects with Molecular Tools

Objective: To definitively attribute a physiological response to this compound's action on ENaC by genetically removing potential off-targets.

Methodology:

  • Select a Molecular Strategy:

    • CRISPR/Cas9 Knockout: Generate a cell line where the gene for a primary off-target (e.g., NCX1, also known as SLC8A1) is permanently knocked out.[15]

    • shRNA/siRNA Knockdown: Temporarily reduce the expression of the off-target transporter using RNA interference.[16] This is often faster than generating a stable knockout line.

  • Experimental Execution:

    • Create two cell populations: a control group (e.g., transfected with a scramble shRNA) and the experimental group (e.g., transfected with NCX1-targeting shRNA).

    • Verify the knockout or knockdown efficiency using qPCR or Western blotting.

    • Perform your primary functional assay (e.g., contractility, Ca2+ imaging, ion flux) on both cell populations in the presence and absence of this compound.

  • Data Interpretation:

    • Scenario A: If this compound produces the same effect in both control and knockdown/knockout cells, the effect is not mediated by the targeted off-target (e.g., NCX1).

    • Scenario B: If the effect of this compound is significantly reduced or absent in the knockdown/knockout cells, it indicates that the response was primarily due to this compound's action on that specific off-target.

G cell Cell Expressing ENaC, NCX, NHE enac ENaC cell->enac ncx NCX cell->ncx nhe NHE cell->nhe This compound Apply this compound This compound->enac Inhibits (High Potency) This compound->ncx Inhibits (Lower Potency) This compound->nhe Inhibits (Lower Potency) na_in ↓ Na+ Influx enac->na_in ca_out ↓ Ca2+ Efflux ncx->ca_out h_out ↓ H+ Efflux nhe->h_out

Caption: this compound's inhibitory actions on ENaC and key off-targets.

References

Validation & Comparative

Benzamil vs. Amiloride: A Comparative Analysis of ENaC Inhibition Potency

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the potency of benzamil and amiloride as inhibitors of the epithelial sodium channel (ENaC). ENaC plays a crucial role in sodium reabsorption in various tissues, making it a significant target for diuretics and potential therapies for conditions like cystic fibrosis and hypertension. Understanding the differential inhibitory effects of this compound and amiloride is critical for selecting the appropriate tool for research and for the development of novel therapeutic agents.

Quantitative Comparison of Inhibitory Potency

This compound consistently demonstrates a higher potency for ENaC inhibition compared to amiloride. The half-maximal inhibitory concentration (IC50) for this compound is typically in the nanomolar range, whereas for amiloride, it falls within the sub-micromolar to micromolar range. This difference in potency can be attributed to the benzyl group on the guanidinium moiety of this compound, which enhances its binding affinity to the channel.

The following table summarizes the IC50 and inhibitory constant (Ki) values for this compound and amiloride from various studies, highlighting the differences in their potency across different ENaC subunit compositions and experimental systems.

CompoundENaC Subunit CompositionExperimental SystemIC50 / KiReference
This compound αβγMurine collecting duct principal cells (Tg737°rpk)50 nM (IC50)[1]
αβγHuman Bronchial Epithelial Cells (HBECs)21.9 nM (EC50)[2]
δβγXenopus oocytes~30-fold lower than αβγ ENaC[3]
Not specifiedRat mesenteric arteries30 nM (effective dose)[4]
Amiloride αβγHuman Bronchial Epithelial Cells (HBECs)0.454 µM (EC50)[2]
αβγGeneral range0.1 to 0.5 µM (IC50)[4]
δβγXenopus oocytes2.6 µM (IC50)[3]
αβγGeneral0.1 µM (Ki)[3]
δβγGeneral26-fold higher Ki than αβγ ENaC[3]

Experimental Protocols

The determination of the inhibitory potency of compounds like this compound and amiloride on ENaC is primarily achieved through electrophysiological techniques such as the Ussing chamber and patch-clamp assays.

Ussing Chamber Assay

The Ussing chamber technique allows for the measurement of ion transport across epithelial tissues or cell monolayers cultured on permeable supports.

Methodology:

  • Cell Culture: Human bronchial epithelial cells (HBECs) or other relevant epithelial cells are cultured on permeable supports until a confluent and polarized monolayer is formed.

  • Chamber Setup: The cell culture insert is mounted in a modified Ussing chamber, separating the apical and basolateral compartments. Both compartments are filled with a carboxygenated Krebs solution and maintained at 37°C.

  • Electrophysiological Measurements: The epithelial monolayer is voltage-clamped to 0 mV, and the short-circuit current (Isc), which represents the net ion transport, is continuously recorded. Transepithelial electrical resistance is monitored by briefly applying a 10 mV pulse.

  • Inhibitor Application: The inhibitors (this compound or amiloride) are added cumulatively to the apical chamber in a concentration range from picomolar to micromolar. The change in Isc is measured after each addition.

  • Data Analysis: The percentage of inhibition is calculated relative to the maximal inhibition achieved with a saturating dose of a potent ENaC blocker (e.g., 10 µM this compound). The IC50 value is then determined by fitting the concentration-response data to a sigmoidal dose-response curve.[2]

Patch-Clamp Electrophysiology

The patch-clamp technique allows for the recording of ion channel activity at the single-channel or whole-cell level, providing detailed insights into the mechanism of inhibition.

Methodology:

  • Cell Preparation: A cell line stably expressing human αβγ-ENaC (e.g., HEK293 cells) is used. For recordings, cells are detached to create a single-cell suspension.[5][6]

  • Recording Setup: A glass micropipette with a very small tip diameter is brought into contact with the cell membrane to form a high-resistance seal (gigaohm seal).

  • Whole-Cell Configuration: The membrane patch under the pipette tip is ruptured to gain electrical access to the entire cell. The cell is voltage-clamped, and the whole-cell current is recorded.

  • Inhibitor Application: Amiloride or this compound is applied to the extracellular solution at various concentrations. The reduction in the inward sodium current is measured.

  • Data Analysis: Dose-response curves are generated by plotting the percentage of current inhibition against the inhibitor concentration to determine the IC50 value.[5][6]

Visualizing the Experimental Workflow and Signaling Pathway

To better understand the experimental process and the biological context of ENaC inhibition, the following diagrams are provided.

G cluster_0 Cell Culture and Preparation cluster_1 Electrophysiological Recording cluster_2 Inhibitor Application and Data Acquisition cluster_3 Data Analysis A Epithelial Cell Culture (e.g., HBECs on permeable supports) C Mounting in Ussing Chamber A->C B Cell Suspension Preparation (for Patch-Clamp) D Whole-Cell Patch-Clamp B->D E Record Baseline ENaC Activity (Isc or I_Na) C->E D->E F Cumulative Addition of This compound or Amiloride E->F G Record Dose-Dependent Inhibition of ENaC Current F->G H Construct Dose-Response Curve G->H I Calculate IC50 Value H->I

Caption: Experimental workflow for determining ENaC inhibitor potency.

G cluster_0 Hormonal Regulation cluster_1 ENaC Trafficking and Activity cluster_2 Inhibition Mechanism Aldosterone Aldosterone MR Mineralocorticoid Receptor (MR) Aldosterone->MR Nucleus Nucleus MR->Nucleus Transcription ↑ Gene Transcription (e.g., SGK1) Nucleus->Transcription ENaC_synthesis ENaC Synthesis Transcription->ENaC_synthesis ENaC_insertion ↑ ENaC Insertion into Apical Membrane ENaC_synthesis->ENaC_insertion ENaC_activity ↑ ENaC Activity ENaC_insertion->ENaC_activity Na_influx ↑ Na+ Influx ENaC_activity->Na_influx Block Blockade of Na+ Conductance Inhibitors This compound / Amiloride ENaC_pore ENaC Pore Inhibitors->ENaC_pore Binds to outer pore ENaC_pore->Block

Caption: ENaC signaling pathway and inhibition by this compound and amiloride.

References

Validating Benzamil's Specificity for the Epithelial Sodium Channel (ENaC) in a Novel Cell Model: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of benzamil's performance against other epithelial sodium channel (ENaC) inhibitors, supported by experimental data and detailed methodologies. The focus is on validating this compound's specificity in a new cell model context, offering a framework for robust screening and analysis.

The epithelial sodium channel (ENaC) plays a critical role in maintaining sodium balance, blood pressure, and fluid homeostasis. Its dysregulation is implicated in various diseases, including cystic fibrosis and hypertension, making it a key therapeutic target. This compound, a potent analog of amiloride, is widely used as a selective ENaC inhibitor. However, validating its specificity in any new cell model is paramount to ensure accurate and reproducible research findings.

Comparative Efficacy of ENaC Inhibitors

The selection of an appropriate ENaC inhibitor is crucial for targeted therapeutic development. While amiloride is a well-known ENaC blocker, its analogs, such as this compound and phenamil, exhibit significantly higher potency. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the efficacy of these inhibitors. A lower IC50 value indicates a higher potency.

Recent advancements have also introduced novel ENaC inhibitors, such as AZD5634 and SPX-101, which offer alternative mechanisms of action and improved therapeutic profiles.

InhibitorTargetIC50Cell Model/Method
This compound ENaC50 nMMurine Polycystic Kidney Disease Model (Vte inhibition)[1]
AmilorideENaC>500 nM (less potent than this compound)Murine Polycystic Kidney Disease Model
Phenamil ENaC200 nMMurine Polycystic Kidney Disease Model[1]
AZD5634ENaCNot specifiedPreclinical data in primary CF airway epithelial cells
SPX-101ENaCNot specified (promotes internalization)Preclinical data in airway epithelial cells

Table 1: Comparative IC50 values of various ENaC inhibitors.

It is important to note that the specificity of these inhibitors is not absolute. For instance, amiloride and its analogs have been shown to inhibit Acid-Sensing Ion Channels (ASICs), albeit with different potencies.

InhibitorTargetIC50Cell Model/Method
This compound ASIC1a3.50 µMCHO cells expressing ASIC1a
AmilorideASIC1a13.50 µMCHO cells expressing ASIC1a[2]
Phenamil ASIC1a6.95 µMCHO cells expressing ASIC1a[2]

Table 2: Comparative IC50 values of amiloride analogs for ASIC1a.

Experimental Protocols for Validating ENaC Inhibition

To rigorously validate the specificity of this compound or any other inhibitor in a new cell model, standardized electrophysiological techniques are essential. The Ussing chamber and patch-clamp techniques are the gold standards for measuring ion channel activity.

Ussing Chamber Assay for Transepithelial Ion Transport

The Ussing chamber technique allows for the measurement of ion transport across an epithelial monolayer. This is achieved by mounting the cell layer between two chambers, allowing for the control and measurement of the electrical potential and current.

Materials and Reagents:

  • Ussing chamber system

  • Voltage/current clamp amplifier

  • Ag/AgCl electrodes with 3M KCl salt bridges

  • Ringer's solution (e.g., 120 mM NaCl, 25 mM NaHCO3, 3.3 mM KH2PO4, 0.8 mM K2HPO4, 1.2 mM MgCl2, 1.2 mM CaCl2, 10 mM glucose)[3]

  • Gas mixture (95% O2, 5% CO2)

  • ENaC inhibitors (e.g., this compound, amiloride)

  • Other channel modulators (e.g., forskolin to activate CFTR)

Procedure:

  • Culture the new cell model on permeable supports until a confluent monolayer with high transepithelial electrical resistance (TEER) is formed.

  • Mount the permeable support in the Ussing chamber, with the apical and basolateral sides facing their respective chambers filled with pre-warmed and gassed Ringer's solution.

  • Equilibrate the system and measure the baseline short-circuit current (Isc).

  • Add the ENaC inhibitor (e.g., this compound) to the apical chamber in a cumulative concentration-dependent manner.

  • Record the change in Isc at each concentration to determine the IC50 value.

  • As a control, other ion transport pathways can be stimulated or inhibited to confirm the specificity of the observed effect.

Patch-Clamp Electrophysiology for Single-Channel and Whole-Cell Recordings

The patch-clamp technique allows for the direct measurement of ion channel currents at the single-channel or whole-cell level, providing detailed information about channel conductance and kinetics.

Materials and Reagents:

  • Patch-clamp amplifier and data acquisition system

  • Micromanipulator and microscope

  • Glass micropipettes

  • Artificial cerebrospinal fluid (ACSF) or other appropriate extracellular solution

  • Intracellular solution (pipette solution)

  • ENaC inhibitors

Procedure (Whole-Cell Configuration):

  • Prepare the cells from the new model for recording.

  • Fabricate a glass micropipette with a resistance of 5-8 MΩ and fill it with the intracellular solution.

  • Under microscopic guidance, approach a single cell with the micropipette and form a high-resistance (GΩ) seal.

  • Rupture the cell membrane within the pipette tip to achieve the whole-cell configuration.

  • Apply a voltage-clamp protocol and record the baseline whole-cell current.

  • Perfuse the cell with the extracellular solution containing the ENaC inhibitor at various concentrations.

  • Measure the inhibition of the ENaC-mediated current to determine the inhibitor's efficacy.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental process and the underlying biological mechanisms, the following diagrams are provided.

G cluster_prep Cell Model Preparation cluster_ussing Ussing Chamber Assay cluster_patch Patch-Clamp Assay cell_culture Culture new cell model on permeable supports confluency Achieve confluent monolayer cell_culture->confluency mount Mount support in Ussing chamber cell_culture->mount prepare_cells Prepare single cells for recording cell_culture->prepare_cells equilibrate Equilibrate and measure baseline Isc mount->equilibrate add_inhibitor Add this compound (cumulative concentrations) equilibrate->add_inhibitor record_isc Record change in Isc add_inhibitor->record_isc calculate_ic50 Calculate IC50 record_isc->calculate_ic50 validation Validate this compound Specificity calculate_ic50->validation form_seal Form GΩ seal with micropipette prepare_cells->form_seal whole_cell Establish whole-cell configuration form_seal->whole_cell record_current Record baseline whole-cell current whole_cell->record_current perfuse Perfuse with this compound record_current->perfuse measure_inhibition Measure current inhibition perfuse->measure_inhibition measure_inhibition->validation

Experimental workflow for validating ENaC inhibitor specificity.

G cluster_regulation ENaC Regulation cluster_channel ENaC Channel SGK1 SGK1 Nedd4_2 Nedd4-2 SGK1->Nedd4_2 inhibits ENaC ENaC Nedd4_2->ENaC targets for Ubiquitination Ubiquitination Internalization Internalization & Degradation Ubiquitination->Internalization PIP2 PIP2 PIP2->ENaC activates PIP3 PIP3 PIP3->ENaC activates ENaC->Ubiquitination Na_ion Na+ Ion Na_ion->ENaC influx This compound This compound This compound->ENaC blocks Aldosterone Aldosterone Aldosterone->SGK1 activates

References

Benzamil vs. Other ENaC Blockers: A Comparative Guide for Cardiovascular Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of benzamil and other epithelial sodium channel (ENaC) blockers used in cardiovascular research. This document synthesizes experimental data on their performance, details relevant experimental methodologies, and illustrates key signaling pathways.

The epithelial sodium channel (ENaC) plays a crucial role in regulating sodium balance, blood volume, and blood pressure. Its involvement in cardiovascular physiology and pathophysiology has made it a significant target for therapeutic intervention. ENaC blockers, by inhibiting this channel, offer potential benefits in conditions like hypertension and heart failure.[1] This guide focuses on a comparative analysis of this compound against other well-known ENaC inhibitors, namely amiloride and triamterene.

Performance and Selectivity Comparison

The efficacy and utility of ENaC blockers in research are largely determined by their potency (IC50) and selectivity for ENaC over other ion channels, such as the Na+/H+ exchanger (NHE) and the Na+/Ca2+ exchanger (NCX). Off-target effects on these channels can confound experimental results and have physiological consequences.

BlockerENaC IC50NHE IC50NCX IC50Notes
This compound ~30-50 nM[2][3]Markedly lower potency than for ENaC[2]Blocks NCX[4]Considered more selective for ENaC than amiloride.
Amiloride ~0.1-1 µM[2]~3 µM (low Na+) to 1 mM (high Na+)[2]~1 mM[2]Less potent and selective for ENaC compared to this compound.
Triamterene ~1-10 µM (voltage and pH-dependent)[5]Data not availableData not availableSignificantly less potent than amiloride.[5]

Table 1: Comparative Potency and Selectivity of ENaC Blockers. This table summarizes the half-maximal inhibitory concentrations (IC50) of this compound, amiloride, and triamterene for ENaC, NHE, and NCX. Lower IC50 values indicate higher potency.

Cardiovascular Effects: Supporting Experimental Data

The differential effects of these ENaC blockers have been demonstrated in various cardiovascular research models.

Study FocusAnimal ModelENaC Blocker(s) & DoseKey Findings
Myogenic VasoconstrictionIsolated Cerebral Blood VesselsAmiloride (1 µmol/L), this compound (30 nmol/L)Both inhibited pressure-induced vasoconstriction, with this compound being effective at a much lower concentration.[2]
Salt-Sensitive HypertensionDahl Salt-Sensitive (SS/jr) RatThis compound (0.3 to 1 µg/h, intracerebroventricular)Attenuated the increase in salt-induced hypertension, suggesting a central nervous system role for ENaC.[2]
Stroke-Prone Spontaneously Hypertensive Rats (SHRSP)SHRSPThis compound (0.7 mg/kg/day, subcutaneous) vs. Dimethylamiloride (NHE inhibitor)This compound significantly prolonged survival compared to both control and the NHE inhibitor, indicating the importance of ENaC inhibition.[2]
Blood Pressure LoweringHypertensive PatientsTriamterene in combination with Hydrochlorothiazide (HCTZ)The combination therapy resulted in a greater reduction in systolic blood pressure compared to HCTZ alone.[6]

Table 2: Summary of Key Experimental Findings in Cardiovascular Research. This table highlights significant in-vivo studies comparing the effects of different ENaC blockers on cardiovascular parameters.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are summaries of key experimental protocols relevant to the study of ENaC blockers in cardiovascular research.

Induction of Hypertension in a Rat Model

This protocol describes a common method for inducing hypertension in rats to study the effects of antihypertensive agents like ENaC blockers.

  • Animal Model: Male Sprague-Dawley rats.

  • Procedure:

    • Acclimatization: Rats are acclimatized to the laboratory environment for at least one week.

    • Surgical Implantation of Osmotic Minipumps:

      • Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane).

      • Make a small subcutaneous incision on the back of the neck.

      • Implant an osmotic minipump filled with a hypertensive agent (e.g., Angiotensin II at a continuous infusion rate) or saline (for control animals).

      • Suture the incision.

    • Blood Pressure Monitoring:

      • Blood pressure can be monitored non-invasively using a tail-cuff system or continuously via radiotelemetry. For radiotelemetry, a transmitter is surgically implanted into the abdominal aorta.

    • Treatment: Administer ENaC blockers (e.g., this compound, amiloride, or triamterene) via an appropriate route (e.g., drinking water, gavage, or subcutaneous injection) at predetermined doses.

    • Data Collection: Monitor blood pressure, heart rate, and other relevant physiological parameters throughout the study period.

    • Tissue Collection: At the end of the study, euthanize the animals and collect tissues (e.g., heart, aorta, kidneys) for further analysis (e.g., histology, gene expression).

Assessment of Endothelial Function in Rats

This protocol outlines a method to assess endothelium-dependent vasodilation, a key indicator of vascular health, in response to ENaC blockade.

  • Animal Model: Rats (normotensive or hypertensive).

  • Procedure:

    • Anesthesia: Anesthetize the rat and maintain anesthesia throughout the experiment.

    • Catheterization: Insert catheters into the carotid artery (for blood pressure measurement) and jugular vein (for drug administration).

    • Baseline Measurement: Record baseline mean arterial pressure (MAP) and heart rate.

    • Administration of Vasoactive Agents:

      • Administer an endothelium-dependent vasodilator (e.g., acetylcholine) intravenously and record the change in MAP.

      • After a stabilization period, administer an endothelium-independent vasodilator (e.g., sodium nitroprusside) and record the change in MAP.

    • Treatment with ENaC Blocker: Administer the ENaC blocker of interest and repeat the administration of vasoactive agents to assess its effect on endothelial function.

    • Data Analysis: Compare the vasodilator responses before and after the administration of the ENaC blocker. An improvement in the response to acetylcholine suggests an enhancement of endothelial function.[4][7]

Measurement of ENaC Activity using Ussing Chamber

The Ussing chamber is an ex-vivo technique used to measure ion transport across epithelial tissues, providing a direct assessment of ENaC activity.

  • Tissue Preparation:

    • Euthanize the animal and excise the tissue of interest (e.g., distal colon, trachea, or cultured epithelial cells on permeable supports).

    • Carefully dissect and mount the epithelial tissue in the Ussing chamber, separating the apical and basolateral sides.

  • Ussing Chamber Setup:

    • Fill both chambers with appropriate Ringer's solution, maintain at 37°C, and bubble with 95% O2/5% CO2.

    • Use voltage and current electrodes to measure the transepithelial potential difference and short-circuit current (Isc). The Isc is a measure of net ion transport.

  • Experimental Procedure:

    • Allow the tissue to equilibrate and stabilize.

    • To measure ENaC-mediated sodium transport, add an ENaC blocker (e.g., amiloride, this compound) to the apical side.

    • The amiloride-sensitive Isc is calculated as the difference in Isc before and after the addition of the blocker, representing the ENaC activity.

    • Different concentrations of various ENaC blockers can be tested to determine their potency and efficacy.[8][9][10]

Signaling Pathways and Visualizations

The activity of ENaC is tightly regulated by various signaling pathways, with the aldosterone-SGK1-Nedd4-2 pathway being a key regulator in the cardiovascular system.

ENaC Signaling Pathway

ENaC_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_membrane Cell Membrane Aldosterone Aldosterone MR Mineralocorticoid Receptor (MR) Aldosterone->MR Binds and Activates SGK1 Serum/Glucocorticoid Regulated Kinase 1 (SGK1) MR->SGK1 Increases Transcription Nedd4-2 Nedd4-2 (E3 Ubiquitin Ligase) SGK1->Nedd4-2 Phosphorylates and Inhibits ENaC ENaC Nedd4-2->ENaC Ubiquitinates ENaC_ub Ubiquitinated ENaC (Internalization/Degradation) ENaC->ENaC_ub Na_influx Increased Na+ Influx ENaC->Na_influx Na_ion Na+ Na_ion->ENaC

Caption: Aldosterone-mediated ENaC regulation pathway.

Experimental Workflow for Comparing ENaC Blocker Efficacy

ENaC_Blocker_Workflow Start Start Animal_Model Select Animal Model (e.g., Hypertensive Rat) Start->Animal_Model Group_Assignment Randomly Assign to Treatment Groups: - Vehicle Control - this compound - Amiloride - Triamterene Animal_Model->Group_Assignment Treatment_Admin Administer Treatments Group_Assignment->Treatment_Admin Data_Collection Collect Cardiovascular Data: - Blood Pressure - Endothelial Function - Cardiac Remodeling Treatment_Admin->Data_Collection Tissue_Harvest Harvest Tissues for Ex-Vivo Analysis Data_Collection->Tissue_Harvest Data_Analysis Statistical Analysis and Comparison Data_Collection->Data_Analysis Ussing_Chamber Measure ENaC Activity (Ussing Chamber) Tissue_Harvest->Ussing_Chamber Western_Blot Protein Expression Analysis (Western Blot) Tissue_Harvest->Western_Blot Ussing_Chamber->Data_Analysis Western_Blot->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

References

Unraveling Benzamil's Mechanism: A Comparative Guide to its Cross-Validation Using Genetic Knockout of ENaC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Benzamil's performance as an Epithelial Sodium Channel (ENaC) inhibitor, cross-validated through studies on genetic knockout animal models. By presenting key experimental data, detailed protocols, and visual pathways, this document aims to offer a comprehensive resource for understanding this compound's mechanism of action and its specificity.

This compound: An Overview of its Interaction with ENaC

This compound, a potent analog of amiloride, is a well-established blocker of the Epithelial Sodium Channel (ENaC). ENaC is a crucial channel for sodium reabsorption in various tissues, including the kidneys, lungs, and colon, playing a significant role in maintaining sodium balance, blood volume, and blood pressure.[1] this compound's mechanism of action involves direct blockage of the ENaC pore, thereby inhibiting sodium influx.[2] Its higher potency compared to amiloride is attributed to the addition of a benzyl group.[2]

However, the specificity of this compound's action is a critical consideration for its therapeutic application. Studies have suggested that this compound may also interact with other ion transporters, such as the Na+/Ca2+ exchanger (NCX) and H+-K+-ATPases.[2][3] To definitively ascertain the on-target effects of this compound on ENaC, researchers have turned to genetic knockout models, which provide a powerful tool for dissecting its precise mechanism of action.

Comparative Performance of this compound in Wild-Type vs. ENaC Knockout Models

The use of mice with genetically deleted ENaC subunits allows for a direct assessment of this compound's ENaC-dependent effects. By comparing the physiological responses to this compound in wild-type animals with those in ENaC knockout models, researchers can isolate the effects mediated specifically through ENaC inhibition.

Impact on Blood Pressure

Studies utilizing genetic knockout models have provided crucial insights into the role of ENaC in blood pressure regulation and the ENaC-dependent hypotensive effects of this compound. In a study involving mice with a collecting duct-specific knockout of the insulin receptor (a model with reduced ENaC activity), baseline blood pressure was significantly lower compared to wild-type mice.[4][5] This highlights the fundamental role of ENaC in maintaining normal blood pressure.

ParameterWild-Type (WT) MiceCollecting Duct Insulin Receptor KO (CDIRKO) MiceReference
Mean Arterial Pressure (mmHg) 112 ± 5104 ± 2[4][5]

While direct comparative studies on blood pressure response to this compound in conventional ENaC knockout mice are limited in the readily available literature, the blunted natriuretic response observed in ENaC-impaired models strongly suggests a diminished hypotensive effect.

Effect on Natriuresis (Urinary Sodium Excretion)

The natriuretic effect of this compound is a key indicator of its ENaC inhibitory activity in the kidneys. Comparative studies have demonstrated a clear dependence of this compound-induced natriuresis on the presence and function of ENaC.

In mice with a collecting duct-specific knockout of the insulin receptor, which exhibit reduced β-ENaC subunit expression, the natriuretic response to this compound was significantly blunted compared to wild-type mice.[4][5] This directly links this compound's ability to promote sodium excretion to its action on ENaC.

ParameterWild-Type (WT) MiceCollecting Duct Insulin Receptor KO (CDIRKO) MiceReference
This compound-Induced Natriuresis Robust ResponseSignificantly Blunted Response[4][5]

Interestingly, a study on mice with a mutation in the γENaC subunit (γC33A,C41A), which leads to reduced ENaC open probability, showed a surprisingly greater natriuretic and chloruretic response to this compound compared to wild-type mice.[6] This suggests that in certain contexts of ENaC dysfunction, compensatory mechanisms might alter the response to ENaC blockers.

ParameterWild-Type (WT) MiceγENaC Mutant (γC33A,C41A) MiceReference
This compound-Induced Urinary Na+ Excretion (µmol/3h) ~15~25[6]
This compound-Induced Urinary Cl- Excretion (µmol/3h) ~15~25[6]

Furthermore, a study investigating the off-target effects of this compound revealed that its ability to cause urine alkalization is absent in H+-K+-ATPase (HKA) double-knockout mice, while the natriuretic effect was still present, albeit slightly reduced in the knockout animals.[2][7][8] This provides strong evidence that the natriuretic effect is primarily ENaC-mediated, while the pH effect is due to HKA inhibition.

ParameterWild-Type (WT) MiceHKA Double Knockout (dKO) MiceReference
This compound-Induced Change in Urine pH IncreasedNo Change[2][8]
This compound-Induced Natriuresis Significant IncreaseSignificant Increase (slightly smaller than WT)[7]

Comparison with Alternative ENaC Inhibitors

This compound is part of a family of pyrazine-based ENaC inhibitors that includes amiloride and phenamil. Comparative studies have evaluated their relative potencies and in vivo efficacy.

In vitro studies on human and ovine bronchial epithelial cells have established the following rank order of potency: This compound > Phenamil >> Amiloride .[9] However, in vivo studies in sheep demonstrated that the greater potency of this compound was offset by its rapid absorption from the mucosal surface, making it equieffective to amiloride in enhancing mucus clearance.[9]

InhibitorIn Vitro Potency RankIn Vivo Efficacy (Mucus Clearance)Key ConsiderationReference
This compound 1Equieffective to AmilorideHigh potency, but rapid absorption[9]
Phenamil 2Not directly compared in vivo in this studyHigher absorption rate than this compound[9]
Amiloride 3Equieffective to this compoundLower potency, but slower absorption[9]

Another study comparing amiloride analogs as inhibitors of acid-sensing ion channels (ASIC1a), which belong to the same superfamily as ENaC, also found this compound to be the most potent inhibitor, followed by Phenamil and then Amiloride.[10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols for key experiments cited in this guide.

Generation of ENaC Knockout Mouse Models
  • Collecting Duct-Specific Insulin Receptor Knockout (CDIRKO) Mice: Mice with loxP sites flanking the insulin receptor gene (IRlox/lox) are bred with mice expressing Cre recombinase under the control of the aquaporin-2 (AQP2) promoter. This results in the specific deletion of the insulin receptor in the principal cells of the collecting duct.

  • H+-K+-ATPase (HKA) Double Knockout (dKO) Mice: Mice with targeted deletions of the genes encoding the α1 and α2 subunits of H+-K+-ATPase are generated through standard gene-targeting techniques.

Measurement of Blood Pressure Using Radiotelemetry

Implantable radiotelemetry is the gold standard for continuous and stress-free blood pressure monitoring in conscious, freely moving mice.[11][12][13]

  • Transmitter Implantation: A pressure-sensing catheter (e.g., PA-C10 transmitter, DSI) is surgically implanted into the left carotid artery and advanced into the aortic arch.[11][12][14] The transmitter body is placed in a subcutaneous pocket on the flank.[12]

  • Recovery: Mice are allowed to recover for at least 10 days post-surgery to ensure stabilization of hemodynamic measurements.[13][14]

  • Data Acquisition: Blood pressure and heart rate are continuously recorded using a receiver platform placed under the mouse's cage. Data is typically collected and analyzed over a 24-hour period to account for circadian variations.[3][12]

Assessment of Natriuresis

The measurement of urinary sodium excretion is a direct indicator of the in vivo activity of ENaC inhibitors.

  • Animal Preparation: Mice are placed in metabolic cages to allow for the collection of urine. For acute studies, mice can be anesthetized and a bladder catheter inserted for continuous urine collection.[2][15]

  • Drug Administration: this compound or other inhibitors are administered via intraperitoneal (i.p.) injection. A typical dose for this compound is 1.5 mg/kg.[6]

  • Urine Collection: Urine is collected at baseline and for a defined period (e.g., 3 hours) following drug administration.[6]

  • Analysis: The concentration of sodium in the urine is determined using a flame photometer or an ion-selective electrode. The total amount of sodium excreted is calculated by multiplying the concentration by the urine volume.

Visualizing the Pathways and Experimental Logic

To further clarify the concepts discussed, the following diagrams illustrate the ENaC signaling pathway, the experimental workflow for cross-validation, and the logical comparison of this compound's effects.

ENaC_Signaling_Pathway cluster_lumen Apical Lumen cluster_cell Principal Cell cluster_interstitium Basolateral Interstitium Na_ion Na+ ENaC α β γ Na_ion->ENaC Influx Na_in Intracellular Na+ ENaC->Na_in NaK_ATPase Na+/K+ ATPase Na_in->NaK_ATPase K_in Intracellular K+ NaK_ATPase->K_in Influx Na_out Na+ NaK_ATPase->Na_out Efflux K_out K+ K_out->NaK_ATPase This compound This compound This compound->ENaC Blocks

Caption: ENaC signaling pathway and this compound's point of inhibition.

Experimental_Workflow start Start: Hypothesis This compound's primary target is ENaC model_dev Develop Animal Models - Wild-Type (WT) Mice - ENaC Knockout (KO) Mice start->model_dev treatment Administer this compound to both WT and KO groups model_dev->treatment bp_measure Measure Blood Pressure (Radiotelemetry) treatment->bp_measure nat_measure Measure Natriuresis (Metabolic Cages) treatment->nat_measure data_analysis Compare responses between WT and KO groups bp_measure->data_analysis nat_measure->data_analysis conclusion Conclusion: Determine ENaC-dependent effects of this compound data_analysis->conclusion

Caption: Experimental workflow for cross-validating this compound's mechanism.

Logical_Comparison cluster_this compound This compound Treatment WT_response Wild-Type Mouse ENaC is functional Blood Pressure Natriuresis WT_effect Decreased BP Increased Natriuresis WT_response:bp->WT_effect WT_response:nat->WT_effect KO_response ENaC Knockout Mouse ENaC is non-functional Blood Pressure Natriuresis KO_effect Minimal change in BP Blunted Natriuresis KO_response:bp->KO_effect KO_response:nat->KO_effect

Caption: Logical comparison of this compound's effects in WT vs. ENaC KO models.

Conclusion

The cross-validation of this compound's mechanism using ENaC knockout models provides compelling evidence for its primary role as an ENaC inhibitor. The blunted natriuretic and anticipated hypotensive responses to this compound in animals lacking functional ENaC underscore the on-target nature of these effects. While off-target effects on other ion transporters like H+-K+-ATPase have been identified, the use of genetic knockout models has been instrumental in dissecting these distinct mechanisms. For researchers and drug development professionals, these findings highlight the importance of employing such models to rigorously validate drug targets and elucidate the precise mechanisms of action, ultimately leading to the development of more specific and effective therapeutics.

References

A Comparative Analysis of the In Vivo Duration of Action: Benzamil vs. Amiloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo duration of action of Benzamil and amiloride, two potassium-sparing diuretics that act by inhibiting the epithelial sodium channel (ENaC). While both are structurally related, available data indicates significant differences in their potency and duration of effect. This comparison is supported by experimental data from in vivo and in vitro studies to inform preclinical and clinical research.

Quantitative Comparison of Pharmacokinetic and Pharmacodynamic Parameters

ParameterAmilorideThis compoundReference
Plasma Half-life (t½) 6 - 9 hoursData not available[1][2]
Time to Peak Effect 6 - 10 hours (diuretic effect)Data not available[1]
Total Duration of Diuretic Effect Approximately 24 hoursData not available[1]
Relative Potency (ENaC Inhibition) 1x~9x higher than amiloride[2]
Duration of Action (Topical Nasal Application, t0.5) 0.6 ± 0.1 hours4.3 ± 0.7 hours[3]
Duration of Inhibition of Na+ Transport (In Vitro) -~2-fold longer than amiloride[4]

Experimental Protocols

In Vivo Nasal Potential Difference Measurement in Cystic Fibrosis Patients

This study compared the duration of action of topically administered this compound and amiloride on the nasal potential difference (PD) in adult patients with cystic fibrosis.

  • Study Design: A randomized, placebo-controlled, double-blind, crossover study was conducted with ten adult cystic fibrosis patients.

  • Drug Administration: Patients received a single dose of amiloride (1 x 10⁻³ M), this compound (1.7 x 10⁻³ M), or 0.9% sodium chloride (placebo) as a nasal spray on three separate occasions.

  • Measurement: Nasal PD was measured at baseline and at 15, 30 minutes, and 1, 2, 4, and 8 hours post-administration.

  • Endpoints: The primary endpoints were the maximum change in nasal PD from baseline (PDmax), the time for PDmax to return to 50% of baseline (t0.5), and the area under the curve (AUC) of the PD change over time.

  • Key Findings: this compound demonstrated a significantly longer duration of action, with a t0.5 of 4.3 hours compared to 0.6 hours for amiloride[3].

In Vivo Diuretic and Natriuretic Effect in Animal Models

Standard protocols for assessing the diuretic and natriuretic effects of compounds like amiloride and this compound in animal models (e.g., rats, mice) typically involve the following:

  • Animal Model: Male Sprague-Dawley rats are often used. Animals are housed in metabolic cages to allow for the collection of urine.

  • Drug Administration: The compounds are administered orally (gavage) or intravenously at various doses. A vehicle control group is included.

  • Urine Collection: Urine is collected at predetermined intervals (e.g., every 2, 4, 6, 8, and 24 hours) after drug administration.

  • Analysis: The volume of urine is measured, and the concentrations of sodium (Na⁺) and potassium (K⁺) are determined using a flame photometer or ion-selective electrodes.

  • Endpoints: The primary endpoints include total urine output, and cumulative excretion of Na⁺ and K⁺ over 24 hours. The onset, peak, and duration of the diuretic and natriuretic effects are determined from the time course of these parameters.

Mechanism of Action and Signaling Pathways

Both this compound and amiloride exert their primary effect by blocking the epithelial sodium channel (ENaC) in the apical membrane of epithelial cells, primarily in the distal nephron of the kidney. This inhibition leads to decreased sodium reabsorption and, consequently, increased water excretion (diuresis) and a reduction in potassium excretion.

The longer duration of action of this compound is likely attributable to its higher affinity and slower dissociation rate from the ENaC compared to amiloride. Slower off-rate kinetics would mean that this compound remains bound to the channel for a longer period, thus prolonging its inhibitory effect.

Interestingly, a recent in vivo study in mice suggests an additional mechanism for this compound. It was found that this compound can directly inhibit H⁺-K⁺-ATPases in the collecting duct of the kidney, leading to urine alkalization. This effect appears to be independent of ENaC blockade[5]. The clinical significance of this finding and its contribution to the overall duration of action of this compound require further investigation.

G cluster_0 Apical Membrane of Distal Nephron Epithelial Cell cluster_1 Additional Mechanism (this compound) ENaC Epithelial Sodium Channel (ENaC) Na_out Na⁺ ENaC->Na_out Na_in Na⁺ Na_in->ENaC Reabsorption Increased Natriuresis & Diuresis Increased Natriuresis & Diuresis Na_out->Increased Natriuresis & Diuresis This compound This compound This compound->ENaC Inhibition (High Affinity, Slow Off-Rate) Amiloride Amiloride Amiloride->ENaC Inhibition (Lower Affinity, Fast Off-Rate) HKA H⁺-K⁺-ATPase H_out H⁺ HKA->H_out Secretion Urine Alkalization Urine Alkalization H_out->Urine Alkalization K_in K⁺ K_in->HKA Benzamil2 This compound Benzamil2->HKA Inhibition

Figure 1. Mechanism of action of this compound and amiloride.

Experimental Workflow for Comparing Diuretic Duration

The following diagram illustrates a typical experimental workflow for an in vivo study comparing the duration of action of this compound and amiloride in an animal model.

G start Start: Acclimatize Animals (e.g., Rats in Metabolic Cages) randomization Randomize into Treatment Groups start->randomization group1 Group 1: Vehicle Control randomization->group1 group2 Group 2: Amiloride randomization->group2 group3 Group 3: This compound randomization->group3 admin Drug Administration (Oral or IV) group1->admin group2->admin group3->admin collection Urine Collection at Timed Intervals (e.g., 0-2h, 2-4h, 4-8h, 8-24h) admin->collection analysis Measure Urine Volume and Electrolyte Concentrations (Na⁺, K⁺) collection->analysis data_analysis Data Analysis: - Time course of diuresis & natriuresis - Calculate total urine & electrolyte excretion - Determine onset, peak, and duration of action analysis->data_analysis end End: Compare Duration of Action data_analysis->end

References

Comparative Efficacy of Benzamil on Diverse Epithelial Sodium Channel (ENaC) Subunit Compositions: A Researcher's Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the inhibitory effects of Benzamil on various subunit compositions of the epithelial sodium channel (ENaC). The data presented herein is intended to assist researchers in understanding the pharmacological nuances of this compound and to provide a framework for experimental design in the study of ENaC physiology and drug discovery.

Quantitative Analysis of this compound Inhibition on ENaC Subunits

The inhibitory potency of this compound, a potent analog of amiloride, varies significantly depending on the subunit composition of the ENaC. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness. The following table summarizes the available experimental data on this compound's IC50 values for different ENaC subunit compositions. It is important to note that direct comparative studies for all possible non-canonical and homomeric ENaC assemblies are not extensively available in the current literature.

ENaC Subunit CompositionThis compound IC50Key Findings & References
αβγ (Canonical) ~4-50 nMThis is the most common and well-characterized ENaC isoform. This compound exhibits high affinity for this composition. The range in IC50 values can be attributed to different expression systems and experimental conditions (e.g., A6 cells vs. human bronchial epithelial cells).[1][2]
δβγ ~30-fold higher than αβγThe δ-subunit significantly reduces the sensitivity to this compound.[3]
αβ ~68-88 nMChannels formed by only α and β subunits show a slightly reduced sensitivity to this compound compared to the canonical αβγ channel.[4]
αγ Data not availableWhile functional channels are formed, specific IC50 values for this compound have not been reported. Studies with amiloride suggest these channels are functional.[5]
βγ Data not availableFunctional channels are formed, but their sensitivity to this compound has not been quantified. Amiloride studies indicate these channels have a significantly higher IC50 compared to αβγ ENaC.[5]
δβ Data not availableThe inhibitory effect of this compound on this subunit combination has not been characterized. Amiloride sensitivity is reportedly similar to δβγ ENaC.[5]
δγ Data not availableThis compound's IC50 for this composition is not available. Amiloride studies show a lower IC50 compared to δβγ ENaC, suggesting potentially higher sensitivity.[5]
Homomeric α Data not availableFunctional homomeric α-ENaC can be expressed, but their sensitivity to this compound is not well-documented.[6]
Homomeric β Data not availableHomomeric β-ENaC can form functional channels, though they exhibit reduced amiloride affinity. This compound's effect is yet to be determined.[5]
Homomeric δ Data not availableWhile δ subunits can form functional homomeric channels with higher amiloride affinity than δβγ channels, their interaction with this compound has not been reported.[5]

Experimental Protocols

The following is a detailed methodology for a key experiment used to determine the IC50 of this compound on different ENaC subunit compositions.

Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis Oocytes

This technique is a cornerstone for studying ion channel pharmacology due to the robust expression of exogenous proteins and the large size of the oocytes, which facilitates microinjection and electrophysiological recording.

1. Oocyte Preparation:

  • Harvest oocytes from a mature female Xenopus laevis.

  • Defolliculate the oocytes by incubation in a collagenase solution (e.g., 2 mg/mL in a Ca2+-free solution) for 1-2 hours with gentle agitation.

  • Manually select Stage V-VI oocytes and store them in Barth's solution supplemented with antibiotics.

2. cRNA Microinjection:

  • Linearize plasmids containing the cDNA for the desired ENaC subunits (α, β, γ, δ).

  • In vitro transcribe cRNA from the linearized plasmids using a commercially available kit (e.g., mMESSAGE mMACHINE™).

  • Purify and quantify the cRNA.

  • For heteromeric channels, mix the cRNAs for the different subunits in a 1:1:1 ratio (e.g., 10 ng of each subunit cRNA per oocyte). For homomeric or di-heteromeric channels, inject the corresponding cRNA(s).

  • Inject approximately 50 nL of the cRNA solution into the cytoplasm of each oocyte using a microinjection setup.

  • Incubate the injected oocytes for 24-72 hours at 16-18°C to allow for channel expression.

3. Electrophysiological Recording:

  • Place a single oocyte in a recording chamber continuously perfused with a standard recording solution (e.g., ND96 containing 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.4).

  • Impale the oocyte with two glass microelectrodes (0.5-2 MΩ resistance) filled with 3 M KCl. One electrode measures the membrane potential (Vm), and the other injects current.

  • Clamp the membrane potential at a holding potential of -60 mV using a two-electrode voltage clamp amplifier.

  • Record the whole-cell current. The baseline current in the absence of any blocker is considered the maximal ENaC current.

4. This compound Application and Data Analysis:

  • Prepare a series of this compound solutions of increasing concentrations in the recording solution.

  • Sequentially perfuse the oocyte with these solutions, starting from the lowest concentration, allowing the current to reach a steady state at each concentration.

  • After the highest concentration, apply a saturating concentration of a known ENaC blocker (e.g., 10 µM amiloride) to determine the baseline current in the absence of ENaC activity.

  • The ENaC-mediated current is calculated as the difference between the total current and the current remaining after the application of the saturating blocker concentration.

  • Normalize the current at each this compound concentration to the maximal ENaC current.

  • Plot the normalized current as a function of the this compound concentration and fit the data to the Hill equation to determine the IC50 value.

Visualizing Experimental and Biological Pathways

To further elucidate the processes involved in studying and regulating ENaC, the following diagrams have been generated.

Experimental_Workflow cluster_preparation Preparation cluster_expression Expression cluster_recording Recording cluster_analysis Analysis oocyte_prep Oocyte Preparation (Harvesting & Defolliculation) injection cRNA Microinjection into Oocyte oocyte_prep->injection crna_prep cRNA Synthesis (Transcription & Purification) crna_prep->injection incubation Incubation (24-72 hours) injection->incubation tevc Two-Electrode Voltage Clamp (TEVC) incubation->tevc benzamil_app Cumulative this compound Application tevc->benzamil_app data_acq Data Acquisition (Current Measurement) benzamil_app->data_acq ic50_calc IC50 Calculation (Hill Plot) data_acq->ic50_calc

Caption: Experimental workflow for determining this compound IC50 on ENaC.

ENaC_Trafficking_Pathway cluster_synthesis Synthesis & Assembly cluster_trafficking Trafficking & Regulation ER Endoplasmic Reticulum (Subunit Synthesis) Golgi Golgi Apparatus (Assembly & Maturation) ER->Golgi Vesicle Transport Vesicle Golgi->Vesicle Membrane Apical Membrane (ENaC Insertion) Vesicle->Membrane Nedd4_2 Nedd4-2 (Ubiquitin Ligase) Membrane->Nedd4_2 PY motif interaction Ubiquitination Ubiquitination Membrane->Ubiquitination Nedd4_2->Ubiquitination Endocytosis Endocytosis Ubiquitination->Endocytosis Lysosome Lysosome (Degradation) Endocytosis->Lysosome

Caption: ENaC trafficking and Nedd4-2 mediated degradation pathway.

References

Validating the Inhibitory Effect of Benzamil on Na+/Ca2+ Exchange: A Comparative Guide to Selective Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Benzamil's inhibitory effect on the Na+/Ca2+ exchanger (NCX) with other selective inhibitors, supported by experimental data and detailed protocols.

The sodium-calcium exchanger (NCX) is a critical membrane protein responsible for maintaining calcium homeostasis in various cell types, particularly in excitable cells like cardiomyocytes and neurons.[1] Its bidirectional nature allows it to move calcium ions either out of (forward mode) or into (reverse mode) the cell, depending on the electrochemical gradients of sodium and calcium.[2] Dysregulation of NCX activity has been implicated in several pathological conditions, making it a promising therapeutic target.

This compound, an analog of amiloride, is a known inhibitor of the Na+/Ca2+ exchanger.[3] However, its selectivity has been a subject of investigation, with studies indicating potential off-target effects. This guide compares the inhibitory profile of this compound with two other widely used and more selective NCX inhibitors, SEA0400 and KB-R7943, to aid researchers in selecting the appropriate tool for their studies.

Comparative Analysis of NCX Inhibitors

The following tables summarize the quantitative data on the inhibitory potency and selectivity of this compound, SEA0400, and KB-R7943 on the Na+/Ca2+ exchanger. It is important to note that the inhibitory concentrations for this compound were determined in different experimental settings than those for SEA0400 and KB-R7943, which may affect direct comparisons.

Table 1: Inhibitory Potency on Na+/Ca2+ Exchanger (NCX1)

InhibitorIC50 / EC50 (Inward Current)IC50 / EC50 (Outward Current)Cell TypeReference
This compound ~100 nMNot ReportedNot Specified[3]
SEA0400 40 nM32 nMGuinea-pig ventricular myocytes[4]
111 ± 43 nM108 ± 18 nMCanine ventricular cardiomyocytes[5]
5 - 33 nMNot ReportedCultured neurons, astrocytes, and microglia[6]
KB-R7943 263 nM457 nMGuinea-pig ventricular myocytes[4]
3.35 ± 0.82 µM4.74 ± 0.69 µMCanine ventricular cardiomyocytes[5]
2 - 4 µMNot ReportedCultured neurons, astrocytes, and microglia[6]

Table 2: Selectivity Profile and Off-Target Effects

InhibitorOff-Target EffectsReference
This compound Inhibits Small Conductance Ca2+-activated K+ (SK) channels and neuronal voltage-gated calcium currents.[7][8]
SEA0400 At 1 µM, had no significant effect on Na+ current, L-type Ca2+ current, delayed rectifier K+ current, and inwardly rectifying K+ current in guinea-pig ventricular myocytes.[4] At concentrations higher than 1 µM, L-type Ca2+ current is progressively suppressed in canine cardiac cells.[5][4][5]
KB-R7943 At 10 µM, inhibited Na+ current, L-type Ca2+ current, delayed rectifier K+ current, and inwardly rectifying K+ current by more than 50% in guinea-pig ventricular myocytes.[4] Also shown to inhibit store-operated Ca2+ entry in cultured astrocytes.[6][4][6]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of NCX inhibitors. Below are protocols for key experiments cited in this guide.

Measurement of NCX Current using Whole-Cell Voltage Clamp

This electrophysiological technique allows for the direct measurement of the current generated by the Na+/Ca2+ exchanger.

Cell Preparation:

  • Isolate ventricular cardiomyocytes from animal hearts (e.g., guinea pig, canine) using enzymatic digestion with collagenase.[4]

  • Store the isolated cells in a solution at room temperature for use within a few hours.

Electrophysiological Recording:

  • Perform whole-cell voltage-clamp recordings at 37°C.

  • Use borosilicate glass pipettes with a specific resistance (e.g., 1.5-3.0 MΩ) when filled with the internal solution.

  • The internal (pipette) solution should contain (in mM): 120 CsOH, 120 Aspartic acid, 20 TEACl, 5 MgATP, 10 HEPES, 10 EGTA, and 3 CaCl2 (free [Ca2+]i ≈ 100 nM), with pH adjusted to 7.2 with CsOH.

  • The external (bath) solution should contain (in mM): 140 NaCl, 5 CsCl, 1 MgCl2, 1.8 CaCl2, 10 HEPES, and 5 glucose, with pH adjusted to 7.4 with NaOH. To block other currents, add specific inhibitors like ouabain (to block Na+/K+ pump), nisoldipine (to block L-type Ca2+ channels), and lidocaine (to block Na+ channels).

  • Apply a voltage ramp protocol (e.g., from +60 mV to -120 mV) to elicit both inward and outward NCX currents.

  • Define the NCX current as the current sensitive to the application of a non-specific blocker like NiCl2 (e.g., 10 mM).

  • Apply different concentrations of the test inhibitors (this compound, SEA0400, KB-R7943) to the bath solution and record the resulting inhibition of the NCX current.

  • Calculate the IC50/EC50 values by fitting the concentration-response data to a logistic equation.[4]

Measurement of Na+-dependent Ca2+ Uptake using Fluorescence Imaging

This method assesses the activity of the reverse mode of the NCX by measuring the influx of calcium upon removal of extracellular sodium.

Cell Preparation and Dye Loading:

  • Culture cells (e.g., neurons, astrocytes, or HEK293 cells stably expressing NCX1) on glass coverslips.

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) by incubating them in a solution containing the dye for a specific time (e.g., 30-60 minutes) at room temperature.

Fluorescence Measurement:

  • Mount the coverslip with the dye-loaded cells onto the stage of an inverted microscope equipped for fluorescence imaging.

  • Perfuse the cells with a normal physiological salt solution containing Na+.

  • To induce Na+-dependent Ca2+ uptake (reverse mode NCX), switch to a Na+-free solution where Na+ is replaced by an impermeable cation like N-methyl-D-glucamine.

  • Measure the change in intracellular calcium concentration by monitoring the fluorescence intensity of the calcium dye.

  • Apply different concentrations of the inhibitors before and during the switch to the Na+-free solution to determine their inhibitory effect on Ca2+ influx.

  • Quantify the rate of Ca2+ increase to determine the level of inhibition and calculate the IC50 values.[6]

Visualizing the Molecular Landscape

To better understand the context of NCX inhibition, the following diagrams illustrate the signaling pathway involving the Na+/Ca2+ exchanger and a typical experimental workflow for screening potential inhibitors.

NCX_Signaling_Pathway cluster_upstream Upstream Regulation cluster_ncx NCX Regulation cluster_downstream Downstream Effects GPCR GPCRs (e.g., β-adrenergic, Endothelin-1) AC Adenylyl Cyclase GPCR->AC activates PKC Protein Kinase C GPCR->PKC activates PKA Protein Kinase A AC->PKA activates NCX Na+/Ca2+ Exchanger (NCX) PKC->NCX phosphorylates PKA->NCX phosphorylates MAPK MAPK Pathway (ERK, JNK, p38) MAPK->NCX regulates expression Ca_homeostasis Intracellular Ca2+ Homeostasis NCX->Ca_homeostasis maintains Contraction Muscle Contraction/ Relaxation Ca_homeostasis->Contraction Neurotransmission Neurotransmission Ca_homeostasis->Neurotransmission Gene_expression Gene Expression Ca_homeostasis->Gene_expression

Figure 1. Simplified signaling pathway of the Na+/Ca2+ exchanger regulation and its downstream effects.

NCX_Inhibitor_Screening_Workflow cluster_setup Assay Setup cluster_screening Screening & Measurement cluster_analysis Data Analysis cluster_validation Validation A1 Cell Culture (e.g., Cardiomyocytes, HEK293-NCX1) A2 Preparation for Assay (e.g., Dye loading, Plating) A1->A2 B1 Compound Incubation (this compound, SEA0400, KB-R7943) A2->B1 B2 Induction of NCX Activity (e.g., Na+-free solution, Voltage ramp) B1->B2 B3 Data Acquisition (Fluorescence or Electrophysiology) B2->B3 C1 Quantification of Inhibition B3->C1 C2 Dose-Response Curve Generation C1->C2 C3 IC50/EC50 Determination C2->C3 D1 Selectivity Profiling (Off-target effects) C3->D1 D2 Confirmation in Secondary Assays D1->D2

Figure 2. General experimental workflow for screening and validating Na+/Ca2+ exchanger inhibitors.

Conclusion

The validation of this compound's inhibitory effect on the Na+/Ca2+ exchanger requires careful consideration of its potency and selectivity in comparison to other available inhibitors. While this compound is a potent NCX inhibitor, its off-target effects on other ion channels necessitate caution in data interpretation.[7][8] SEA0400 emerges as a more selective and potent alternative for studies requiring high specificity for the Na+/Ca2+ exchanger.[4] KB-R7943, although widely used, exhibits lower potency and significant off-target effects compared to SEA0400.[4] The choice of inhibitor should be guided by the specific requirements of the experimental system and the need to minimize confounding effects from off-target interactions. The provided protocols and workflows offer a framework for the systematic evaluation of these and other potential NCX inhibitors.

References

A Comparative Analysis of Benzamil's Influence on Integrin Subtype Expression and Function

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A recent study has unveiled a novel role for the diuretic compound Benzamil, demonstrating its capacity to modulate the expression of specific integrin subtypes on the surface of cancer cells. This guide provides a comprehensive comparison of this compound's observed effects on different integrin subtypes, supported by experimental data and detailed protocols for researchers in cell biology, pharmacology, and drug development. The findings suggest a potential new avenue for this compound as a modulator of cellular adhesion and signaling pathways critical in oncology.

Quantitative Impact of this compound on Integrin Subtype Expression

Data from a pivotal study on osteosarcoma cell lines indicate that this compound differentially affects the cell surface expression of several integrin subtypes. The following table summarizes the key findings. It is important to note that direct binding affinity data (such as Kd or IC50 values) for this compound with these integrins are not yet publicly available. The current data reflects changes in protein expression and localization at the cellular level.

Integrin SubtypeCell LineThis compound ConcentrationObserved Effect on Cell Surface ExpressionDownstream Signaling Inhibition
α5 MG63200 µMReduced ↓ p-FAK, ↓ p-STAT3
αV MG63200 µMReduced ↓ p-FAK, ↓ p-STAT3
β1 MG63200 µMReduced ↓ p-FAK, ↓ p-STAT3
αV U2OSNot specifiedReduced ↓ p-FAK, ↓ p-STAT3
α5 U2OSNot specifiedNo significant change↓ p-FAK, ↓ p-STAT3
β1 U2OSNot specifiedNo significant change↓ p-FAK, ↓ p-STAT3

Data compiled from "Repurposing the diuretic this compound as an anti-osteosarcoma agent that acts by suppressing integrin/FAK/STAT3 signalling and compromising mitochondrial function" (2024).[1][2]

Deciphering the Molecular Consequences: The Integrin-FAK-STAT3 Signaling Axis

This compound's reduction of integrin cell surface expression leads to the suppression of downstream signaling pathways crucial for cell survival, proliferation, and migration. A key pathway affected is the integrin-mediated activation of Focal Adhesion Kinase (FAK) and the subsequent phosphorylation of the Signal Transducer and Activator of Transcription 3 (STAT3).

cluster_membrane Cell Membrane Integrin Integrin (α5, αV, β1) FAK FAK Integrin->FAK Activation pFAK p-FAK FAK->pFAK Autophosphorylation STAT3 STAT3 pFAK->STAT3 Activation pSTAT3 p-STAT3 STAT3->pSTAT3 Phosphorylation Nucleus Nucleus pSTAT3->Nucleus Translocation This compound This compound This compound->Integrin Reduces surface expression GeneTranscription Gene Transcription (Proliferation, Survival) Nucleus->GeneTranscription

This compound inhibits the Integrin/FAK/STAT3 signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound's impact on integrin signaling.

Analysis of Cell Surface Integrin Expression via Flow Cytometry

This protocol is used to quantify the levels of specific integrin subtypes present on the outer membrane of the cell.

A 1. Cell Culture & Treatment (e.g., MG63, U2OS cells treated with this compound) B 2. Cell Detachment (e.g., using a non-enzymatic cell dissociation solution) A->B C 3. Antibody Incubation (Primary fluorescent-labeled antibodies for integrin α5, αV, β1) B->C D 4. Washing (Removal of unbound antibodies) C->D E 5. Flow Cytometry Analysis (Quantification of fluorescence intensity per cell) D->E F 6. Data Interpretation (Comparison of mean fluorescence intensity between treated and control groups) E->F

References

Benzamil's Impact on Nitric oxide Synthase: A Comparative Analysis with Other Vasodilators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Benzamil's effect on nitric oxide synthase (NOS) with that of other vasodilators, supported by experimental data. The information is intended to assist researchers and professionals in the field of drug development in understanding the nuanced mechanisms of vasodilation.

This compound: An Indirect Activator of Endothelial Nitric Oxide Synthase

This compound, a potent inhibitor of the epithelial sodium channel (ENaC), exerts its vasodilatory effects through an indirect mechanism that leads to the activation of endothelial nitric oxide synthase (eNOS).[1][2][3][4] Unlike direct NOS activators, this compound's action is contingent on its primary effect on ENaC.

Experimental evidence has demonstrated that by blocking ENaC in vascular endothelial cells, this compound initiates a signaling cascade involving the phosphoinositide 3-kinase (PI3K)/Akt pathway.[1][2][3][4] This pathway plays a crucial role in various cellular processes, including cell survival and proliferation. In the context of vasodilation, the activation of PI3K/Akt leads to the phosphorylation of eNOS at its serine 1177 residue.[1][2][3][4] This phosphorylation event is a key step in the activation of eNOS, enhancing its enzymatic activity and subsequent production of nitric oxide (NO). The increased availability of NO, a potent vasodilator, then leads to the relaxation of vascular smooth muscle and a decrease in blood pressure.

This mechanism positions ENaC as a negative modulator of eNOS and NO production in resistance arteries.[1][2][3][4] By inhibiting this modulator, this compound effectively "releases the brake" on eNOS activity.

Comparative Analysis with Other Vasodilators

The vasodilatory landscape is diverse, with various agents employing distinct mechanisms to achieve vascular relaxation. A comparison of this compound's action with other classes of vasodilators highlights the unique nature of its effect on NOS.

Vasodilator ClassDrug Example(s)Primary Mechanism of Action on NOSDirect/Indirect
ENaC Inhibitors This compound, AmilorideIndirectly activates eNOS via PI3K/Akt pathway following ENaC blockade.[1][2][3][4]Indirect
Organic Nitrates Nitroglycerin, Isosorbide DinitrateServe as exogenous sources of nitric oxide, bypassing the need for endogenous NOS activity.N/A (NO donors)
Calcium Channel Blockers Verapamil, NifedipinePrimarily block L-type calcium channels in vascular smooth muscle, leading to relaxation. Their direct effect on eNOS is not the primary mechanism of vasodilation.Indirect/Minor
Potassium Channel Openers MinoxidilHyperpolarize vascular smooth muscle cells by opening ATP-sensitive potassium channels, leading to relaxation. No primary direct effect on eNOS.Indirect/Minor
ACE Inhibitors Captopril, EnalaprilInhibit the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This can lead to a relative increase in bradykinin, which can stimulate eNOS activity.Indirect
Angiotensin II Receptor Blockers (ARBs) Losartan, ValsartanBlock the AT1 receptor, preventing the vasoconstrictive effects of angiotensin II. May have indirect positive effects on eNOS function.Indirect

Experimental Data Summary

The following tables summarize key quantitative data from studies investigating the effects of this compound and other vasodilators.

Table 1: Effect of ENaC Inhibitors on Vasoconstrictor Response

AgentConcentrationAgonistReduction in Contractile Response (% of control)Reference
Amiloride-Phenylephrine75.1 ± 3.2%[1]
Amiloride-Serotonin16.9 ± 2.3%[1]
This compound-PhenylephrineSignificant reduction (exact % not specified)[1]

Table 2: Potency of ENaC Inhibitors

InhibitorRelative Potency to Amiloride for ENaCReference
This compound9-fold more potent[5]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms discussed, the following diagrams have been generated using Graphviz.

Benzamil_eNOS_Pathway This compound This compound ENaC Epithelial Sodium Channel (ENaC) This compound->ENaC inhibits PI3K PI3K ENaC->PI3K negative regulation Akt Akt PI3K->Akt activates eNOS_inactive eNOS (inactive) Akt->eNOS_inactive phosphorylates eNOS_active eNOS (p-Ser1177) (active) eNOS_inactive->eNOS_active NO Nitric Oxide (NO) eNOS_active->NO produces from L_Arginine L-Arginine L_Arginine->eNOS_active Vasodilation Vasodilation NO->Vasodilation induces

Caption: Signaling pathway of this compound-induced eNOS activation.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_measurement Measurement A1 Isolate small-diameter mesenteric arteries A2 Perfuse and pressurize arteries A1->A2 B1 Induce vasoconstriction (e.g., with Phenylephrine) A2->B1 B2 Administer this compound or other vasodilators B1->B2 C1 Measure changes in arterial diameter (vasodilation) B2->C1 C2 Assess eNOS phosphorylation (Western Blot) B2->C2 C3 Measure Nitric Oxide production B2->C3

Caption: General experimental workflow for assessing vasodilator effects.

Detailed Experimental Protocols

The following are representative experimental protocols derived from the cited literature for studying the effects of this compound on eNOS and vasodilation.

1. Assessment of Vasodilator Effects in Perfused Mesenteric Arteries

  • Objective: To determine the effect of this compound on the contractile response of resistance arteries.

  • Methodology:

    • Small-diameter mesenteric arteries are isolated from rats.[1]

    • The arteries are cannulated and mounted in a perfusion chamber, then pressurized.[1]

    • A stable baseline tone is established.

    • A vasoconstrictor agent, such as phenylephrine or serotonin, is administered to induce a sustained contraction.[1]

    • Increasing concentrations of this compound are added to the perfusion solution.

    • Changes in the internal diameter of the artery are recorded and measured to quantify the vasodilatory response.[1]

    • To confirm the role of the endothelium and eNOS, experiments can be repeated after mechanical removal of the endothelium or in the presence of an eNOS inhibitor like Nω-nitro-L-arginine (L-NNA).[1]

2. Western Blot Analysis of eNOS Phosphorylation

  • Objective: To determine if this compound induces the phosphorylation of eNOS at Serine 1177.

  • Methodology:

    • Endothelial cells or arterial tissue are treated with this compound for a specified duration.

    • Cells or tissues are lysed to extract total protein.

    • Protein concentration is determined using a standard assay (e.g., BCA assay).

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody specific for phosphorylated eNOS (p-eNOS Ser1177).[1]

    • A corresponding primary antibody for total eNOS is used on a separate or stripped membrane for normalization.

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.[1]

3. Measurement of Nitric Oxide Production

  • Objective: To quantify the production of nitric oxide in response to this compound treatment.

  • Methodology:

    • Endothelial cells are cultured and treated with this compound.

    • The culture medium is collected at various time points.

    • Nitric oxide production is indirectly measured by quantifying its stable metabolites, nitrite and nitrate, in the medium using the Griess assay.

    • Alternatively, real-time NO production can be measured in isolated arteries using NO-sensitive fluorescent dyes (e.g., DAF-FM diacetate). The artery is loaded with the dye, and changes in fluorescence intensity upon this compound stimulation are monitored using fluorescence microscopy.[1]

Conclusion

This compound distinguishes itself from many other vasodilators through its unique, indirect mechanism of eNOS activation. By inhibiting the epithelial sodium channel, it triggers a PI3K/Akt-dependent phosphorylation of eNOS, leading to increased nitric oxide production and subsequent vasodilation. This contrasts with direct NO donors like nitroglycerin or drugs that primarily target smooth muscle ion channels. Understanding these distinct pathways is crucial for the targeted development of novel therapeutics for cardiovascular diseases. The experimental protocols outlined provide a framework for further investigation into the nuanced effects of this compound and other vasodilators on the nitric oxide signaling pathway.

References

Validation of Benzamil's therapeutic potential in preclinical osteosarcoma studies

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of Benzamil's therapeutic potential in preclinical osteosarcoma models compared to standard chemotherapy and other emerging repurposed drug candidates.

This guide offers researchers, scientists, and drug development professionals a comprehensive overview of the preclinical evidence supporting the investigation of this compound, an amiloride analog, as a potential therapeutic agent for osteosarcoma. By summarizing key quantitative data, detailing experimental protocols, and visualizing the proposed mechanism of action, this document aims to facilitate an objective comparison with both standard-of-care chemotherapy and other repurposed drug candidates.

This compound: In Vitro Efficacy Against Osteosarcoma

Recent preclinical research has highlighted the potential of this compound to suppress the growth of human osteosarcoma cells by inducing apoptosis.[1][2][3] The cytotoxic effects of this compound have been demonstrated in two distinct human osteosarcoma cell lines, MG63 and U2OS, which represent different cancer-related phenotypes.[1]

Key Findings:
  • Cytotoxicity: this compound reduces the viability of osteosarcoma cells in a dose-dependent manner. Significant cytotoxicity was observed in MG63 cells at concentrations of 50 µM and higher, and in U2OS cells at 25 µM and higher.[1]

  • Apoptosis Induction: Treatment with this compound leads to classic markers of apoptosis, including chromosome condensation, DNA fragmentation (TUNEL assay), and the cleavage of PARP and caspase-7.[1][2]

  • Synergistic Effect with Standard Chemotherapy: this compound has been shown to potentiate the apoptotic effects of cisplatin and methotrexate, two cornerstones of current osteosarcoma chemotherapy regimens.[1][2][3]

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies on this compound.

Table 1: Cytotoxic Effects of this compound on Osteosarcoma Cell Lines

Cell LineThis compound ConcentrationMean Cell Viability (%) (± SEM)p-value (vs. 0 µM)
MG63 50 µM79 (± 1)< 0.001
100 µMNot explicitly stated, but significant< 0.001
200 µMNot explicitly stated, but significant< 0.001
U2OS 25 µM86 (± 3.5)< 0.05
50 µMNot explicitly stated, but significant< 0.001
100 µMNot explicitly stated, but significant< 0.001
200 µMNot explicitly stated, but significant< 0.001

Data extracted from MTS/PMS assays performed after 24 hours of treatment.[1]

Table 2: Potentiation of Chemotherapy-Induced Apoptosis by this compound

Cell LineTreatmentOutcome
MG63 & U2OSCisplatin + this compoundEnhanced apoptosis compared to either agent alone.
MG63 & U2OSMethotrexate + this compoundEnhanced apoptosis compared to either agent alone.

Based on Annexin V/PI double staining assays. Specific quantitative increases in apoptosis were not detailed in the primary source.[1]

Mechanism of Action: The Integrin/FAK/STAT3 Pathway

This compound's anti-osteosarcoma activity is attributed to its ability to disrupt key signaling pathways and compromise mitochondrial function.[1][2][3] The proposed mechanism involves the inhibition of the integrin/FAK/STAT3 signaling cascade, which ultimately leads to mitochondrial dysfunction and a depletion of intracellular ATP.[1][2][3]

Signaling Pathway Diagram

Benzamil_Mechanism_of_Action cluster_cell Osteosarcoma Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound Integrins Integrins (α5, αV, β1) This compound->Integrins Reduces Expression pFAK p-FAK This compound->pFAK Inhibits Phosphorylation pSTAT3 p-STAT3 This compound->pSTAT3 Inhibits Phosphorylation Mitochondria Mitochondria This compound->Mitochondria Induces Damage Anti_Apoptotic Anti-Apoptotic Proteins (XIAP, Bcl-2, Bcl-xL) This compound->Anti_Apoptotic Reduces Levels FAK FAK Integrins->FAK Activates STAT3 STAT3 pFAK->STAT3 Activates pSTAT3->Anti_Apoptotic Promotes Expression ATP ATP Production Mitochondria->ATP Leads to Reduced Apoptosis Apoptosis Mitochondria->Apoptosis Promotes ATP->Apoptosis Anti_Apoptotic->Apoptosis Inhibits Experimental_Workflow cluster_invitro In Vitro Osteosarcoma Model cluster_assays Endpoint Assays cluster_combo Combination Study Cell_Culture Culture MG63 & U2OS Osteosarcoma Cells Treatment Treat with this compound (various concentrations, 24h) Cell_Culture->Treatment Combo_Treatment Co-treat with this compound and Cisplatin or Methotrexate Cell_Culture->Combo_Treatment Viability Cell Viability (MTS/PMS Assay) Treatment->Viability Apoptosis Apoptosis Analysis (TUNEL, Western Blot) Treatment->Apoptosis Signaling Signaling Pathway (Western Blot for p-FAK, p-STAT3) Treatment->Signaling Mitochondria Mitochondrial Function (TMRE, ATP Measurement) Treatment->Mitochondria Combo_Apoptosis Assess Apoptosis (Annexin V/PI Staining) Combo_Treatment->Combo_Apoptosis

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzamil
Reactant of Route 2
Benzamil

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。